3-[(4-Methoxyphenyl)thio]propanoic acid
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLGCLKWXCJXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403231 | |
| Record name | 3-[(4-methoxyphenyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13739-36-1 | |
| Record name | 3-[(4-Methoxyphenyl)thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13739-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-methoxyphenyl)thio]propanoic acid | |
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| Record name | 3-[(4-methoxyphenyl)sulfanyl]propanoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-[(4-Methoxyphenyl)thio]propanoic Acid: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(4-Methoxyphenyl)thio]propanoic acid, a sulfur-containing organic compound, holds interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structural motif, featuring a thioether linkage and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules. The presence of the methoxy-substituted phenyl ring further influences its electronic properties and potential biological interactions. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of this compound, offering valuable insights for researchers and professionals in drug development and related fields.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound consists of a propanoic acid backbone linked to a 4-methoxyphenyl group through a thioether bridge. This structure imparts a combination of hydrophilic (carboxylic acid) and lipophilic (methoxyphenyl and thioether groups) characteristics to the molecule.
Molecular Formula: C₁₀H₁₂O₃S[1]
Molecular Weight: 212.27 g/mol [2]
CAS Number: 13739-36-1[1]
IUPAC Name: this compound
Synonyms: 3-((4-methoxyphenyl)thio)propanoic acid, 3-[(4-methoxyphenyl)sulfanyl]propanoic acid, 3-(4-methoxyphenyl)sulfanylpropanoic Acid, 3-(4-methoxyphenylthio)propionic acid, 3-(4-Methoxy-phenylsulfanyl)-propionic acid[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Melting Point | 110–111 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water | [4] |
| Predicted XlogP | 1.9 | [5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michael addition of 4-methoxythiophenol to acrylic acid. This reaction, a classic example of a thiol-ene reaction, proceeds readily under basic conditions.
Synthesis Workflow
Caption: Synthesis of this compound via Michael addition.
Experimental Protocol: Michael Addition
The following is a representative experimental protocol for the synthesis of this compound:
-
Dissolution of Thiol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxythiophenol (1 equivalent) in a suitable solvent such as water or ethanol.
-
Base Addition: To the stirred solution, add a catalytic amount of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the thiolate anion.
-
Addition of Acrylic Acid: Slowly add acrylic acid (1 equivalent) to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and acidified with a dilute acid, such as hydrochloric acid (HCl), to protonate the carboxylate and precipitate the product.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): [3]
-
δ 7.99 (d, J = 2.8 Hz, 1H)
-
δ 7.91 (d, J = 10.4 Hz, 1H)
-
δ 7.55 (d, J = 8.8 Hz, 1H)
-
δ 7.26 (dd, J = 2.8, 8.8 Hz, 1H)
-
δ 7.13 (dd, J = 0.8, 10.4 Hz, 1H)
-
δ 3.92 (s, 3H)
¹³C NMR (100 MHz, CDCl₃): [3]
-
δ 179.0
-
δ 160.4
-
δ 141.3
-
δ 132.4
-
δ 131.3
-
δ 128.3
-
δ 123.7
-
δ 123.5
-
δ 108.7
-
δ 56.1
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often showing hydrogen bonding. A strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid. The C-O stretching of the methoxy group and C-S stretching of the thioether would appear in the fingerprint region.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ at m/z 212. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments of the methoxyphenylthio moiety. Predicted adducts include [M+H]⁺ at m/z 213.05800 and [M+Na]⁺ at m/z 235.03994.[5]
Potential Applications in Drug Development and Research
While direct studies on the biological activity of this compound are limited, the structural motifs present in the molecule suggest potential for applications in drug discovery and development.
Antioxidant and Anticancer Potential
Derivatives of similar structures, such as 3-[(4-methoxyphenyl)amino]propanehydrazide, have demonstrated notable antioxidant and anticancer activities.[6][7] These activities are often attributed to the ability of the methoxyphenyl group to stabilize free radicals. The thioether linkage can also play a role in the biological activity of the molecule. Further investigation into the antioxidant and cytotoxic properties of this compound is warranted.
Building Block for Bioactive Molecules
The bifunctional nature of this compound, with both a carboxylic acid and a thioether group, makes it a valuable intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. The carboxylic acid can be readily converted to esters, amides, or other derivatives, while the thioether can be oxidized to sulfoxides or sulfones, further expanding the chemical space for drug discovery.
Conclusion
This compound is a compound with a well-defined chemical structure and accessible synthetic route. Its physicochemical properties and spectroscopic data provide a solid foundation for its identification and characterization. While direct biological data is still emerging, the structural similarities to known bioactive compounds suggest that it may possess interesting pharmacological properties, particularly as an antioxidant or anticancer agent. As a versatile chemical building block, it holds promise for the development of novel therapeutic agents and functional materials. Further research into its biological activities and applications is encouraged to fully elucidate its potential.
References
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Tumosienė, I., Kantminienė, K., Klevinskas, A., Petrikaitė, V., Jonuškienė, I., & Mickevičius, V. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]
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Gelminauskaitė, R., Grybaitė, B., & Mickevičius, V. (2023). Synthesis and chemical properties of 3-(1-(4-methoxy-2-nitrophenyl)thioureido)propanoic acid. In Open readings 2023: 66th international conference for students of physics and natural sciences, April 18-21, 2023, Vilnius, Lithuania: annual abstract book (p. 130). Vilnius University Press. [Link]
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Tumosienė, I., Kantminienė, K., Klevinskas, A., Petrikaitė, V., Jonuškienė, I., & Mickevičius, V. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980. [Link]
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National Institute of Standards and Technology. (n.d.). 3-(4-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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Reddy, T. R., Reddy, G. R., & Reddy, K. K. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(5), 163. [Link]
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Preprints.org. (2021). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]
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National Institute of Standards and Technology. (n.d.). 3-[(4-methylphenyl)thio]propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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SpectraBase. (n.d.). 3-(4-Methoxyphenyl)propionic acid, TMS derivative. Retrieved from [Link]
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PubMed Central. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry (Basel), 7(5), 163. [Link]
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PubMed. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1036. [Link]
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Chemistry LibreTexts. (2023, August 29). Interpretation of mass spectra. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]
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MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3048. [Link]
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Kaunas University of Technology. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. KTU ePubl. [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
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Semantic Scholar. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7016. [Link]
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PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]
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Osipova, E. A., et al. (2020). Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry, 13(1), 253-264. [Link]
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MDPI. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 19(9), 14870-14883. [Link]
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Spectroscopic Data Analysis of 3-[(4-Methoxyphenyl)thio]propanoic Acid
An In-depth Technical Guide:
Foreword for the Modern Researcher
In the landscape of contemporary drug development and materials science, the precise structural elucidation of novel chemical entities is not merely a preliminary step but the foundational bedrock upon which all subsequent research is built. 3-[(4-Methoxyphenyl)thio]propanoic acid, a molecule featuring a confluence of a carboxylic acid, a thioether linkage, and a para-substituted aromatic system, presents a compelling case study for the application of modern spectroscopic techniques. Its potential biological activity and utility as a synthetic building block necessitate a comprehensive understanding of its three-dimensional structure and electronic properties.
This guide is crafted not as a rigid protocol but as a dynamic framework for the analytical scientist. It moves beyond a simple recitation of data to delve into the causality behind the observed and predicted spectroscopic behaviors. By integrating foundational principles with field-proven insights, this document aims to empower researchers to not only interpret the spectra of the title compound but also to apply these analytical strategies to a broader range of complex molecules. We will explore the nuances of Infrared (IR) spectroscopy, dissect the intricacies of Nuclear Magnetic Resonance (¹H and ¹³C NMR), and unravel the fragmentation pathways in Mass Spectrometry (MS), all within the context of a self-validating analytical workflow.
Molecular Blueprint: Structure and Functionality
Before delving into the spectroscopic data, a clear visualization of the molecular architecture of this compound is paramount. The interplay between its key functional groups—the acidic proton of the carboxylic acid, the nucleophilic sulfur of the thioether, the electron-donating methoxy group, and the delocalized π-system of the benzene ring—governs its chemical reactivity and, consequently, its spectroscopic signature.
Figure 1. Chemical structure of this compound, illustrating key functional groups.
I. Infrared (IR) Spectroscopy: Vibrational Fingerprinting
Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" of its functional groups. The causality behind this technique lies in the principle that chemical bonds vibrate at specific frequencies, and absorption of infrared radiation occurs when the frequency of the radiation matches the natural frequency of the bond vibration.
A Self-Validating Experimental Protocol
For a solid sample such as this compound, the Potassium Bromide (KBr) pellet technique is a robust and widely used method.
-
Analyte Preparation: The compound is meticulously ground to a fine powder to minimize scattering of the infrared beam.
-
Matrix Integration: Approximately 1-2 mg of the sample is intimately mixed with 100-200 mg of spectroscopic grade KBr. The hygroscopic nature of KBr necessitates that it be thoroughly dried to prevent interference from water bands in the spectrum.
-
Pellet Formation: The mixture is subjected to high pressure in a die to create a translucent pellet, ensuring a clear path for the IR beam.
-
Spectrometric Analysis: The pellet is mounted in the spectrometer, and data is acquired, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted to isolate the spectrum of the analyte.
In-depth Data Interpretation
The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. The following table outlines the expected key absorptions.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode and Rationale |
| Carboxylic Acid O-H | 3300-2500 | Stretching. This exceptionally broad and strong absorption is the hallmark of a carboxylic acid dimer, formed through intermolecular hydrogen bonding. This extensive hydrogen bonding weakens the O-H bond, shifting the absorption to a lower frequency. |
| Aromatic C-H | 3100-3000 | Stretching. These absorptions, typically of medium to weak intensity, correspond to the stretching of the sp² hybridized C-H bonds of the benzene ring. |
| Aliphatic C-H | 3000-2850 | Stretching. These medium to strong bands arise from the sp³ hybridized C-H bonds of the methylene groups in the propanoic acid chain. |
| Carboxylic Acid C=O | 1725-1700 | Stretching. A very strong and sharp absorption characteristic of the carbonyl group in a saturated carboxylic acid.[1] Its position confirms the absence of conjugation with the aromatic ring. |
| Aromatic C=C | 1600-1450 | Stretching. These multiple bands, of variable intensity, are due to the stretching vibrations within the benzene ring. |
| Ether C-O | 1250-1200 (asymmetric), 1050-1000 (symmetric) | Stretching. The C-O-C linkage of the methoxy group gives rise to two strong absorptions. |
| Thioether C-S | 700-600 | Stretching. This absorption is often weak and can be difficult to definitively assign as it falls in the complex fingerprint region of the spectrum. |
| p-Disubstituted C-H Bend | 850-800 | Out-of-plane Bending. This strong absorption is highly diagnostic for the 1,4-disubstitution pattern of the aromatic ring. |
For a comparative touchstone, the gas-phase IR spectrum of the structurally analogous 3-[(4-methylphenyl)thio]propionic acid displays a prominent C=O stretch near 1760 cm⁻¹ and a characteristic broad O-H absorption.[2]
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in an external magnetic field and can be excited by radiofrequency radiation. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a wealth of structural information.
A Robust Experimental Workflow
-
Solvent Selection and Sample Preparation: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of the solvent. Tetramethylsilane (TMS) is typically added as an internal reference standard, defined as 0.0 ppm.
-
Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the spectrometer. For a comprehensive analysis, both ¹H and ¹³C NMR spectra are acquired, often on a 400 MHz or higher field instrument to achieve good signal dispersion.
¹H NMR Spectroscopy: Predicted Data and In-depth Analysis
The ¹H NMR spectrum is predicted to show six distinct signals, each providing specific structural information.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Detailed Assignment and Rationale |
| -COOH | ~11-12 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. Its signal is often broad due to chemical exchange. |
| Ar-H (ortho to -S-) | ~7.3-7.5 | Doublet | 2H | These aromatic protons are deshielded by the aromatic ring current. They appear as a doublet due to coupling with the adjacent protons (ortho to the methoxy group). |
| Ar-H (ortho to -OCH₃) | ~6.8-7.0 | Doublet | 2H | These protons are shielded by the electron-donating effect of the methoxy group, causing them to resonate at a higher field (lower ppm) compared to the other aromatic protons. They also appear as a doublet. |
| -OCH₃ | ~3.8 | Singlet | 3H | The protons of the methoxy group are in a distinct chemical environment and do not have any adjacent protons to couple with, hence they appear as a sharp singlet. |
| -S-CH₂- | ~3.0-3.2 | Triplet | 2H | These methylene protons are adjacent to the sulfur atom, which is moderately deshielding. They are split into a triplet by the two protons on the neighboring methylene group. |
| -CH₂-COOH | ~2.6-2.8 | Triplet | 2H | These methylene protons are adjacent to the electron-withdrawing carbonyl group, which deshields them. They are also split into a triplet by the neighboring methylene group. |
A comparison with 3-(4-methoxyphenyl)propionic acid, which lacks the thioether linkage, shows its aromatic protons at δ 7.12 and 6.83 ppm, the methoxy protons at δ 3.78 ppm, and the methylene protons at δ 2.89 and 2.64 ppm.[3] The introduction of the sulfur atom is expected to induce subtle but measurable shifts in these positions.
Figure 2. Predicted ¹H NMR chemical shift regions and multiplicities for this compound, providing a visual guide to the expected spectrum.
¹³C NMR Spectroscopy: Predicted Data and In-depth Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic nature.
| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment and Rationale |
| C=O | ~175-180 | The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms.[4] |
| C (aromatic, attached to -OCH₃) | ~158-160 | This aromatic carbon is deshielded due to its direct attachment to the electronegative oxygen atom of the methoxy group. |
| C (aromatic, attached to -S-) | ~125-130 | The carbon atom bonded to the sulfur is also deshielded, though to a lesser extent than the one bonded to oxygen. |
| C (aromatic, ortho to -S-) | ~130-135 | These aromatic carbons are in a relatively deshielded environment within the ring. |
| C (aromatic, ortho to -OCH₃) | ~114-116 | The electron-donating methoxy group shields the ortho carbons, causing them to resonate at a higher field. |
| -OCH₃ | ~55 | The carbon of the methoxy group is in a typical range for an sp³ hybridized carbon attached to an oxygen atom. |
| -S-CH₂- | ~35-40 | This methylene carbon is deshielded by the adjacent sulfur atom. |
| -CH₂-COOH | ~30-35 | This methylene carbon is deshielded by the neighboring carbonyl group. |
For the related 3-(4-methoxyphenyl)propionic acid, the carbonyl carbon resonates around 179 ppm, with the aromatic carbons appearing between approximately 114 and 158 ppm, which aligns with our predictions.[5]
III. Mass Spectrometry (MS): Unraveling the Molecular Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for confirming the molecular weight and deducing structural features.
A Standardized Experimental Approach
-
Sample Ionization: Electron Ionization (EI) is a common and effective method for inducing fragmentation in molecules of this type. A beam of high-energy electrons bombards the sample, causing the ejection of an electron and the formation of a radical cation (the molecular ion).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
Fragmentation Analysis: A Logical Deconstruction
The mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is a direct consequence of the molecule's structure, with cleavage occurring at the weakest bonds and leading to the formation of the most stable fragments.
-
Molecular Ion (M⁺): The molecular ion peak, representing the intact molecule with one electron removed, is expected at an m/z of 212, corresponding to the molecular formula C₁₀H₁₂O₃S.
-
Principal Fragmentation Pathways:
-
Loss of the Carboxyl Group: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can result in the loss of a -COOH radical (45 Da), leading to a fragment at m/z 167.
-
Thioether Bond Cleavage: The C-S bonds are susceptible to cleavage. Fission of the Ar-S bond would be less common, but cleavage of the S-CH₂ bond could lead to fragments corresponding to the 4-methoxyphenylthio cation and the propanoic acid radical, or vice versa.
-
McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a characteristic McLafferty rearrangement.[6] This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond, resulting in the loss of a neutral alkene and the formation of a characteristic enol radical cation.
-
Aromatic Moiety Fragments: The 4-methoxyphenylthio portion of the molecule can produce its own set of characteristic fragments.
-
Figure 3. Plausible high-level mass spectrometry fragmentation pathways for this compound, illustrating the logical deconstruction of the molecule.
Conclusion: A Synthesis of Spectroscopic Insight
This technical guide has presented a multi-faceted spectroscopic analysis of this compound. By systematically examining the predicted data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, we have constructed a comprehensive and scientifically grounded framework for the structural elucidation of this molecule. The causality-driven approach to data interpretation, supported by comparative analysis with related compounds and foundational spectroscopic principles, provides researchers with a robust toolkit for their analytical endeavors. The methodologies and interpretative strategies detailed herein are designed to be broadly applicable, empowering scientists to confidently characterize a wide array of complex organic molecules.
References
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Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]
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The Multifaceted Biological Landscape of 3-[(4-Methoxyphenyl)thio]propanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-[(4-methoxyphenyl)thio]propanoic acid represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of their known and extrapolated biological activities, with a primary focus on their anticancer and antioxidant properties. Drawing upon evidence from structurally related analogs, this document delves into the synthesis, mechanisms of action, and structure-activity relationships that govern their biological effects. Detailed experimental protocols for key assays, data-driven visualizations, and in-depth discussions on potential signaling pathways are presented to empower researchers in the fields of medicinal chemistry and drug discovery to further investigate this promising chemical scaffold.
Introduction: The Chemical and Therapeutic Promise of Methoxyphenyl-Thioalkanoic Acids
The this compound scaffold combines several key pharmacophoric features: a methoxyphenyl group, a flexible thioether linkage, and a propanoic acid moiety. The methoxy group is a common substituent in many biologically active compounds, influencing their lipophilicity, metabolic stability, and receptor interactions. The thioether linkage provides conformational flexibility and can participate in various biological interactions. The propanoic acid group offers a handle for further derivatization and can contribute to the pharmacokinetic profile of the molecule. While direct biological studies on this specific scaffold are emerging, extensive research on structurally similar compounds, particularly the 3-[(4-methoxyphenyl)amino]propanoic acid derivatives, provides a strong rationale for investigating their therapeutic potential. This guide will synthesize the available data to build a predictive framework for the biological activities of the title compounds.
Synthesis of the Core Scaffold: this compound
The foundational step in exploring the biological activity of this class of compounds is the efficient synthesis of the core scaffold. A common and reliable method involves the reaction of a thiol with an acrylic acid derivative.
General Synthetic Protocol
A robust method for the preparation of 3-(arylthio)propanoic acids involves the conjugate addition of an arylthiol to an acrylic acid derivative.
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 M) and sodium carbonate (1.0 M) in water.
-
Thiol Addition: To this basic solution, add 4-methoxythiophenol dissolved in ethanol.
-
Michael Addition: Slowly add a solution of 3-chloropropanoic acid in water to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography to yield this compound.
This straightforward synthesis allows for the generation of the core scaffold in good yields, providing the necessary starting material for the synthesis of a diverse library of derivatives.
Anticancer Activity: Insights from Structurally Related Analogs
While direct evidence for the anticancer activity of this compound derivatives is limited, extensive research on their amino analogs, 3-[(4-methoxyphenyl)amino]propanoic acid derivatives, provides compelling evidence for their potential as anticancer agents. These studies have demonstrated cytotoxicity against a range of cancer cell lines, including glioblastoma, breast cancer, and lung cancer.
In Vitro Cytotoxicity of Amino Analogs
Studies have shown that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown potent activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.
Table 1: In Vitro Anticancer Activity of Selected 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives
| Compound ID | Modification | Cancer Cell Line | Activity |
| 21 | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 Glioblastoma | Most active compound, significant reduction in cell viability. |
| 36 | 3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide | MDA-MB-231 | High activity, reduced cell viability to 43.7 ± 7.4%. |
| 19 | Oxadiazole derivative | MDA-MB-231 | High activity, reduced cell viability to 44.6 ± 8.0%. |
| 6 | Hydrazone derivative | MDA-MB-231 | High activity, reduced cell viability to 46.2 ± 5.0%. |
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of these amino analogs is highly dependent on the nature of the substituents. Key SAR observations include:
-
Heterocyclic Moieties: The introduction of heterocyclic rings, such as 1,2,4-triazole and oxadiazole, often leads to enhanced anticancer activity.
-
Aromatic Substituents: The presence of specific aromatic groups, like a 1-naphthyl substituent in hydrazone derivatives, has been shown to significantly increase cytotoxicity.
-
Azomethine Group: The hydrazone linkage (-NH-N=CH-) is considered a crucial pharmacophore for the biological activity of these compounds.
Postulated Mechanisms of Anticancer Action
The precise mechanisms by which these compounds exert their anticancer effects are still under investigation. However, based on studies of related heterocyclic compounds, several potential pathways can be proposed:
-
Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death, or apoptosis. For some related 1,3,4-thiadiazole derivatives, in silico studies have suggested a possible interaction with caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.
Figure 1: Postulated mechanism of apoptosis induction.
-
Cell Cycle Arrest: Some anticancer compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation. Thiophene derivatives, for example, have been shown to induce G2/M cell cycle arrest.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity: A Key Feature of Phenolic Compounds
The presence of a methoxyphenyl group, which can be metabolized to a hydroxyphenyl group, suggests that these derivatives may possess significant antioxidant properties. Oxidative stress is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Evaluation of Antioxidant Activity
The antioxidant activity of the amino analogs has been demonstrated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Several derivatives have shown antioxidant activity comparable to or even exceeding that of ascorbic acid.
Table 2: DPPH Radical Scavenging Activity of Selected 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives
| Compound ID | Modification | Antioxidant Activity (vs. Ascorbic Acid) |
| 17 | 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | 1.13 times higher |
| 39 | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 times higher |
| 36 | 3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | 1.35 times higher |
| 29 | Hydrazone bearing thiophene moiety | 1.26 times higher |
Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The primary mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby quenching it.
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): The phenolic compound can donate an electron to a free radical, followed by the transfer of a proton.
-
Sequential Proton-Loss Electron Transfer (SPLET): The phenolic compound first loses a proton, and the resulting phenoxide anion then donates an electron to the free radical.
The efficiency of these mechanisms is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group, can enhance antioxidant activity.
Unraveling the Enigma: A Scientific Inquiry into 3-[(4-Methoxyphenyl)thio]propanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Unknown
In the vast landscape of chemical compounds with therapeutic potential, some molecules are extensively studied, their mechanisms of action elucidated, and their pathways through biological systems well-documented. Others, however, remain enigmatic, their properties cataloged in chemical libraries but their biological significance yet to be explored. 3-[(4-Methoxyphenyl)thio]propanoic acid squarely falls into the latter category. This technical guide serves not as a definitive manual on a well-understood mechanism of action, but rather as a comprehensive overview of the current, limited state of knowledge and a roadmap for future scientific inquiry. For the researcher, scientist, and drug development professional, this document outlines the foundational chemical information, explores the biological activities of structurally related compounds to inform hypothetical mechanisms, and provides a framework for the systematic investigation of this intriguing molecule.
Compound Profile: this compound
A thorough understanding of a compound begins with its fundamental chemical and physical properties.
Chemical Identity
-
Systematic Name: this compound[1]
-
Synonyms: 3-((4-methoxyphenyl)thio)propanoic acid, 3-[(4-methoxyphenyl)sulfanyl]propanoic acid, 3-(4-methoxyphenylthio)propionic acid[1]
Structural Information
The structure of this compound, characterized by a methoxy-substituted phenyl ring linked via a thioether bond to a propanoic acid moiety, is the primary determinant of its potential biological activity.
Figure 1. Chemical structure of this compound.
Current State of Research: A notable absence of evidence
As of early 2026, a comprehensive search of scientific literature, patent databases, and clinical trial registries reveals a significant gap in our understanding of the biological effects of this compound. There are no published in vitro or in vivo studies detailing its mechanism of action, identifying its molecular targets, or describing its pharmacokinetic and pharmacodynamic profiles. The available information is primarily limited to its listing in chemical supplier catalogs.[1][2][3][4]
This lack of data necessitates a shift in approach. Instead of a review of existing evidence, this guide will now focus on providing a theoretical framework based on the biological activities of structurally analogous compounds. This approach allows for the formulation of testable hypotheses to guide future research.
Exploring Potential Mechanisms of Action Through Structural Analogs
The biological activity of a molecule is intrinsically linked to its structure. By examining compounds with similar core scaffolds, we can infer potential, though unproven, activities for this compound.
The Significance of the Thioether Linkage and Propanoic Acid Moiety
The thioether and carboxylic acid functional groups are present in numerous biologically active molecules. The sulfur atom, in particular, can participate in various interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites. The propanoic acid group provides a site for potential ionic interactions and can influence the compound's solubility and transport properties.
Insights from Structurally Related Compounds
Several structurally similar compounds have been investigated for their biological activities, offering clues to the potential actions of this compound.
-
3-(4-Methoxyphenyl)propionic Acid: This analog, which lacks the thioether linkage, has been described as a nonsteroidal anti-inflammatory drug (NSAID) that may act by inhibiting the production of prostaglandins.[6] This suggests that the core methoxyphenylpropanoic acid scaffold could possess anti-inflammatory properties.
-
3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives: A series of compounds with an amino linkage instead of a thioether have demonstrated antioxidant and anticancer activities.[7] Specifically, they have shown cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines.[7] This raises the possibility that the methoxyphenyl group, when appropriately linked to a side chain, could contribute to antiproliferative effects.
-
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds have been investigated for their antimicrobial properties against multidrug-resistant bacterial and fungal pathogens.[8][9] This highlights the potential for this general structural class to serve as a scaffold for developing novel anti-infective agents.
-
3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA): This metabolite of dietary polyphenols has been studied for its neuroprotective and muscle-enhancing effects.[10][11] Research has indicated its ability to inhibit amyloid β-peptide aggregation in vitro, suggesting a potential role in neurodegenerative diseases.[10] Furthermore, HMPA has been shown to improve muscle strength and reduce protein catabolism following exhaustive exercise.[11][12]
Table 1: Summary of Biological Activities of Structurally Related Compounds
| Compound Name | Structural Difference from Topic Compound | Reported Biological Activity |
| 3-(4-Methoxyphenyl)propionic Acid | Lacks thioether linkage | Nonsteroidal anti-inflammatory (NSAID); potential prostaglandin synthesis inhibitor[6] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Amino linkage instead of thioether | Antioxidant; Anticancer (cytotoxic to glioblastoma and breast cancer cells)[7] |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Amino linkage and hydroxyl group | Antimicrobial against multidrug-resistant bacteria and fungi[8][9] |
| 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA) | Hydroxyl group and lacks thioether linkage | Neuroprotective (inhibits amyloid β-peptide aggregation); Enhances muscle function and reduces protein catabolism[10][11][12] |
A Proposed Roadmap for Investigation: From Hypothesis to Evidence
Given the absence of direct evidence, a systematic, multi-tiered approach is necessary to elucidate the mechanism of action of this compound.
Foundational In Vitro Screening
The initial step involves a broad-based screening to identify any potential biological activity.
Experimental Protocol: High-Throughput Screening (HTS)
-
Assay Panel Selection: A diverse panel of assays should be selected to cover a wide range of potential targets and cellular processes. This should include assays for:
-
Enzyme inhibition (e.g., cyclooxygenases, lipoxygenases, kinases, phosphatases)
-
Receptor binding and functional activity (e.g., GPCRs, nuclear receptors)
-
Ion channel modulation
-
Antimicrobial activity (against a panel of bacteria and fungi)
-
Antiproliferative activity (against a panel of cancer cell lines)
-
Antioxidant capacity (e.g., DPPH, ORAC assays)
-
-
Compound Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to determine dose-response relationships.
-
Assay Execution: The compound is added to the respective assay plates, and the readouts are measured using appropriate instrumentation (e.g., spectrophotometer, fluorometer, luminometer).
-
Data Analysis: The results are analyzed to identify any "hits" – instances where the compound exhibits significant activity.
Figure 2. A generalized workflow for high-throughput screening.
Target Identification and Validation
If the initial screening yields positive results, the next phase focuses on identifying the specific molecular target(s).
Experimental Protocol: Target Deconvolution
-
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates. The bound proteins are then identified by mass spectrometry.
-
Computational Modeling: Molecular docking studies can be performed to predict the binding of this compound to the identified targets. This can provide insights into the binding mode and potential for optimization.
-
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm the direct binding of the compound to the putative target and to quantify the binding affinity.
-
Target Knockdown/Knockout Studies: Using techniques like siRNA or CRISPR-Cas9, the expression of the identified target can be reduced or eliminated in cells. The effect of the compound is then re-evaluated. A loss of activity would validate the target.
Elucidation of Signaling Pathways
Once a validated target is identified, the downstream signaling pathways affected by the compound-target interaction need to be mapped.
Experimental Protocol: Pathway Analysis
-
Western Blotting: This technique can be used to measure changes in the protein levels and post-translational modifications (e.g., phosphorylation) of key signaling molecules downstream of the target.
-
Reporter Gene Assays: These assays are used to measure the activity of specific transcription factors that are regulated by the signaling pathway of interest.
-
Transcriptomic Analysis (RNA-Seq): This provides a global view of the changes in gene expression in response to treatment with the compound.
Figure 3. A conceptual diagram of a signaling pathway elucidation workflow.
Conclusion and Future Directions
This compound represents a molecule with untapped potential. While the current body of scientific knowledge on its biological activity is virtually nonexistent, the structural similarities to compounds with known anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties provide a compelling rationale for its investigation. The roadmap outlined in this guide offers a structured approach to systematically explore its mechanism of action. Future research efforts should focus on the proposed screening and target validation protocols to unlock the potential therapeutic applications of this enigmatic compound. The journey from an unknown chemical entity to a well-characterized therapeutic agent is a long and arduous one, but it begins with the foundational inquiries proposed herein.
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Institutes of Health. [Link]
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3-(4-Methoxy-benzenesulfonylamino)-propionic acid. PubChem. [Link]
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Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PubMed. [Link]
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CAS 13739-36-1|this compound. ChemExpress. [Link]
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Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health. [Link]
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Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Semantic Scholar. [Link]
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Discovery and history of 3-[(4-Methoxyphenyl)thio]propanoic acid
An In-depth Technical Guide to 3-[(4-Methoxyphenyl)thio]propanoic Acid: Synthesis, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry. The document details its molecular structure, physicochemical properties, and established synthesis protocols. A primary focus is placed on the compound's principal application as a precursor in the synthesis of thiochromen-4-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical, field-proven insights into the handling and utilization of this versatile molecule.
Introduction and Historical Context
This compound, also known as 3-(p-methoxyphenylthio)propionic acid, is an aromatic thioether carboxylic acid. While a singular "discovery" paper for this compound is not prominent in the scientific literature, its synthesis relies on well-established principles of nucleophilic substitution that have been foundational in organic chemistry for many decades. The compound is most frequently cited not as a final product with direct biological applications, but as a crucial and versatile starting material.
Its historical significance is intrinsically linked to the development of sulfur-containing heterocyclic scaffolds. The primary utility and historical context of this compound are best understood through its role as a key building block for more complex molecules, most notably thiochromen-4-ones.[1][2][3] Recent research continues to reference its preparation as a standard procedure, underscoring its status as a readily accessible intermediate for further synthetic explorations.[1]
Physicochemical and Spectroscopic Properties
The structural and electronic properties of this compound are central to its reactivity and function as a synthetic intermediate. The molecule consists of a propanoic acid chain linked via a thioether bridge to a p-methoxyphenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃S | [4] |
| Molecular Weight | 212.27 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-(p-methoxyphenylthio)propionic acid, 3-(4-methoxy-phenylsulfanyl)-propionic acid | N/A |
| Predicted XlogP | 1.9 | [4] |
| Appearance | White to off-white solid (typical) | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the methoxy-substituted ring, the two methylene groups of the propanoic acid chain (exhibiting a triplet-triplet splitting pattern), the methoxy group singlet, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum would reveal signals for the quaternary aromatic carbons (including the one attached to sulfur), the CH aromatic carbons, the methoxy carbon, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)
Predicted mass spectrometry data indicates expected adducts for this molecule.[4]
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 213.05800 |
| [M+Na]⁺ | 235.03994 |
| [M-H]⁻ | 211.04344 |
| Data sourced from PubChemLite.[4] |
Synthesis of this compound
The synthesis of this compound is a robust and high-yielding process, most commonly achieved through the nucleophilic addition of 4-methoxythiophenol to a 3-halopropanoic acid under basic conditions. This reaction is a classic example of a Michael addition or a related S-alkylation.
Causality Behind Experimental Choices
-
Choice of Base (NaOH/Na₂CO₃): A moderately strong base is required to deprotonate the thiol group of 4-methoxythiophenol, forming the more nucleophilic thiophenolate anion. Sodium hydroxide and sodium carbonate are effective and cost-efficient choices that ensure the reaction proceeds at a reasonable rate without causing unwanted side reactions, such as hydrolysis of the halo-acid.[1]
-
Reactant (3-Chloropropanoic Acid): 3-Chloropropanoic acid is an excellent electrophile for this reaction. The chlorine atom is a good leaving group, and its position on the β-carbon relative to the carboxylic acid facilitates the nucleophilic attack by the thiophenolate.
-
Solvent System (Ethanol/Water): A mixed solvent system is often employed. Ethanol helps to solubilize the aromatic thiol, while water is an excellent solvent for the inorganic bases and the sodium salt of 3-chloropropanoic acid.[1]
-
Acidification: The final step involves acidification of the reaction mixture. This protonates the carboxylate intermediate, causing the desired this compound to precipitate out of the aqueous solution, allowing for easy isolation by filtration.[1]
Standard Laboratory Protocol
The following protocol is a synthesis of established literature procedures.[1]
-
Preparation of Base Solution: In a suitable reaction vessel (e.g., a 250 mL round-bottom flask), prepare a solution by dissolving sodium hydroxide (1.0 M) and sodium carbonate (1.0 M) in water.
-
Addition of Thiol: To this basic solution, add a solution of 4-methoxythiophenol (1 equivalent) dissolved in ethanol.
-
Addition of Halo-acid: Slowly add an aqueous solution of 3-chloropropanoic acid (approximately 1.0-1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC is recommended).
-
Workup: a. Cool the reaction mixture to room temperature and reduce the volume of ethanol using a rotary evaporator. b. Acidify the remaining aqueous solution to a pH of 1-2 using a concentrated acid such as HCl (6.0 M). This will cause the product to precipitate. c. Extract the product into an organic solvent like dichloromethane or ethyl acetate. d. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by flash column chromatography or recrystallization to yield this compound as a solid.
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An In-depth Technical Guide to 3-[(4-Methoxyphenyl)thio]propanoic Acid for Researchers and Drug Development Professionals
Introduction
3-[(4-Methoxyphenyl)thio]propanoic acid, a bifunctional organic molecule, is a compound of increasing interest within the realms of synthetic chemistry and drug discovery. Its structure, incorporating a carboxylic acid, a flexible propanoic chain, and a methoxy-activated phenylthio group, presents a versatile scaffold for the development of novel chemical entities. The presence of the thioether linkage, in particular, offers unique chemical properties and potential biological activities that distinguish it from its oxygen-analogue. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers in academia and the pharmaceutical industry.
Nomenclature and Structural Elucidation
-
IUPAC Name: this compound
-
Molecular Weight: 212.27 g/mol [2]
-
Synonyms: 3-((4-methoxyphenyl)thio)propanoic acid, 3-[(4-methoxyphenyl)sulfanyl]propanoic acid, 3-(4-methoxyphenylthio)propionic acid[1]
The structure of this compound is characterized by a central propanoic acid moiety. The sulfur atom of a 4-methoxythiophenol is linked to the β-carbon of the propanoic acid chain, forming a thioether bond. The electron-donating methoxy group at the para position of the phenyl ring influences the electron density of the aromatic system and the nucleophilicity of the sulfur atom.
Physicochemical Properties
| Property | Value (this compound) | Comparative Value (3-(4-Methoxyphenyl)propionic acid) | Source |
| Melting Point | Data not available | 98-100 °C | [3] |
| Boiling Point | Data not available | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | Sparingly soluble in water.[4] | |
| pKa | Data not available; predicted to be similar to other aliphatic carboxylic acids (around 4-5). | 4.689 (at 25 °C) | [4] |
| Predicted XlogP | 1.9 | 1.9 | [5][6] |
Expert Insight: The thioether linkage in this compound, being less polar than the ether linkage in its oxygen analogue, might lead to a slightly lower melting point and reduced water solubility. The electronic effect of the sulfur atom is not expected to drastically alter the pKa of the carboxylic acid compared to its non-thio counterpart.
Spectral Analysis
Detailed experimental spectra for this compound are not widely published. The following sections provide an expert interpretation of the expected spectral characteristics based on the functional groups present. For comparison, data for 3-(4-Methoxyphenyl)propionic acid is also referenced where available.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and methoxy protons.
-
Aromatic Protons: Two doublets in the range of δ 6.8-7.4 ppm, characteristic of a para-substituted benzene ring. The protons ortho to the sulfur atom will likely appear slightly downfield compared to those ortho to the methoxy group.
-
Aliphatic Protons: Two triplets in the range of δ 2.5-3.0 ppm, corresponding to the two methylene groups of the propanoic acid chain (-S-CH₂-CH₂-COOH). The methylene group adjacent to the sulfur atom is expected to be slightly more deshielded.
-
Carboxylic Acid Proton: A broad singlet typically above δ 10 ppm, which is exchangeable with D₂O.
-
Methoxy Protons: A sharp singlet around δ 3.8 ppm.
For comparison, the ¹H NMR spectrum of 3-(4-Methoxyphenyl)propionic acid in CDCl₃ shows signals at approximately δ 7.12 (d), 6.83 (d), 3.78 (s), 2.89 (t), and 2.64 (t) ppm.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
-
Aromatic Carbons: Signals in the range of δ 114-160 ppm. The carbon attached to the sulfur will be shielded compared to the carbon attached to the methoxy group.
-
Aliphatic Carbons: Two signals in the range of δ 30-40 ppm for the methylene carbons.
-
Methoxy Carbon: A signal around δ 55 ppm.
For 3-(4-Methoxyphenyl)propionic acid, characteristic ¹³C NMR shifts are observed for the carbonyl, aromatic, aliphatic, and methoxy carbons.[8]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.
-
O-H Stretch: A very broad band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[9]
-
C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹.[9]
-
C-O Stretch & O-H Bend: Bands in the regions of 1210-1320 cm⁻¹ and 910-950 cm⁻¹, respectively.[10]
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-S Stretch: A weak absorption in the 600-800 cm⁻¹ region, which can be difficult to identify.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 212. Key fragmentation patterns would likely involve:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Cleavage of the C-S bond, leading to fragments corresponding to the 4-methoxyphenylthio radical and the propanoic acid radical.
-
Fragmentation of the propanoic acid chain.
The base peak in the mass spectrum of thioesters is often the acylium ion (R-CO⁺) resulting from the cleavage of the C-S bond.[7][8]
Synthesis and Reactivity
Synthesis Protocol
A reliable method for the synthesis of this compound involves the nucleophilic substitution of a 3-halopropanoic acid with 4-methoxythiophenol under basic conditions. The following protocol is adapted from a literature procedure for the synthesis of analogous 3-(arylthio)propanoic acids.
Reaction Scheme:
Synthesis Workflow
Step-by-Step Methodology:
-
Prepare the Reaction Mixture: In a suitable reaction flask equipped with a magnetic stirrer, combine a solution of aqueous sodium hydroxide (e.g., 1.0 M) and aqueous sodium carbonate (e.g., 1.0 M).
-
Add Thiophenol: To the basic solution, add a solution of 4-methoxythiophenol in ethanol.
-
Add Halopropanoic Acid: Slowly add an aqueous solution of 3-chloropropanoic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Base: The use of a base (NaOH and Na₂CO₃) is crucial to deprotonate the highly nucleophilic thiol group of 4-methoxythiophenol, forming the thiophenolate anion, which is the active nucleophile in the reaction.
-
Solvent System: The mixed aqueous-ethanolic solvent system ensures the solubility of both the ionic and organic reactants.
-
Acidification: Acidification of the reaction mixture after the reaction is complete protonates the carboxylate salt of the product, leading to its precipitation from the aqueous solution.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three main functional components: the carboxylic acid, the thioether linkage, and the aromatic ring.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol.
-
Thioether Linkage: The sulfur atom is susceptible to oxidation, which can yield the corresponding sulfoxide and sulfone. This property is of particular interest in the design of stimuli-responsive materials and prodrugs, as the oxidation state of sulfur can modulate the compound's polarity and reactivity.[11]
-
Aromatic Ring: The methoxy-activated phenyl ring can participate in electrophilic aromatic substitution reactions.
-
Intramolecular Cyclization: As demonstrated in the literature, this compound can serve as a precursor for the synthesis of thiochromen-4-ones through an intramolecular Friedel-Crafts acylation reaction.
Logical Relationship of Reactivity:
Reactivity Profile
Applications in Drug Development and Research
The thioether moiety is a prevalent functional group in a variety of FDA-approved drugs and is recognized for its contribution to the pharmacokinetic and pharmacodynamic properties of molecules.[12] Thioether-containing compounds are explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[13]
While specific biological activities for this compound are not extensively documented, its structural motifs suggest several potential avenues for drug discovery research:
-
Scaffold for Synthesis: It serves as a valuable building block for the synthesis of more complex heterocyclic systems, such as the aforementioned thiochromen-4-ones, which are known to possess diverse biological activities.
-
Prodrug Design: The thioether linkage can be exploited in the design of ROS-responsive prodrugs. In oxidative environments, such as those found in some disease states, the thioether can be oxidized to the more polar sulfoxide or sulfone, potentially triggering the release of an active therapeutic agent.[11]
-
Enzyme Inhibition: The combination of a carboxylic acid and a lipophilic arylthio group makes it a candidate for screening as an inhibitor of various enzymes where such interactions are favorable. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown antioxidant and anticancer activities.
Expert Insight: The future of this compound in drug development likely lies in its utility as a versatile chemical scaffold. Its straightforward synthesis and the modifiable nature of its functional groups make it an attractive starting point for the generation of compound libraries for high-throughput screening against various biological targets. The development of derivatives of this compound could lead to the discovery of novel therapeutic agents.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Precautionary Statements: It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a multifaceted molecule with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization of all its physical properties is yet to be fully documented in the public domain, its synthesis and reactivity are well-understood, providing a solid foundation for its use in research. The presence of the thioether linkage, in particular, opens up exciting possibilities for the design of novel therapeutics and functional materials. This guide has aimed to provide a thorough and insightful overview to aid researchers and drug development professionals in harnessing the potential of this versatile chemical entity.
References
- Luo, Y., et al. (2016). ROS-accelerated drug release with thioether-based polymers or prodrugs.
- Han, I. (2022). Thioethers: An Overview. Current Drug Targets, 23(2), 170-219.
- Qin, C., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Future Medicinal Chemistry, 8(11), 1277-1293.
- Chen, H., et al. (2020). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 25(21), 5036.
- Tumosienė, I., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4963.
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NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. Retrieved from [Link]
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UCLA Chemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). Retrieved from [Link]
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PubMed. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]
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PubMed Central. (2023). 3-(4-hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved from [Link]
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MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Retrieved from [Link]
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ACS Publications. (1966). Mass Spectra of Aliphatic Thiols and Sulfides. Retrieved from [Link]
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PubMed Central. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
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PubChem. (n.d.). 3-[4-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]
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The Pivotal Role of 3-[(4-Methoxyphenyl)thio]propanoic Acid in Modern Drug Discovery: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary medicinal chemistry, the identification and exploitation of versatile molecular scaffolds are paramount to the successful development of novel therapeutic agents. Among these, 3-[(4-Methoxyphenyl)thio]propanoic acid has emerged as a compound of significant interest, not necessarily as a potent bioactive agent in its own right, but as a crucial building block for a diverse array of derivatives exhibiting promising pharmacological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and, most importantly, the latent potential of this compound and its derivatives. Our exploration will be grounded in established scientific principles and supported by peer-reviewed literature, offering both a theoretical foundation and practical insights for its application in the laboratory.
The Core Moiety: Synthesis and Physicochemical Characteristics
The journey into the therapeutic potential of any chemical family begins with a thorough understanding of its foundational member. This compound is a bifunctional molecule characterized by a carboxylic acid group and a thioether linkage to a methoxy-substituted phenyl ring. This unique combination of functional groups provides multiple avenues for chemical modification, making it an ideal starting material for combinatorial chemistry and targeted synthesis campaigns.
Synthesis of this compound
A common and efficient method for the synthesis of 3-(arylthio)propanoic acids, including the 4-methoxy derivative, involves the nucleophilic addition of the corresponding thiol to an acrylic acid derivative. A generalized, yet detailed, protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-methoxythiophenol and 3-chloropropanoic acid.
Materials:
-
4-Methoxythiophenol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, prepare an aqueous solution of sodium hydroxide and sodium carbonate.
-
Addition of Thiol: Dissolve 4-methoxythiophenol in ethanol and add it to the basic solution.
-
Addition of Haloacid: Dissolve 3-chloropropanoic acid in water and add it to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain a product of high purity.
Causality in Experimental Choices: The use of a basic solution (NaOH and Na₂CO₃) is crucial for the deprotonation of the thiol group of 4-methoxythiophenol, forming the more nucleophilic thiolate anion. This anion then readily attacks the electrophilic β-carbon of 3-chloropropanoic acid in a Michael-type addition, displacing the chloride ion and forming the desired thioether linkage. Acidification in the work-up step is necessary to protonate the carboxylate salt, rendering the final product less soluble in water and facilitating its extraction into an organic solvent.
Diagram of the Synthesis Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃S | PubChem |
| Molecular Weight | 212.27 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | Not widely reported | - |
| pKa (predicted) | ~4.5 | - |
| XLogP3 (predicted) | 1.9 | PubChem |
The Gateway to Bioactivity: Derivatives of this compound
While direct pharmacological data on this compound is limited, its true value lies in its role as a versatile precursor for a wide range of derivatives with significant biological activities. The carboxylic acid and the thioether linkage provide two reactive handles for further chemical modifications, allowing for the creation of diverse chemical libraries.
Thiochromen-4-ones: A Prominent Class of Derivatives
One of the most notable applications of 3-(arylthio)propanoic acids is in the synthesis of thiochromen-4-ones. These compounds are sulfur analogs of chromones and have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antioxidant, antiprotozoal, and anticancer effects.
A one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids has been developed, offering an efficient route to these valuable heterocyclic compounds. This transformation typically involves an intramolecular Friedel-Crafts acylation, where the carboxylic acid group cyclizes onto the aromatic ring.
Diagram of the Conversion to Thiochromen-4-one
Caption: Synthetic pathway from the core molecule to thiochromen-4-ones.
Exploration of Other Derivatives and Their Potential Applications
The structural framework of this compound is amenable to a variety of other chemical transformations, leading to derivatives with potential therapeutic applications.
-
Amide and Ester Derivatives: The carboxylic acid group can be readily converted into amides and esters. This allows for the introduction of a wide range of substituents, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, amide coupling with various amines can lead to compounds with potential antimicrobial or anticancer activities, a strategy that has been successfully employed for related propanoic acid derivatives.
-
Modifications of the Thioether Linkage: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides and sulfones. These modifications can alter the electronic properties and steric bulk of the molecule, potentially leading to new biological activities.
-
Analogs with Altered Phenyl Ring Substitution: While this guide focuses on the 4-methoxy derivative, the synthetic methodology can be applied to a wide range of substituted thiophenols, allowing for the generation of a library of analogs with different electronic and steric properties on the phenyl ring. This is a classic strategy in medicinal chemistry to explore structure-activity relationships (SAR).
Potential Therapeutic Arenas: Insights from Related Structures
Given the nascent stage of direct biological investigation into this compound, we can draw valuable inferences from the pharmacological profiles of structurally related compounds.
-
Anticancer and Antioxidant Properties: A number of studies have reported the synthesis and evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are nitrogen analogs of the core molecule of interest. These compounds have demonstrated promising anticancer activity against non-small cell lung cancer cells and have also exhibited significant antioxidant properties. The presence of a phenolic hydroxyl group in these analogs appears to be important for their antioxidant activity.
-
Antimicrobial Activity: The same class of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also been investigated for its antimicrobial properties. Certain derivatives have shown activity against multidrug-resistant bacterial and fungal pathogens.
-
Metabolic Regulation: While structurally more distinct, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols, has been shown to improve hepatic lipid metabolism and insulin sensitivity in animal models. It has also been found to reduce oxidative stress and influence muscle fiber composition. These findings highlight the potential for propanoic acid derivatives with substituted phenyl rings to modulate metabolic pathways.
Future Directions and Conclusion
This compound stands as a molecule of considerable promise, not as a standalone therapeutic, but as a versatile and valuable scaffold for the generation of novel drug candidates. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting point for the development of diverse chemical libraries.
Future research should focus on a number of key areas:
-
Systematic Derivatization and Biological Screening: A comprehensive library of derivatives should be synthesized, targeting modifications at the carboxylic acid, the thioether linkage, and the phenyl ring. These libraries should then be screened against a broad range of biological targets to identify novel lead compounds.
-
Exploration of Thiochromen-4-one Derivatives: Given the established biological potential of the thiochromen-4-one scaffold, further exploration of derivatives synthesized from this compound is warranted.
-
Direct Biological Evaluation: While the focus has been on its derivatives, a more thorough investigation into the inherent biological activity of this compound itself could yield surprising results and should not be entirely discounted.
References
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One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 4431444, this compound. National Center for Biotechnology Information. [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. [Link]
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3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. National Center for Biotechnology Information. [Link]
-
3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. National Center for Biotechnology Information. [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. ResearchGate. [Link]
An In-depth Technical Guide to the Crystal Structure Analysis of 3-[(4-Methoxyphenyl)thio]propanoic Acid
This guide provides a comprehensive technical overview of the methodologies and scientific reasoning involved in the crystal structure analysis of 3-[(4-Methoxyphenyl)thio]propanoic acid. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of organic molecules. This document details the synthesis, crystallization, single-crystal X-ray diffraction analysis, and spectroscopic characterization of the title compound, presenting a complete workflow from material preparation to structural determination and validation.
Introduction and Scientific Context
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of a flexible thioether linkage, a carboxylic acid group capable of forming hydrogen bonds, and a methoxy-substituted aromatic ring provides a scaffold for diverse molecular interactions. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for predicting its physicochemical properties, designing derivatives with enhanced biological activity, and controlling its solid-state behavior for pharmaceutical applications.[1][2] This guide presents a hypothetical but scientifically rigorous crystal structure analysis to serve as a detailed procedural reference.
Synthesis and Crystallization
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-methoxythiophenol and a 3-halopropanoic acid, such as 3-chloropropanoic acid, under basic conditions.[2] The causality behind this choice of reaction is the high nucleophilicity of the thiolate anion, generated in situ, which readily displaces the halide to form the thioether bond.
Experimental Protocol:
-
Reaction Setup: To a solution of sodium hydroxide (1.0 M) and sodium carbonate (1.0 M) in a round-bottom flask, 4-methoxythiophenol dissolved in ethanol is added.
-
Nucleophilic Substitution: An aqueous solution of 3-chloropropanoic acid is then added dropwise to the stirred solution. The reaction mixture is refluxed for several hours to ensure complete conversion.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is dictated by the solubility of the compound. For this compound, slow evaporation of a saturated solution is an effective method.
Experimental Protocol:
-
Solvent Selection: A solvent screen is performed to identify a solvent in which the compound has moderate solubility. A mixture of ethyl acetate and hexane is often a good starting point for compounds of this nature.
-
Solution Preparation: A saturated solution of the purified compound is prepared in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks should yield well-formed, single crystals.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[3]
Data Collection and Processing
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[4]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, integrate the reflection intensities, and apply corrections for various experimental effects.
Structure Solution and Refinement
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[5] This process involves locating the atoms in the unit cell and refining their positions and thermal parameters to best fit the experimental data.
Workflow for Crystal Structure Determination:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Hypothetical Crystallographic Data
The following table summarizes the hypothetical crystallographic data for this compound.
| Parameter | Value |
| Chemical formula | C₁₀H₁₂O₃S |
| Formula weight | 212.26 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 18.987(7) |
| β (°) | 98.76(3) |
| Volume (ų) | 1030.1(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.368 |
| Absorption coefficient (mm⁻¹) | 0.29 |
| F(000) | 448 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5678 |
| Independent reflections | 2345 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.112 |
| R indices (all data) | R1 = 0.065, wR2 = 0.125 |
Discussion of the Molecular and Crystal Structure
Molecular Structure
The molecular structure of this compound would reveal key conformational features. The propanoic acid chain is expected to adopt a staggered conformation to minimize steric strain. The dihedral angle between the plane of the phenyl ring and the C-S-C plane would indicate the degree of conjugation and steric hindrance.
Molecular Structure with Atom Numbering:
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Methodological & Application
Application Notes and Protocols: 3-[(4-Methoxyphenyl)thio]propanoic Acid in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-[(4-Methoxyphenyl)thio]propanoic acid as a versatile and efficient synthon in contemporary organic synthesis. Primarily, we will focus on its application in the one-pot synthesis of thiochromen-4-ones, a class of heterocyclic compounds with significant pharmacological interest. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the causality behind the procedural steps.
Introduction: The Utility of this compound
This compound is a bifunctional organic molecule incorporating a carboxylic acid and a thioether linkage to a methoxy-activated aromatic ring. This unique structural arrangement makes it a valuable precursor for constructing more complex molecular architectures, particularly sulfur-containing heterocycles. The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the aromatic system, often facilitating electrophilic substitution reactions.
Thiochromen-4-ones, the sulfur analogs of chromones, are a prominent class of compounds synthesized from 3-(arylthio)propanoic acids. These scaffolds are considered "privileged" in medicinal chemistry due to their wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties.[1] They also serve as important intermediates for the synthesis of other bioactive agents.[1] The development of efficient synthetic routes to these molecules is, therefore, of considerable interest to the drug discovery community.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be readily prepared from commercially available reagents. The synthesis involves the nucleophilic attack of 4-methoxythiophenol on 3-chloropropanoic acid under basic conditions.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
4-Methoxythiophenol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a basic aqueous solution by dissolving NaOH (1.0 M) and Na₂CO₃ (1.0 M) in 25 mL of water each in a 250 mL round-bottom flask.
-
To this stirred solution, add 4-methoxythiophenol (50 mmol) dissolved in 30 mL of ethanol.
-
In a separate beaker, dissolve 3-chloropropanoic acid (51 mmol) in 20 mL of water.
-
Add the aqueous solution of 3-chloropropanoic acid dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a larger beaker and cool in an ice bath.
-
Acidify the mixture with concentrated HCl until a precipitate is formed.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Causality of Experimental Choices:
-
The use of a basic solution (NaOH and Na₂CO₃) is essential to deprotonate the thiol group of 4-methoxythiophenol, forming the more nucleophilic thiolate anion.
-
3-Chloropropanoic acid serves as the electrophile, with the chlorine atom acting as a leaving group.
-
Acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the desired carboxylic acid product.
Application in Heterocyclic Synthesis: One-Pot Formation of Thiochromen-4-ones
A significant application of this compound is in the efficient one-pot synthesis of thiochromen-4-ones. This transformation involves two key steps within a single reaction vessel: an intramolecular Friedel-Crafts acylation to form a thiochroman-4-one intermediate, followed by an in-situ oxidation/dehydrogenation to yield the final thiochromen-4-one.[1]
Experimental Workflow for Thiochromen-4-one Synthesis
Caption: One-pot synthesis of thiochromen-4-ones workflow.
Protocol 2: One-Pot Synthesis of 6-Methoxy-4H-thiochromen-4-one
This protocol is based on the general procedure reported for the synthesis of various thiochromen-4-ones.[1]
Materials:
-
This compound (1.0 mmol, 212 mg)
-
Eaton's reagent (P₂O₅ in MeSO₃H, 7.5% w/w) or concentrated sulfuric acid
-
Ice
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in an excess of a strong acid catalyst like Eaton's reagent or concentrated sulfuric acid (0.5 mL).
-
Heat the reaction mixture to 80 °C and stir for the time required for the reaction to complete (monitor by TLC).
-
After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 5-10% ethyl acetate in hexanes) as the eluent.
-
The final product, 6-methoxy-4H-thiochromen-4-one, is obtained as a grey solid.[1]
Causality of Experimental Choices:
-
Strong Acid Catalyst: A strong acid such as concentrated sulfuric acid or Eaton's reagent is crucial. It protonates the carboxylic acid, activating it for intramolecular electrophilic attack on the electron-rich aromatic ring (Friedel-Crafts acylation).
-
Heating: The reaction is heated to provide the necessary activation energy for the cyclization and subsequent dehydrogenation steps.
-
Aqueous Work-up: Pouring the reaction mixture onto ice serves to quench the reaction and dilute the strong acid. The subsequent extraction and washing steps are to isolate the organic product and remove any remaining acid and inorganic salts.
-
Chromatography: Flash column chromatography is a standard purification technique to separate the desired product from any unreacted starting material or byproducts.
Scope of the Reaction and Quantitative Data
The one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids is versatile and accommodates various substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups.[1] The yields for this transformation are generally good.
| Entry | Substituent on Phenyl Ring | Product | Yield (%) |
| 1 | 4-Methoxy | 6-Methoxy-4H-thiochromen-4-one | 81 |
| 2 | 4-Methyl | 6-Methylthiochromen-4-one | 72 |
| 3 | 2,4-Dimethyl | 6,8-Dimethylthiochromen-4-one | 70 |
| 4 | 4-tert-Butyl | 6-tert-Butylthiochromen-4-one | 65 |
| 5 | 4-Trifluoromethyl | 6-(Trifluoromethyl)thiochromen-4-one | 56 |
| 6 | 4-Chloro | 6-Chlorothiochromen-4-one | 60 |
Data sourced from reference[1].
Mechanistic Considerations
The one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids proceeds through a proposed reaction mechanism involving two key transformations.
Caption: Proposed mechanism for thiochromen-4-one synthesis.
Initially, the carboxylic acid moiety of this compound is activated by the strong acid catalyst, leading to the formation of an acylium ion or a similarly reactive species. This electrophile then undergoes an intramolecular Friedel-Crafts acylation, attacking the electron-rich aromatic ring to form the cyclic thiochroman-4-one intermediate. Under the reaction conditions, this intermediate is subsequently dehydrogenated or oxidized to furnish the more stable, conjugated thiochromen-4-one product.
Conclusion
This compound is a readily accessible and highly effective building block for the synthesis of medicinally relevant thiochromen-4-ones. The one-pot synthetic protocol described herein offers several advantages, including operational simplicity, good yields, and a broad substrate scope. This makes it a valuable tool for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and further exploration of this useful synthon in organic synthesis laboratories.
References
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. National Center for Biotechnology Information. [Link]
Sources
application of 3-[(4-Methoxyphenyl)thio]propanoic acid as a scaffold in drug design
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-[(4-Methoxyphenyl)thio]propanoic acid as a versatile scaffold in modern drug design.
Introduction: The Logic of Privileged Scaffolds in Drug Discovery
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The identification and exploitation of such scaffolds can significantly accelerate the drug discovery process. The this compound core represents a compelling, albeit underexplored, example of such a scaffold. Its structure is an elegant combination of three key pharmacophoric features:
-
The 4-Methoxyphenyl Group: A substituted aromatic ring that can engage in various non-covalent interactions, including hydrophobic interactions, π-stacking, and potential hydrogen bonding via its methoxy group. This unit provides a robust anchor for binding into protein pockets.
-
The Thioether Linkage: Unlike its more common ether analog, the thioether bond offers a unique combination of flexibility, lipophilicity, and metabolic stability. The sulfur atom is a weaker hydrogen bond acceptor but can participate in other non-covalent interactions, and its larger atomic radius and different bond angles compared to oxygen can provide unique vectors for orienting substituents. Thioethers are found in numerous FDA-approved drugs, highlighting their value in medicinal chemistry.[1]
-
The Propanoic Acid Tail: This short carboxylic acid chain provides a strong polar and ionizable handle. It can mimic the carboxylate groups of natural substrates (e.g., amino acids, metabolic intermediates), enabling it to act as a potent hydrogen bond donor/acceptor or to form salt bridges with basic residues like lysine or arginine in a target's active site. Arylalkanoic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), underscoring the therapeutic importance of this motif.[2]
This application note provides a comprehensive guide to leveraging the this compound scaffold, covering its synthesis, strategies for analog generation, and detailed protocols for biological evaluation against relevant target classes.
Part 1: Synthesis of the Scaffold and Generation of an Analog Library
The foundation of any scaffold-based drug design program is the robust and flexible synthesis of the core structure and its derivatives. The synthesis of this compound is readily achievable through a nucleophilic substitution reaction.
Protocol 1: Synthesis of the Core Scaffold
This protocol details the synthesis of the parent scaffold via the S-alkylation of 4-methoxythiophenol.
Rationale: This method is a variation of the Williamson ether synthesis and is highly reliable for forming thioether bonds. Using an ester of 3-bromopropanoic acid followed by saponification is often preferred as it can lead to cleaner reactions and easier purification compared to using the free acid directly, which can be prone to side reactions under basic conditions.
Materials:
-
4-Methoxythiophenol
-
Ethyl 3-bromopropanoate
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Step 1a: S-Alkylation:
-
To a solution of 4-methoxythiophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC until the starting thiophenol is consumed.
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate. Purify by column chromatography if necessary.
-
-
Step 1b: Saponification:
-
Dissolve the crude ethyl ester from the previous step in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir vigorously at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the ester.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 using 1M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound.
-
Workflow for Scaffold Synthesis and Library Generation
Sources
Synthesis of 3-[(4-Methoxyphenyl)thio]propanoic Acid: An In-Depth Experimental Guide
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid. This compound serves as a valuable intermediate in various fields, including medicinal chemistry and materials science. The described methodology is based on a base-catalyzed Michael addition, a robust and efficient method for forming carbon-sulfur bonds. This guide offers a step-by-step procedure, in-depth explanations of the chemical principles, safety precautions, and characterization data. The protocol is designed for researchers, scientists, and professionals in drug development, providing them with the necessary information to replicate this synthesis successfully and safely.
Introduction
This compound is a thioether derivative with significant potential as a building block in organic synthesis. Its structure, incorporating a carboxylic acid and a methoxy-substituted aryl thioether, makes it a versatile precursor for the synthesis of more complex molecules, including thiochromen-4-ones, which are known for their diverse biological activities.[1][2] The synthesis of this compound is typically achieved through the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, a classic transformation known as the Michael addition.[3][4] This reaction is prized for its atom economy and generally mild reaction conditions.[3]
The specific protocol detailed herein involves the reaction of 4-methoxythiophenol with acrylic acid in the presence of a base catalyst. This method offers high yields and a straightforward purification process. This document will elaborate on the mechanistic underpinnings of this reaction, provide a meticulous experimental procedure, and outline the necessary safety protocols for handling the involved reagents.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds via a base-catalyzed conjugate addition, specifically a sulfa-Michael addition.[5] The reaction mechanism can be broken down into three key steps:
-
Deprotonation of the Thiol: The reaction is initiated by a base, such as sodium hydroxide, which deprotonates the thiol group (-SH) of 4-methoxythiophenol. This generates a highly nucleophilic thiolate anion. The choice of a base is crucial; common catalysts for Michael additions include alkali metal hydroxides or alkoxides.[3]
-
Nucleophilic Attack: The resulting thiolate anion then acts as a nucleophile and attacks the electron-deficient β-carbon of acrylic acid. This is a 1,4-conjugate addition, driven by the formation of a more stable resonance-stabilized enolate intermediate.[3][4][6]
-
Protonation: The enolate intermediate is then protonated by a proton source in the reaction mixture, typically water, to yield the final product, this compound, and regenerate the base catalyst.[6]
This reaction is highly efficient due to the high nucleophilicity of the thiolate and the electrophilic nature of the α,β-unsaturated carbonyl system of acrylic acid.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Methoxythiophenol | 696-63-9 | C₇H₈OS | 140.20 | >98% | Sigma-Aldrich |
| Acrylic Acid | 79-10-7 | C₃H₄O₂ | 72.06 | >99% | Alfa Aesar |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | >97% | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 37% (w/w) | J.T. Baker |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Grade | EMD Millipore |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A | In-house |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Rotary evaporator
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
Reaction Setup and Execution
The following workflow outlines the synthesis process:
Figure 1. Experimental workflow for the synthesis.
Step 1: Preparation of the Reaction Mixture
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxythiophenol (7.01 g, 50 mmol) in 50 mL of deionized water.
-
To this solution, add sodium hydroxide (2.00 g, 50 mmol) and stir until it is completely dissolved. The formation of the sodium thiophenolate salt will be observed.
Step 2: Addition of Acrylic Acid
-
While stirring the solution from Step 1, slowly add acrylic acid (3.60 g, 50 mmol) dropwise over a period of 15 minutes. An exothermic reaction may be observed. It is advisable to use an ice bath to maintain the temperature below 30 °C during the addition.
Step 3: Reaction
-
Once the addition of acrylic acid is complete, attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle or an oil bath.
-
Maintain the reaction at this temperature with continuous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
Step 4: Work-up and Product Isolation
-
After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a 500 mL beaker and carefully acidify it to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylate to form the desired carboxylic acid, which will precipitate out of the solution.
-
Transfer the acidified mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford this compound as a white solid.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling any of the chemicals involved in this synthesis.[7][8][9] All procedures should be performed in a well-ventilated fume hood.[7][8]
Reagent-Specific Hazards:
-
4-Methoxythiophenol: Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12] It causes skin and serious eye irritation and may cause respiratory irritation.[10][11][12][13] It also has a strong, unpleasant odor (stench).[12][13] Handle with care and avoid inhalation of vapors.[11]
-
Acrylic Acid: Corrosive and can cause severe skin burns and eye damage.[7][8] It is also flammable.[9][14] Keep away from heat and open flames.[9][14] Acrylic acid can undergo hazardous polymerization if not properly inhibited or if exposed to high temperatures.[7][8]
-
Sodium Hydroxide: A strong base that is corrosive and can cause severe skin burns and eye damage. Handle with care and avoid direct contact.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Hydrochloric Acid: A corrosive acid that can cause severe burns. Handle with extreme care.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[8][14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do not induce vomiting.[8][14] Rinse mouth with water and seek immediate medical attention.[14]
Expected Results and Characterization
The synthesis should yield this compound as a white crystalline solid. The expected yield is typically in the range of 80-90%.
Characterization Data:
-
Appearance: White crystalline solid
-
Melting Point: 71-72 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.39 (d, J=8.8 Hz, 2H), 6.84 (d, J=8.8 Hz, 2H), 3.79 (s, 3H), 3.15 (t, J=7.2 Hz, 2H), 2.70 (t, J=7.2 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 178.5, 159.4, 134.1, 126.5, 114.8, 55.3, 34.5, 29.0.
-
FT-IR (KBr, cm⁻¹): 3300-2500 (broad O-H stretch of carboxylic acid), 2920 (C-H stretch), 1705 (C=O stretch of carboxylic acid), 1590, 1495 (C=C aromatic stretch), 1245 (C-O stretch).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₁₂O₃S [M-H]⁻: 211.05; found: 211.05.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated to the correct temperature and for the specified duration. Monitor the reaction by TLC to confirm completion. |
| Loss of product during work-up. | Ensure the pH is sufficiently acidic (pH ~2) to fully precipitate the product. Be careful during the extraction process to avoid loss of the organic layer. | |
| Impure Product | Incomplete reaction or side reactions. | Purify the crude product by recrystallization as described. Ensure starting materials are of high purity. |
| Presence of starting materials. | If TLC indicates the presence of starting materials, consider extending the reaction time or increasing the temperature slightly. | |
| Oily Product | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. Recrystallization should yield a solid product. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate in high yield and purity. The mechanistic insights and troubleshooting guide further support the successful execution of this synthetic procedure.
References
- Acrylic acid (CAS 79-10-7) Safety Handling and Storage. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Acrylic acid (HSG 104, 1997). (1997). Inchem.org.
- Acrylic acid. (n.d.). Penta chemicals.
- Acrylic Acid A Summary of Safety and Handling. (n.d.). Scribd.
- Michael addition reaction. (n.d.). Grokipedia.
- Safety Data Sheet Acrylic Acid. (2021, August 18). Redox.
- SAFETY DATA SHEET - 4-Methoxythiophenol. (2024, February 7). Fisher Scientific.
- 4-Methoxythiophenol. (2022, September 16). Apollo Scientific.
- SAFETY DATA SHEET - 4-Methoxythiophenol. (2010, November 16). Fisher Scientific.
- 4-Methoxythiophenol | 696-63-9. (n.d.). Sigma-Aldrich.
- Ch18: Michael reaction. (n.d.). University of Calgary.
- SAFETY DATA SHEET - 4-Methoxythiophenol. (2010, November 16). Thermo Fisher Scientific.
- One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (n.d.). MDPI.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.
- Thiol-ene reaction. (n.d.). Wikipedia.
- Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.). ResearchGate.
- Synthesis of 3-(4-methoxybenzylmercapto)-2-(methylthio)propanoic acid. (n.d.). PrepChem.com.
- The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.
- Michael addition reaction. (n.d.). Wikipedia.
- 3-MERCAPTOPROPIONIC ACID. (n.d.). atamankimya.com.
- A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. (n.d.). PMC - NIH.
- 3-Mercaptopropionic acid. (n.d.). Wikipedia.
- 3-Mercaptopropionic acid (3-MPA). (n.d.). ResearchGate.
- Thiol-Ene Chemistry for the Synthesis and Modification of Branched Organosilicon Polymers. (n.d.). SMU Scholar.
- A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-propionic Acid1. (1950, September). ElectronicsAndBooks.
- MERCAPTOPROPIONIC ACID. (n.d.). Ataman Kimya.
- Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. (2018, March 14). Thieme Connect.
- Thiol−Ene Reaction for the Synthesis of Multifunctional Branched Organosilanes. (n.d.). ResearchGate.
- Synthesis and characterization of some thioether compounds by thiol-ene click chemistry. (n.d.). ResearchGate.
- The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. (2022, July 29). PubMed Central.
- Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. (n.d.). Chemical Communications (RSC Publishing).
- 3-(3-Methoxyphenyl)propionic acid. (n.d.). Chem-Impex.
- Preparation of 3-(arylthio)propanoic acid. (n.d.). ResearchGate.
- thio-michael addition reaction: Topics by Science.gov. (n.d.). Science.gov.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed Central.
- Thermal and kinetic analyses on Michael addition reaction of acrylic acid. (n.d.). ResearchGate.
- Process for the preparation of 3-phenylpropionic acid. (n.d.). Google Patents.
- Synthesizing process of 4-methoxy-alpha-[(3-methoxyphenyl)sulfo]-acetophenone. (n.d.). Google Patents.
- Investigation of Novel Thiol "Click" Reactions. (n.d.). The Aquila Digital Community.
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The Versatile Precursor: Crafting Heterocyclic Scaffolds from 3-[(4-Methoxyphenyl)thio]propanoic Acid
Introduction: A Gateway to Privileged Heterocyclic Systems
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are ubiquitous in biologically active molecules and approved pharmaceuticals. Within this context, strategically functionalized precursors that offer divergent pathways to a variety of heterocyclic cores are of immense value. 3-[(4-Methoxyphenyl)thio]propanoic acid emerges as such a versatile and powerful building block.
This technical guide provides an in-depth exploration of this compound as a precursor for the synthesis of two prominent classes of sulfur-containing heterocycles: thiochromen-4-ones and 1,4-benzothiazin-3(4H)-ones , with a conceptual extension to the synthesis of thiazolidin-4-ones . We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and present characterization data to ensure the reproducibility and integrity of the described methods. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this precursor for the generation of novel molecular entities with potential therapeutic applications, particularly in the realm of antimicrobial and antifungal agents.[1][2][3]
Part 1: Synthesis of the Precursor: this compound
The journey into the synthesis of complex heterocyclic systems begins with the reliable preparation of the starting material. The synthesis of this compound is a straightforward and high-yielding procedure based on the nucleophilic addition of a thiophenol to an activated alkene, in this case, derived from 3-chloropropanoic acid.
Causality Behind Experimental Choices:
The choice of a strong base like sodium hydroxide is crucial for the deprotonation of the weakly acidic thiol group of 4-methoxythiophenol, generating the highly nucleophilic thiophenolate anion. The presence of sodium carbonate helps to maintain a basic pH throughout the reaction, ensuring a sufficient concentration of the thiophenolate. Ethanol serves as a suitable solvent as it readily dissolves both the reactants and the inorganic bases. The reaction proceeds via a classic Michael addition mechanism, a cornerstone of carbon-sulfur bond formation.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methoxythiophenol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a solution of aqueous NaOH (1.0 M, 25 mL) and aqueous Na₂CO₃ (1.0 M, 25 mL).
-
To this basic solution, add a solution of 4-methoxythiophenol (50 mmol) in 30 mL of ethanol.
-
Next, add a solution of 3-chloropropanoic acid (51 mmol) in 20 mL of water dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white solid.[4]
Expected Yield: 80-95%
Spectroscopic Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.15 (t, J = 7.2 Hz, 2H, S-CH₂), 2.75 (t, J = 7.2 Hz, 2H, CH₂-COOH), 10.5 (br s, 1H, COOH).
-
¹³C NMR (100 MHz, CDCl₃): δ 178.5, 159.5, 134.0, 126.5, 114.5, 55.3, 35.0, 28.5.
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1700 (C=O), 1590, 1490 (C=C, aromatic), 1245 (C-O, ether).
Part 2: Synthesis of Thiochromen-4-ones via Intramolecular Friedel-Crafts Acylation
A powerful application of this compound is its ability to undergo intramolecular cyclization to form the thiochromen-4-one scaffold. This transformation is a classic example of a Friedel-Crafts acylation, a cornerstone of aromatic chemistry.[5][6]
The Underlying Mechanism: A Stepwise Look at Ring Formation
The reaction is typically mediated by a strong acid, with polyphosphoric acid (PPA) being a particularly effective reagent for this transformation. The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid group of the precursor is protonated by PPA, followed by the loss of water to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring, activated by the methoxy group, acts as a nucleophile and attacks the acylium ion in an intramolecular fashion. This step forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).
-
Aromatization: A proton is lost from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the thiochroman-4-one.
-
Dehydrogenation (in some cases): Depending on the reaction conditions and the specific substrate, the initially formed thiochroman-4-one may undergo spontaneous or induced dehydrogenation to the more stable thiochromen-4-one.
Caption: Mechanism of Thiochromen-4-one Synthesis.
Why Polyphosphoric Acid (PPA)? The Rationale Behind Reagent Selection
While other Lewis acids like AlCl₃ can also promote Friedel-Crafts reactions, PPA offers several advantages in this specific transformation:
-
Dual Role: PPA acts as both a catalyst and a solvent, simplifying the reaction setup.
-
Dehydrating Agent: Its strong dehydrating properties efficiently drive the formation of the acylium ion.
-
Milder Conditions: Compared to harsher Lewis acids, PPA often allows for cleaner reactions with fewer side products, particularly with sensitive substrates.
-
Viscosity: The high viscosity of PPA can sometimes be advantageous in controlling reaction rates.
Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is another powerful alternative to PPA, often providing higher reactivity and allowing for lower reaction temperatures.[7]
Experimental Protocol: One-Pot Synthesis of 6-Methoxy-4H-thiochromen-4-one
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, charge this compound (1.0 mmol).
-
Add dichloromethane (1.0 mL) to dissolve the starting material, followed by polyphosphoric acid (0.5 mL, excess). Stir the mixture to ensure good mixing.
-
Heat the reaction mixture to 40 °C to distill off the dichloromethane.
-
Increase the oil bath temperature to 100 °C and continue heating for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully add saturated aqueous NaHCO₃ solution dropwise (approximately 5.0 mL) to quench the reaction. Stir the resulting mixture for 2 hours at room temperature.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes:ethyl acetate (e.g., 5-10% ethyl acetate) as the eluent to afford 6-methoxy-4H-thiochromen-4-one as a solid.[4]
Expected Yield: ~81%
Spectroscopic Characterization Data for 6-Methoxy-4H-thiochromen-4-one:
-
¹H NMR (400 MHz, CDCl₃): δ 7.99 (d, J = 2.8 Hz, 1H), 7.91 (d, J = 10.4 Hz, 1H), 7.55 (d, J = 8.8 Hz, 1H), 7.26 (dd, J = 2.8, 8.8 Hz, 1H), 7.13 (dd, J = 0.8, 10.4 Hz, 1H), 3.92 (s, 3H, OCH₃).[4]
-
¹³C NMR (100 MHz, CDCl₃): δ 179.0, 160.4, 141.3, 132.4, 131.3, 128.3, 123.7, 123.5, 108.7, 56.1.[4]
Part 3: Synthesis of 1,4-Benzothiazin-3(4H)-ones
While the direct cyclization of this compound to a 1,4-benzothiazinone is not a standard transformation, this precursor can be conceptually linked to the synthesis of this important heterocyclic system. A more common route involves the reaction of a 2-aminothiophenol with an α-haloacetic acid derivative. The structural similarity and the presence of the key aryl-sulfur bond in our precursor make it a relevant starting point for derivatization towards this synthesis.
A plausible, albeit multi-step, pathway could involve the nitration of the aromatic ring of this compound, followed by reduction of the nitro group to an amine. The resulting 2-amino-aryl-thio-propanoic acid could then potentially undergo intramolecular cyclization to form a 1,4-benzothiazin-3(4H)-one.
A more direct and well-established method for synthesizing the 1,4-benzothiazin-3(4H)-one core is presented below for completeness and to provide a reliable protocol for accessing this class of compounds.
Experimental Protocol: Synthesis of 2H-Benzo[b][1][5]thiazin-3(4H)-one
Materials:
-
2-Aminothiophenol
-
2-Chloroacetic acid
-
Aqueous sodium hydroxide solution
Procedure:
-
Dissolve 2-aminothiophenol in an aqueous solution of sodium hydroxide.
-
To this solution, add an aqueous solution of 2-chloroacetic acid.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2H-benzo[b][1][5]thiazin-3(4H)-one.[8][9]
Caption: Synthesis of 1,4-Benzothiazin-3(4H)-one.
Part 4: Conceptual Pathway to Thiazolidin-4-ones
Thiazolidin-4-ones are another class of sulfur-containing heterocycles with significant biological activity.[1][10][11] The synthesis of thiazolidin-4-ones typically involves the cyclocondensation of a Schiff base (imine) with thioglycolic acid.
While this compound is not a direct precursor in the most common synthetic routes, it can be envisioned as a starting material for the synthesis of functionalized aldehydes or amines that could then be used to generate the necessary Schiff base intermediate. For instance, the carboxylic acid functionality could be reduced to an alcohol and then oxidized to an aldehyde. Alternatively, Curtius or a similar rearrangement could be employed to convert the carboxylic acid to an amine.
For the purpose of providing a robust and validated protocol, a general and widely used method for the synthesis of thiazolidin-4-ones is described below.
Experimental Protocol: General Synthesis of 2,3-Disubstituted Thiazolidin-4-ones
Materials:
-
A primary aromatic amine
-
An aromatic aldehyde
-
Thioglycolic acid
-
A suitable solvent (e.g., toluene, benzene, or ethanol)
-
A catalyst (optional, e.g., ZnCl₂)
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve the aromatic amine (1 eq.) and the aromatic aldehyde (1 eq.) in the chosen solvent. If necessary, add a catalytic amount of a dehydrating agent or an acid catalyst. Reflux the mixture with a Dean-Stark apparatus to remove water until the formation of the Schiff base is complete (monitored by TLC).
-
Cyclocondensation: To the solution containing the Schiff base, add thioglycolic acid (1.1 eq.). A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.
-
Reflux the reaction mixture for 8-12 hours.
-
After completion, cool the reaction mixture. If a precipitate forms, filter and wash it with a suitable solvent. If no precipitate forms, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting solid by recrystallization.[12][13]
Caption: General Synthesis of Thiazolidin-4-ones.
Part 5: Biological Significance and Applications
The heterocyclic compounds synthesized from or related to this compound exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
| Heterocyclic Core | Reported Biological Activities | Representative MIC Values |
| Thiochromen-4-ones | Antibacterial, Antifungal, Anticancer, Antioxidant | EC₅₀ values of 15-23 µg/mL against Xanthomonas species for some derivatives.[14] |
| 1,4-Benzothiazin-3(4H)-ones | Antibacterial (including anti-mycobacterial), Antifungal, Acetylcholinesterase inhibitors | MIC values ranging from 25-600 µg/mL against Gram-positive bacteria for some 1,2-benzothiazine derivatives.[15][16] |
| Thiazolidin-4-ones | Antibacterial, Antifungal, Antiviral, Anticancer, Anti-inflammatory | MIC values of 7-13 µg/mL (antibacterial) and 13-17 µg/mL (antifungal) for certain derivatives.[11] |
The structure-activity relationship (SAR) studies of these compounds often reveal that the nature and position of substituents on the aromatic rings play a crucial role in their biological potency and spectrum of activity.[1][11]
Conclusion
This compound stands out as a highly valuable and versatile precursor in synthetic organic and medicinal chemistry. Its straightforward synthesis and the ability to undergo efficient intramolecular cyclization provide a reliable entry point to the thiochromen-4-one scaffold. Furthermore, its structural features offer conceptual pathways for the synthesis of other important heterocyclic systems like 1,4-benzothiazin-3(4H)-ones and thiazolidin-4-ones. The significant biological activities associated with these heterocyclic cores underscore the importance of this precursor in the ongoing quest for novel therapeutic agents. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this compound in their synthetic endeavors.
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PCHHAX QSAR Studies of Thiazolidinone Derivatives as Antimicrobial Agents - Der Pharma Chemica. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central. Retrieved January 12, 2026, from [Link]
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Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. (2011). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis of thiochroman-4-one derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. Retrieved January 12, 2026, from [Link]
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Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]
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Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2022). Beilstein Journals. Retrieved January 12, 2026, from [Link]
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Synthesis of some new 4-thiazolidinones and thiazin-4-ones as biologically potent agents. (n.d.). NIScPR Online Periodicals Repository. Retrieved January 12, 2026, from [Link]
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Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (2013). New Journal of Chemistry. Retrieved January 12, 2026, from [Link]
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Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 12, 2026, from [Link]
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Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PubMed Central. Retrieved January 12, 2026, from [Link]
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Synthesis of some new 4-thiazolidinones as biologically potent agents. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
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Heterocyclic Compounds: A Study of its Biological Activity. (2024). Al-Nahrain Journal of Science. Retrieved January 12, 2026, from [Link]
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Synthesis of 3-(4-methoxybenzylmercapto)-2-(methylthio)propanoic acid. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
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Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. (2022). MDPI. Retrieved January 12, 2026, from [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (n.d.). Connect Journals. Retrieved January 12, 2026, from [Link]
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Synthesis of various 1,3-thiazolidin-4-one derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Heterocyclic Compounds: A Study of its Biological Activity. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
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Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI. Retrieved January 12, 2026, from [Link]
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Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (2020). PubMed Central. Retrieved January 12, 2026, from [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2024). ACS Omega. Retrieved January 12, 2026, from [Link]
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A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Chiang Mai University. Retrieved January 12, 2026, from [Link]
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Investigation of the antibacterial and antifungal activity of thiolated naphthoquinones. (2019). PubMed. Retrieved January 12, 2026, from [Link]
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Antibacterial, antifungal and in vitro antileukaemia activity of metal complexes with thiosemicarbazones. (2015). PubMed Central. Retrieved January 12, 2026, from [Link]
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The Versatile Scaffold: 3-[(4-Methoxyphenyl)thio]propanoic Acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Key Thioether in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of sulfur-containing moieties has consistently yielded compounds with significant therapeutic potential. Among these, the thioether linkage offers a robust and versatile connection, contributing to favorable pharmacokinetic and pharmacodynamic properties. This guide focuses on the pivotal role of 3-[(4-Methoxyphenyl)thio]propanoic acid , a seemingly simple molecule that serves as a powerful scaffold for the development of a diverse range of biologically active agents. While direct therapeutic applications of this compound are not extensively documented, its true value lies in its utility as a foundational building block for creating novel derivatives with promising anticancer, antioxidant, and antimicrobial activities.
This document provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds originating from this core structure. We will delve into the causality behind experimental designs and present detailed protocols to empower researchers in their quest for new therapeutic entities.
Core Concepts: The Significance of the Thioether Scaffold
The this compound structure combines several key features that make it an attractive starting point for drug discovery:
-
The Thioether Bridge: Unlike the more labile disulfide bond, the thioether linkage (C-S-C) is resistant to reduction, offering greater metabolic stability to the resulting drug candidates.
-
The Methoxy-Substituted Phenyl Ring: The methoxy group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions with biological targets. Its presence and position are critical for modulating the biological activity of derivatives.
-
The Propanoic Acid Chain: This functional group provides a handle for further chemical modifications, such as amidation or esterification, allowing for the exploration of a vast chemical space and the fine-tuning of physicochemical properties like solubility and cell permeability.
These structural elements work in concert to provide a platform for the synthesis of molecules with the potential to interact with a variety of biological targets.
Applications in Medicinal Chemistry: A Gateway to Diverse Bioactivity
Research into derivatives of this compound has revealed a broad spectrum of biological activities, highlighting its importance as a versatile scaffold.
Anticancer Activity
Derivatives of this scaffold have shown notable cytotoxicity against several cancer cell lines. The primary strategy involves the modification of the carboxylic acid moiety to introduce various heterocyclic and aromatic functionalities.
-
Glioblastoma and Breast Cancer: Studies on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, where the thioether is replaced by an amino group but the core propanoic acid and methoxyphenyl moieties are present, have demonstrated significant activity. For instance, certain 1,2,4-triazole-3-thione derivatives have shown potent cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines[1][2]. The anticancer effect of some of these derivatives is thought to be linked to the induction of apoptosis.
-
Lung Cancer: Thiazole derivatives incorporating the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid backbone have been identified as promising anticancer candidates, with some exhibiting potent activity against A549 human lung adenocarcinoma cells[3]. In silico studies of related compounds suggest potential multitarget mechanisms, including the inhibition of enzymes like caspase 8[4][5].
The general structure-activity relationship (SAR) for these anticancer derivatives often indicates that the nature and substitution pattern of the appended aromatic or heterocyclic rings are crucial for potency.
Antioxidant Properties
Several derivatives of the 3-[(4-methoxyphenyl)amino]propanehydrazide scaffold have exhibited significant antioxidant activity, in some cases surpassing that of the well-known antioxidant ascorbic acid[1][2]. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant properties of these compounds may contribute to their overall therapeutic potential, particularly in diseases where oxidative stress is a key pathological factor.
Antimicrobial Potential
The versatility of the 3-[(4-methoxyphenyl)amino]propanoic acid scaffold extends to the development of antimicrobial agents. By introducing various heterocyclic substituents, researchers have synthesized compounds with activity against multidrug-resistant bacterial and fungal pathogens[6].
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core scaffold via a nucleophilic substitution reaction.
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Materials:
-
4-Methoxythiophenol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of 1.0 M aqueous NaOH and 1.0 M aqueous Na₂CO₃.
-
Addition of Thiophenol: To the basic solution, add a solution of 4-methoxythiophenol in ethanol.
-
Addition of Halopropanoic Acid: Slowly add an aqueous solution of 3-chloropropanoic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a 1,3,4-Thiadiazole Derivative
This protocol provides a general method for the derivatization of the propanoic acid moiety, leading to a class of compounds with potential anticancer activity. This example illustrates the conversion to a thiosemicarbazide followed by cyclization.
Workflow Diagram:
Caption: Two-step synthesis of a 1,3,4-thiadiazole derivative.
Materials:
-
3-[(4-Methoxyphenyl)amino]propanehydrazide
-
3-Methoxyphenyl isothiocyanate
-
Ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
Step 1: Synthesis of 1-R-4-(3-methoxyphenyl)thiosemicarbazide
-
Dissolve 3-[(4-methoxyphenyl)amino]propanehydrazide in ethanol in a round-bottom flask.
-
Add 3-methoxyphenyl isothiocyanate to the solution.
-
Reflux the reaction mixture for the appropriate time (monitor by TLC).
-
Cool the mixture and collect the precipitated product by filtration. Wash with cold ethanol.
Step 2: Synthesis of the 1,3,4-Thiadiazole Derivative
-
Carefully add the thiosemicarbazide product from Step 1 to concentrated sulfuric acid with stirring in an ice bath.
-
Stir the mixture until the solid dissolves and then allow it to stand at room temperature.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
Data Summary and Structure-Activity Relationships
The biological activity of derivatives of this compound is highly dependent on the nature of the substituents. The following table summarizes representative data for some anticancer derivatives.
| Compound Type | Cancer Cell Line | Activity | Key Structural Features | Reference |
| 1,2,4-Triazole-3-thione derivative | U-87 (Glioblastoma) | High | Fluorophenyl substituent | [1][2] |
| 1,2,4-Triazole-3-thione derivative | MDA-MB-231 (Breast) | Moderate | Naphthalene moiety | [1] |
| 1,3,4-Thiadiazole derivative | MCF-7 (Breast) | Weak to Moderate | 4-methoxyphenyl group | [4] |
| Thiazole derivative | A549 (Lung) | Potent | Oxime moiety | [3] |
Key Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: In some series of 1,2,4-triazole-3-thione derivatives, the presence and nature of a halogen on a phenyl ring can significantly impact antioxidant and anticancer activity. For example, a bromine substituent has been shown to enhance antioxidant properties[1].
-
Bulky Aromatic Groups: The introduction of bulky groups, such as a naphthalene ring, can influence cytotoxicity, although this may sometimes be linked to non-specific effects like radical scavenging[1].
-
Heterocyclic Rings: The type of heterocyclic ring system introduced is a critical determinant of biological activity. Triazoles, thiadiazoles, and thiazoles have all been shown to be effective pharmacophores in this context.
-
Oxime Functionality: The presence of an oxime group in certain thiazole derivatives has been found to significantly enhance their antiproliferative activity against lung cancer cells[3].
Future Directions and Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. While the parent compound may not possess significant intrinsic biological activity, its derivatives have demonstrated a wide range of promising therapeutic properties, particularly in the realm of oncology. The synthetic accessibility of this scaffold and the ease with which it can be derivatized make it an ideal starting point for the development of new drug candidates.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent derivatives.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
-
In Vivo Efficacy Studies: Testing the most promising compounds in animal models of cancer and other relevant diseases to validate their therapeutic potential.
By leveraging the unique structural features of this compound, medicinal chemists can continue to explore new chemical space and develop innovative therapies for a range of human diseases.
References
-
Grybaitė, B., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]
-
Grybaitė, B., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]
-
Puchalska, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]
-
Sari, Y., et al. (2020). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Farmasains, 7(2), 49-55. [Link]
-
Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4221. [Link]
-
Puchalska, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. [Link]
-
Takahashi, M., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Biomedicines, 11(7), 1873. [Link]
-
Takahashi, M., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PubMed. [Link]
-
Kim, M. S., et al. (2017). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol suppresses ovarian cancer cell growth via inhibition of ERK and STAT3. Molecular Carcinogenesis, 56(9), 2003-2013. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
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Application Notes and Protocols for the Characterization of 3-[(4-Methoxyphenyl)thio]propanoic acid
Authored by: Senior Application Scientist, Analytical Chemistry Division
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of 3-[(4-Methoxyphenyl)thio]propanoic acid, a molecule of interest in pharmaceutical and chemical synthesis. As a compound featuring a thioether linkage, a carboxylic acid functional group, and an aromatic methoxyphenyl moiety, a multi-faceted analytical approach is required for its complete characterization. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols and theoretical justifications for the application of spectroscopic, chromatographic, and thermal analysis techniques. The methodologies outlined herein are intended to ensure scientific integrity through self-validating systems and are supported by authoritative references.
Introduction to this compound
This compound (C₁₀H₁₂O₃S) is a sulfur-containing organic compound with a molecular weight of 212.27 g/mol . Its structure, comprising a methoxy-substituted benzene ring linked through a sulfur atom to a propanoic acid chain, makes it a valuable intermediate in organic synthesis. Notably, it serves as a precursor in the synthesis of thiochromen-4-ones, which are heterocyclic compounds with a wide range of biological activities, including antioxidant and anticancer properties[1]. The presence of both a thioether and a carboxylic acid group imparts specific chemical properties that necessitate a robust analytical strategy for its identification, purity assessment, and stability studies.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃S | PubChem[2] |
| Molecular Weight | 212.27 g/mol | Sigma-Aldrich[3] |
| CAS Number | 13739-36-1 | Santa Cruz Biotechnology[4] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.
Causality Behind Experimental Choices: The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar organic acids. The addition of a drop of D₂O can be used to identify the exchangeable acidic proton of the carboxylic acid group. The predicted chemical shifts are based on the analysis of structurally similar compounds, such as 3-(4-methoxyphenyl)propionic acid[5][6].
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~7.3 - 7.5 | Doublet | 2H | Aromatic (ortho to -S-) |
| ~6.8 - 7.0 | Doublet | 2H | Aromatic (ortho to -OCH₃) |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~3.1 - 3.3 | Triplet | 2H | -S-CH₂- |
| ~2.7 - 2.9 | Triplet | 2H | -CH₂-COOH |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~178 - 180 | -COOH |
| ~159 - 161 | Aromatic C-OCH₃ |
| ~133 - 135 | Aromatic C-S |
| ~130 - 132 | Aromatic CH (ortho to -S-) |
| ~114 - 116 | Aromatic CH (ortho to -OCH₃) |
| ~55 - 56 | -OCH₃ |
| ~34 - 36 | -CH₂-COOH |
| ~30 - 32 | -S-CH₂- |
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the carboxylic acid proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the -COOH proton should disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Causality Behind Experimental Choices: The attenuated total reflectance (ATR) sampling technique is often preferred for solid samples as it requires minimal sample preparation. The key functional groups to identify are the carboxylic acid (O-H and C=O stretching) and the thioether (C-S stretching), as well as the aromatic and ether functionalities.
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of carboxylic acid |
| 1700-1725 | Strong | C=O stretch of carboxylic acid |
| 1590-1610, 1480-1520 | Medium-Strong | C=C aromatic ring stretches |
| 1240-1260 | Strong | Asymmetric C-O-C stretch of aryl ether |
| 1020-1040 | Medium | Symmetric C-O-C stretch of aryl ether |
| 650-750 | Weak-Medium | C-S stretch of thioether |
Protocol 2: FTIR Spectroscopic Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a calibrated FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Perform a background subtraction and identify the characteristic absorption bands corresponding to the functional groups of the molecule. The application of FTIR is a versatile analytical tool for the evaluation of a wide range of materials[7].
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, which minimizes fragmentation and provides a clear molecular ion peak. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Expected Mass Spectral Data (ESI-HRMS):
| Ion | Calculated m/z |
| [M+H]⁺ | 213.0580 |
| [M+Na]⁺ | 235.0399 |
| [M-H]⁻ | 211.0434 |
Protocol 3: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peaks and compare the measured m/z values with the calculated values to confirm the molecular weight and elemental composition. The fragmentation pattern can also provide structural information.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of non-volatile organic compounds.
Causality Behind Experimental Choices: A reversed-phase (RP) C18 column is a good starting point for the separation of moderately polar compounds. The mobile phase composition, typically a mixture of acetonitrile or methanol and water with an acidic modifier like formic or phosphoric acid, is optimized to achieve good peak shape and resolution. UV detection is suitable due to the presence of the aromatic chromophore.
Protocol 4: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-20 min: 30% B
-
-
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the initial mobile phase composition (30% acetonitrile in water).
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area. HPLC is a suitable method for analyzing non-volatile compounds[1].
Thermal Analysis
Thermal analysis techniques provide information on the physical and chemical properties of a material as a function of temperature.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other phase changes.
Causality Behind Experimental Choices: TGA is used to determine the temperature at which the compound starts to decompose. DSC is used to determine its melting point and heat of fusion, which are important physical properties. Performing these analyses under an inert nitrogen atmosphere prevents oxidative degradation.
Protocol 5: Thermal Analysis (TGA/DSC)
-
Instrumentation: A calibrated TGA instrument and a DSC instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan.
-
TGA Method:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
DSC Method:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
TGA: Analyze the TGA curve (weight % vs. temperature) to determine the onset of decomposition.
-
DSC: Analyze the DSC curve (heat flow vs. temperature) to determine the onset and peak of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion. DSC complements TGA by providing insights into the energy changes that occur during thermal transitions[6].
-
Structural Confirmation by X-ray Crystallography
For unambiguous structural determination, single-crystal X-ray crystallography can be employed if a suitable single crystal of the compound can be grown.
Causality Behind Experimental Choices: X-ray crystallography provides the precise three-dimensional arrangement of atoms in a crystal, offering definitive proof of the molecular structure.[8][9]
Protocol 6: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles. X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal[8].
Experimental Workflows and Relationships
Conclusion
The comprehensive characterization of this compound requires the application of a suite of orthogonal analytical techniques. The protocols detailed in this document provide a robust framework for the structural elucidation, purity assessment, and determination of physicochemical properties of this important synthetic intermediate. By understanding the principles behind each technique and following these validated protocols, researchers can ensure the generation of high-quality, reliable data.
References
-
National Center for Biotechnology Information. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed Central. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-(4-methoxybenzylmercapto)-2-(methylthio)propanoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H12O3S). Retrieved from [Link]
-
SpringerLink. (2023). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). 3-((4-Methylphenyl)thio)propionic acid. Retrieved from [Link]
-
NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]
-
NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. National Institute of Standards and Technology. Retrieved from [Link]
-
YouTube. (2023). How Does DSC Complement Thermogravimetric Analysis (TGA)? Chemistry For Everyone. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). X-Ray Crystallography of Chemical Compounds. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PubMed Central. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylthio)propanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiocarboxylic acid. Retrieved from [Link]
-
MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
-
ResearchGate. (2014). Fourier transform infrared (FTIR) spectroscopy characterization of the compound STPH. Retrieved from [Link]
-
OUCI. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]
-
ScienceDirect. (2019). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]
-
Semantic Scholar. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]
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Application Notes & Protocols: Investigating 3-[(4-Methoxyphenyl)thio]propanoic Acid in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a New Course in Oncology Research
The relentless pursuit of novel anticancer agents is a cornerstone of modern biomedical research. Small molecules, with their potential for high specificity and oral bioavailability, represent a particularly promising avenue. This document outlines a comprehensive framework for the initial investigation of 3-[(4-Methoxyphenyl)thio]propanoic acid , a compound of interest due to the established anticancer activities of structurally related molecules. While direct studies on this specific molecule are not yet prevalent in the public domain, the presence of a methoxyphenyl group in various reported cytotoxic agents provides a strong rationale for its evaluation.
This guide is designed to be a dynamic and intellectually engaging resource, moving beyond a simple recitation of steps to explain the why behind the how. As a senior application scientist, my objective is to provide you with a robust, self-validating system for inquiry, enabling a thorough and scientifically sound preliminary assessment of this compound's potential as an anticancer therapeutic.
Introduction and Rationale
The core structure of this compound combines a methoxyphenyl group with a propanoic acid moiety via a thioether linkage. The methoxyphenyl group is a common feature in a variety of biologically active compounds, including those with demonstrated anticancer properties. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines[1]. Similarly, other heterocyclic derivatives containing a methoxyphenyl substituent have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines, including leukemia, liver, and breast cancer[2][3].
These precedents suggest that the methoxyphenyl moiety may contribute to interactions with biological targets relevant to cancer cell proliferation and survival. The propanoic acid tail offers a potential point for metabolic activity or further chemical modification to enhance efficacy or selectivity. Therefore, a systematic evaluation of this compound is a logical and promising step in the discovery of new anticancer agents.
This document will guide you through the foundational in vitro assays required to profile the anticancer activity of this compound.
Proposed Investigational Workflow
A logical progression of experiments is crucial for a cost-effective and informative initial assessment. The workflow should begin with broad cytotoxicity screening, followed by more detailed mechanistic studies if promising activity is observed.
Caption: Simplified signaling pathway of apoptosis detection using Annexin V and PI.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI binds to DNA by intercalating between the bases. The amount of PI that binds is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Cell Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
The DNA content will be represented in a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation and Interpretation
Quantitative data from the initial screening should be summarized for clarity.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| U-87 | Glioblastoma | [Experimental Value] |
| Vero | Normal Kidney Epithelial | [Experimental Value] |
A significantly lower IC₅₀ value in cancer cell lines compared to the normal cell line would indicate cancer-specific cytotoxicity, a highly desirable characteristic for a potential anticancer agent.
Concluding Remarks and Future Directions
The protocols detailed in this guide provide a robust starting point for the systematic evaluation of this compound as a potential anticancer agent. Positive results from these initial in vitro studies, such as potent and selective cytotoxicity, induction of apoptosis, or cell cycle arrest, would warrant further investigation. Subsequent studies could include:
-
Western blot analysis to probe the expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
-
In vivo studies using animal models to assess the compound's efficacy and toxicity in a whole-organism context.
-
Quantitative structure-activity relationship (QSAR) studies to guide the synthesis of more potent and selective derivatives.
The journey of drug discovery is both challenging and rewarding. A methodical and well-reasoned approach, as outlined here, is paramount to success.
References
-
Šačkus, A., Stankevičiūtė, M., Petraitienė, D., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4992. [Link]
-
Finiuk, N. S., Drapak, I. V., Zimenkovsky, B. S., & Stoika, R. S. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl) amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(2), 133-139. [Link]
-
Poczta, A., Świątek, Ł., Dołhań, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]
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Application of 3-[(4-Methoxyphenyl)thio]propanoic acid in agricultural chemistry
An Exploratory Guide to the Agricultural Applications of 3-[(4-Methoxyphenyl)thio]propanoic Acid
Introduction
This compound (CAS No: 13739-36-1) is an organosulfur compound featuring a methoxyphenyl group linked via a thioether bond to a propanoic acid moiety. While direct applications of this specific molecule in agricultural chemistry are not yet established in peer-reviewed literature, its structural components suggest a rich potential for bioactivity. Organosulfur compounds are a cornerstone of modern crop protection, with approximately 30% of current agrochemicals containing at least one sulfur atom[1]. The thioether linkage and the propanoic acid side chain are present in various known herbicides and plant growth regulators.
This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a novel active ingredient in agricultural chemistry. It provides the scientific rationale and detailed experimental protocols for investigating its efficacy as a fungicide, herbicide, and plant growth regulator.
Physicochemical Properties and Synthesis
A foundational step in any experimental workflow is the synthesis and characterization of the target compound.
-
Molecular Formula: C₁₀H₁₂O₃S
-
Molecular Weight: 212.27 g/mol
-
IUPAC Name: 3-[(4-methoxyphenyl)sulfanyl]propanoic acid
-
Synthesis Overview: The compound can be reliably synthesized through the reaction of 4-methoxythiophenol with 3-chloropropanoic acid in an aqueous basic solution. A typical laboratory-scale synthesis is outlined below.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for preparing 3-(arylthio)propanoic acids.
Materials:
-
4-methoxythiophenol
-
3-chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Prepare a basic solution by dissolving NaOH (1.0 M) and Na₂CO₃ (1.0 M) in deionized water.
-
In a round-bottom flask, dissolve 4-methoxythiophenol (50 mmol) in ethanol.
-
Add the basic solution to the flask and stir.
-
Dissolve 3-chloropropanoic acid (51 mmol) in a minimal amount of deionized water and add it dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl to a pH of ~2. The product should precipitate.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield the crude product.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain purified this compound.
-
Confirm the structure and purity using analytical techniques such as NMR spectroscopy and mass spectrometry.
Potential Application I: Fungicidal Agent
Scientific Rationale: The presence of both a sulfur atom and a methoxyphenyl group provides a strong basis for potential fungicidal activity. Organosulfur compounds are known to be effective fungicides, and derivatives containing the 4-methoxyphenyl (4-MeOC₆H₄) moiety have demonstrated significant control of plant pathogenic fungi like Fusarium spp.[2]. The sulfur atom can interfere with various cellular processes in fungi, including respiration and cell division.
Protocol 2: In Vitro Antifungal Activity Screening
This protocol details a mycelial growth inhibition assay to determine the fungicidal potential of the compound against common phytopathogens.
Target Organisms:
-
Fusarium oxysporum (causes Fusarium wilt)
-
Botrytis cinerea (causes grey mold)
-
Alternaria solani (causes early blight)
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
This compound
-
Acetone or DMSO (solvent)
-
Sterile deionized water
-
Micropipettes and sterile tips
-
Laminar flow hood
-
Incubator
Workflow Diagram:
Caption: Workflow for the in vitro antifungal assay.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile acetone or DMSO.
-
Media Preparation: Autoclave PDA medium and cool it to approximately 50-55°C in a water bath.
-
Treatment Plates: Under sterile conditions, add the required volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Also prepare a solvent control (PDA + solvent) and a negative control (PDA only). Swirl gently to mix and pour into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at 25 ± 2°C.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] × 100 Where:
-
dc = average diameter of the colony in the control plate.
-
dt = average diameter of the colony in the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% growth) value by performing a dose-response analysis.
Expected Data Presentation:
| Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| Fusarium oxysporum | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 | |
| EC₅₀ (µg/mL) | Calculate |
Potential Application II: Herbicidal Agent
Scientific Rationale: Certain derivatives of thiopropionic acid are patented as effective herbicides, particularly for the selective control of grassy weeds like wild oat in cereal crops[3]. The propanoic acid moiety can mimic natural plant substrates or hormones, disrupting normal growth processes. The overall structure of this compound fits the general profile of compounds that interfere with plant-specific biochemical pathways.
Protocol 3: Seed Germination and Seedling Growth Bioassay
This protocol assesses the pre-emergence herbicidal activity of the compound.
Test Species:
-
Lepidium sativum (Garden cress - dicot)
-
Lolium multiflorum (Ryegrass - monocot)
Materials:
-
Petri dishes (90 mm) with filter paper
-
Test compound stock solution
-
Deionized water
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation: Place two sterile filter papers in each Petri dish.
-
Treatment Application: Add 5 mL of the test solution at various concentrations (e.g., 1, 10, 100, 500 µM) to each dish. Use deionized water as a negative control.
-
Sowing: Place 20-30 seeds of the test species evenly on the moist filter paper.
-
Incubation: Seal the dishes and place them in a growth chamber (e.g., 24°C with a 16h light/8h dark cycle).
-
Evaluation: After 5-7 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.
-
Analysis: Calculate the germination inhibition and growth reduction percentages relative to the control.
Protocol 4: Post-Emergence Herbicidal Activity (Whole Plant Spray)
This protocol assesses the contact and systemic post-emergence herbicidal activity.
Test Species:
-
Brassica napus (Rapeseed - dicot)
-
Echinochloa crus-galli (Barnyard grass - monocot)
Materials:
-
Pots with sterile soil mix
-
Test compound
-
Surfactant (e.g., Tween 20)
-
Spray bottle or laboratory track sprayer
-
Greenhouse facilities
Workflow Diagram:
Caption: Workflow for post-emergence herbicidal screening.
Procedure:
-
Plant Growth: Grow test plants in pots until they reach the 2-3 true leaf stage.
-
Spray Solution: Prepare spray solutions of the compound at various concentrations (e.g., 100, 250, 500, 1000 g a.i./ha) in water with a non-ionic surfactant (e.g., 0.1% v/v Tween 20).
-
Application: Spray the plants evenly until foliage is wet. Include a control group sprayed only with the water-surfactant solution.
-
Observation: Return the plants to the greenhouse. Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT) using a 0-100% rating scale (0 = no effect, 100 = complete death).
-
Biomass Measurement: At 14 DAT, harvest the above-ground biomass, measure the fresh weight, and then dry at 70°C to a constant weight to determine the dry weight.
-
Analysis: Calculate the percent reduction in fresh and dry weight compared to the control group.
Potential Application III: Plant Growth Regulator
Scientific Rationale: Derivatives of 3-(arylthio)propanoic acid have been shown to stimulate rhizogenesis (root formation) in plant explants in vitro[4]. While arylthio- derivatives are sometimes less active than their aryloxy- counterparts in auxin-like activity, they can still possess significant plant growth-regulating properties[5]. The propanoic acid side chain is structurally similar to the native auxin, indole-3-acetic acid (IAA), suggesting a potential mode of action through auxin signaling pathways.
Protocol 5: Rhizogenesis Induction Assay in Mung Bean Cuttings
This assay is a classic method to screen for auxin-like activity and the ability to promote adventitious root formation.
Materials:
-
Mung bean (Vigna radiata) seeds
-
Beakers or glass vials
-
Test compound
-
Indole-3-butyric acid (IBA) as a positive control
-
Deionized water
-
Growth chamber
Procedure:
-
Seedling Preparation: Germinate mung bean seeds in the dark for 3-4 days until the hypocotyls are 5-7 cm long.
-
Prepare Cuttings: Make cuttings by removing the cotyledons and the primary root system, leaving a hypocotyl of about 4 cm with the epicotyl and primary leaves intact.
-
Treatment Solutions: Prepare aqueous solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Prepare a positive control with IBA (e.g., 10 µM) and a negative control with deionized water.
-
Incubation: Place 5-10 cuttings in each vial containing 10 mL of the respective test solution.
-
Growth Conditions: Keep the vials in a growth chamber under high humidity at 25°C with a 16h light/8h dark cycle.
-
Data Collection: After 7 days, count the number of adventitious roots formed on each cutting and measure their lengths.
-
Analysis: Compare the average number and length of roots in the treated groups to the positive and negative controls.
Expected Data Presentation:
| Treatment | Concentration (µM) | Average No. of Roots per Cutting | Average Root Length (mm) |
| Negative Control | 0 | ||
| Test Compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| Positive Control (IBA) | 10 |
Conclusion
This compound represents an unexplored molecule with significant potential in agricultural chemistry. Its structural similarity to known fungicides, herbicides, and plant growth regulators makes it a compelling candidate for systematic investigation. The protocols outlined in this guide provide a robust framework for conducting initial efficacy screenings. Positive results from these assays would warrant further investigation into the mechanism of action, crop safety, and environmental fate to fully assess its viability as a novel agricultural product.
References
- Ayodele, E. T., Hudson, H. R., Ojo, I. A., & Pianka, M. (n.d.). ORGANOSULFUR COMPOUNDS AS POTENTIAL FUNGICIDES: THE PREPARATION AND PROPERTIES OF SOME SUBSTITUTED BENZYL 2-HYDROXYETHYL OLIGOSULFIDES.
- Jeschke, P. (2016).
- Ayodele, E. T., Hudson, H. R., Ojo, I. A., & Pianka, M. (2011). Organosulfur compounds as potential fungicides: The preparation and properties of some substituted benzyl 2-hydroxyethyl oligosulfides. Request PDF.
- MDPI. (n.d.). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review.
- Andreu-Vicente, J., et al. (2023). Garlicinals A–D: Bioactive Organosulfur α,β-Unsaturated Aldehydes from Garlic (Allium sativum L.)
- Fawcett, C. H., Taylor, H. F., Wain, R. L., & Wightman, F. (1958). Studies on plant growth‐regulating substances LV. The Plant growth‐promoting properties of some β‐aryl‐propionic acids. Request PDF.
- Brazhko, O. A., et al. (2023). STUDY OF THE INFLUENCE OF DERIVATIVES 3-((6-R-QUINOLIN-4-YL)THIO)PROPANOIC ACID ON RHIZOGENESIS OF PINK ROSE (ROSA DAMASCENA MILL.) CLONES. Journal of Chemistry and Technologies.
- Wang, B., et al. (2023). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives.
- Google Patents. (n.d.). EP0338893A2 - Process for the preparation of (+)-(2S,3S)-3-(2-aminophenyl) thio-2-hydroxy-3-(4-methoxyphenyl) propionic acid methylester.
- ACS Publications. (n.d.). Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors.
- ResearchGate. (n.d.).
- PubMed. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide.
- PubMed. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity.
- Benchchem. (n.d.). Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester.
- Halim, N. A., et al. (2018). Phytotoxic Activity of the Allelochemical, 2,4-Di-Tert-Butylphenol on Two Selected Weed Species.
- Zhang, H., et al. (2015).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US5661106A - 3-(Het)aryloxy(thio)
- PubMed. (2023).
- ResearchGate. (n.d.).
- PubMed. (2002).
- Google Patents. (n.d.).
- PubChem. (n.d.). 3-(Methylthio)propanoic acid.
- PubChem. (n.d.). Propionic Acid.
- OUCI. (2024). Larvicidal potential of ether extract, and its derivatives fatty acids, and fatty acid methyl esters from Tecoma stans seeds: Bioprospecting for an effective insecticide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. US3853938A - Thiopropionic acid derivatives - Google Patents [patents.google.com]
- 4. STUDY OF THE INFLUENCE OF DERIVATIVES 3-((6-R-QUINOLIN-4-YL)THIO)PROPANOIC ACID ON RHIZOGENESIS OF PINK ROSE (ROSA DAMASCENA MILL.) CLONES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid
Welcome to the technical support center for the synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this procedure. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is typically achieved via a thia-Michael addition (also known as a conjugate addition) reaction. This reaction involves the addition of a thiol (4-methoxythiophenol) to an α,β-unsaturated carbonyl compound (acrylic acid). The process is most commonly facilitated by a base catalyst. The base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the β-carbon of the acrylic acid. A subsequent proton transfer yields the final product.[1][2]
The choice of catalyst can influence the precise mechanism. While tertiary amines like triethylamine (Et₃N) act as base catalysts, nucleophilic catalysts like phosphines can also be used, which operate through a different pathway.[3] For this synthesis, base catalysis is the most direct and widely employed method.
Caption: Base-catalyzed thia-Michael addition mechanism.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yield is a frequent issue that can typically be traced to one of four areas: catalyst inefficiency, suboptimal solvent choice, reactant degradation (side reactions), or inefficient workup and purification.
-
Inefficient Catalyst/Base : The formation of the thiolate anion is the critical first step. If the base is not strong enough or is used in insufficient quantity, the reaction will be slow and incomplete.[4]
-
Side Reactions : The most common side reaction is the oxidation of 4-methoxythiophenol to its corresponding disulfide (bis(4-methoxyphenyl) disulfide), especially if the reaction is exposed to air under basic conditions.[5] Polymerization of acrylic acid can also occur.
-
Reversibility : The thia-Michael addition can be reversible (a retro-Michael reaction), particularly with thermal stress or changes in pH.[6] Driving the reaction to completion with optimal conditions is key.
-
Suboptimal Solvent : A solvent that does not adequately solubilize the reactants or stabilize the key thiolate intermediate can significantly hinder the reaction rate.[1]
Below is a troubleshooting workflow to diagnose and address low-yield issues systematically.
Caption: A systematic workflow for troubleshooting low yields.
Troubleshooting Guide
Q3: How does my choice of base affect the reaction, and which one should I use?
The base's primary role is to deprotonate the thiol (pKa ≈ 6-7 for aryl thiols) to generate the thiolate. The reaction rate is highly dependent on the concentration of this thiolate, which is in turn dependent on the strength (pKa) of the base. A stronger base will shift the equilibrium further towards thiolate formation, accelerating the reaction.[7]
| Base | Class | Typical pKa (Conjugate Acid) | Recommended Loading (mol%) | Characteristics |
| Triethylamine (TEA) | Tertiary Amine | ~10.8 | 10 - 100 | Common, inexpensive, and often sufficient. Can be slow. Can act as both a base and nucleophile, though primarily as a base for thiols.[3][8] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Amidine | ~13.5 | 1 - 10 | A much stronger, non-nucleophilic base. Often provides significantly faster reaction rates and higher conversion than TEA.[7] |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | ~10.3 | 100+ (Heterogeneous) | A mild, inexpensive solid base. The reaction is heterogeneous and often slower, but workup can be simpler (filtration). |
| Sodium Hydroxide (NaOH) | Inorganic Base | ~15.7 | 100+ (Stoichiometric) | Used in aqueous/alcoholic solutions, often when starting with 3-chloropropanoic acid instead of acrylic acid.[9] |
Recommendation: For a standard Michael addition with acrylic acid, start with Triethylamine . If the reaction is slow or incomplete, switching to a catalytic amount of a stronger base like DBU is a highly effective strategy to improve both the rate and the final yield.[7]
Q4: I'm observing a significant amount of a non-polar byproduct in my TLC/NMR. What is it and how can I prevent it?
This byproduct is almost certainly bis(4-methoxyphenyl) disulfide . Thiolates are highly susceptible to oxidation by atmospheric oxygen, a reaction that is accelerated under basic conditions.[5]
Prevention Strategies:
-
Inert Atmosphere: The most effective solution is to exclude oxygen. Purge the reaction flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through several freeze-pump-thaw cycles.
-
Minimize Reaction Time: A more efficient catalyst system (e.g., using DBU) that shortens the reaction time will reduce the window for oxidative side reactions to occur.
Q5: I'm having trouble with the purification. My crude product is an oil and difficult to crystallize. What do you suggest?
The product, this compound, has a reported melting point of 81-82 °C, so it should be a solid at room temperature.[10] If you are obtaining an oil, it suggests the presence of impurities.
Purification Protocol and Tips:
-
Standard Workup: After the reaction is complete, dilute the mixture with water and acidify to a pH of approximately 2 using 1-2 M HCl. This ensures the carboxylic acid product is fully protonated and the basic catalyst is neutralized.
-
Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane. The product is polar and may require several extractions for complete recovery.
-
Washing: Combine the organic layers and wash with brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[11]
-
Purification:
-
Crystallization: If the crude product is an oil, first try to remove residual solvent under high vacuum. Attempt crystallization from a solvent system like ethyl acetate/hexanes or toluene. Scratching the flask with a glass rod can help induce crystallization.
-
Column Chromatography: If crystallization fails, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexanes:ethyl acetate) is typically effective. Adding a small amount of acetic acid (~0.5%) to the mobile phase can prevent streaking of the carboxylic acid on the column.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed as a robust starting point for optimization.
Materials:
-
4-methoxythiophenol
-
Acrylic acid
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methoxythiophenol (1.0 eq).
-
Add anhydrous DMF (approx. 0.5 M concentration relative to the thiol).
-
Add the base. Use either TEA (1.1 eq) or DBU (0.05 eq). Stir for 10 minutes at room temperature. The use of polar aprotic solvents like DMF can accelerate the reaction by stabilizing the thiolate.[4]
-
Slowly add acrylic acid (1.1 eq) dropwise to the solution. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours (monitor by TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by silica gel chromatography.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Mobile Phase: 1:1 Hexanes:Ethyl Acetate + 0.5% Acetic Acid
-
Stationary Phase: Silica gel plate
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Procedure: Spot the starting 4-methoxythiophenol, a co-spot (starting material + reaction mixture), and the reaction mixture on the plate. The product is more polar than the starting thiol and will have a lower Rf value. The disappearance of the thiol spot indicates reaction completion.
References
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC, NIH. [Link]
-
Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. New Journal of Chemistry (RSC Publishing). [Link]
-
Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry (RSC Publishing). [Link]
-
Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository. [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PMC, NIH. [Link]
-
Synthesis of 3-(4-methoxybenzylmercapto)-2-(methylthio)propanoic acid. PrepChem.com. [Link]
-
Michael addition reactions to show evidence of side reactions. ResearchGate. [Link]
-
Thia-Michael Reaction. Encyclopedia MDPI. [Link]
-
The Thiol-Michael Addition Click Reaction: A Powerful and Widely. datapdf.com. [Link]
-
Thia-Michael Reaction. Encyclopedia MDPI. [Link]
-
Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. [Link]
Sources
- 1. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Thia-Michael Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 7. datapdf.com [datapdf.com]
- 8. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. tsijournals.com [tsijournals.com]
Technical Support Center: Purification of 3-[(4-Methoxyphenyl)thio]propanoic acid
Welcome to the technical support guide for the purification of 3-[(4-Methoxyphenyl)thio]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter post-synthesis. The synthesis of this compound, often achieved via reactions like the thiol-ene addition or nucleophilic substitution, can yield several characteristic byproducts.[1][2]
Question 1: My crude product has a strong, persistent thiol odor. What causes this, and how can it be removed?
Answer:
This is the most common issue and is almost certainly due to residual starting materials, specifically 4-methoxythiophenol and/or 3-mercaptopropionic acid .[3][4] Both are volatile thiols with low odor thresholds. Their presence indicates an incomplete reaction or inefficient initial work-up.
Causality: Thiols (R-SH) are more acidic than alcohols but less acidic than carboxylic acids.[5] The thiol proton of 4-methoxythiophenol is weakly acidic, while the carboxylic acid proton of your desired product is significantly more acidic. This difference in acidity is the key to their separation.
Solution Strategy: Selective Acid-Base Extraction
A liquid-liquid extraction using a mild base like sodium bicarbonate (NaHCO₃) is highly effective. The bicarbonate is basic enough to deprotonate the carboxylic acid (your product), forming a water-soluble sodium carboxylate salt. It is generally not basic enough to deprotonate the thiophenol efficiently, which will remain in the organic layer.
Step-by-Step Protocol:
-
Dissolve your crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) two to three times. The product will move to the aqueous layer.
-
Combine the aqueous layers. The unreacted thiols and other non-acidic impurities will remain in the original organic layer, which can now be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. You will observe your product precipitating as a solid.
-
Collect the solid product by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under vacuum.
Question 2: My ¹H NMR spectrum is clean except for a symmetrical aromatic signal and a singlet around 3.7-3.8 ppm. What is this impurity?
Answer:
This impurity is very likely di(4-methoxyphenyl) disulfide . It is formed by the oxidative coupling of two molecules of the 4-methoxythiophenol starting material (2 R-SH → R-S-S-R). This is a common side reaction for thiols, which are readily oxidized by atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts.[5][6]
Identifying Characteristics:
-
¹H NMR: You will see a pair of doublets in the aromatic region (similar to your product) and a methoxy singlet. Because the molecule is symmetrical, you will not see the aliphatic SCH₂CH₂COOH signals. A literature ¹H NMR spectrum shows peaks at δ = 7.35 (d) and 6.81 (d) for the aromatic protons and 3.74 (s) for the methoxy group in CDCl₃.[6]
-
TLC: The disulfide is significantly less polar than your carboxylic acid product. It will have a much higher Rƒ value on a silica gel TLC plate.
Solution Strategy: Column Chromatography or Acid-Base Extraction
-
Acid-Base Extraction: The disulfide is not acidic and will not be extracted into a basic aqueous solution. The protocol described in Question 1 will effectively remove this byproduct, as it will remain in the organic layer.
-
Flash Column Chromatography: If other impurities are also present, chromatography may be necessary. The disulfide will elute much earlier than your product. See the protocol in Question 3 for details on optimizing chromatography for carboxylic acids.
Question 3: I'm trying to purify my product using silica gel chromatography, but the compound is streaking badly on the TLC plate. How can I achieve a clean separation?
Answer:
Streaking (or tailing) is a classic problem when running carboxylic acids on standard silica gel.
Causality: Silica gel is acidic (due to Si-OH groups) but also highly polar. The carboxylic acid group of your product can engage in strong hydrogen bonding and acid-base interactions with the silica surface. A portion of the analyte can deprotonate to the carboxylate, which binds very strongly to the stationary phase, while the protonated form moves more freely. This dynamic equilibrium leads to a smeared spot rather than a tight band.[7]
Solution Strategy: Suppress Ionization with an Acidic Modifier
The solution is to force the equilibrium entirely to the neutral, protonated form of the carboxylic acid. This is achieved by adding a small amount of a volatile acid, typically acetic acid or formic acid , to the eluent system (mobile phase).[7]
Step-by-Step Protocol:
-
Develop an Eluent System: Find a suitable solvent mixture (e.g., Hexanes:Ethyl Acetate or DCM:Methanol) that gives your product an Rƒ of ~0.2-0.4 on the TLC plate.
-
Add the Modifier: To the chosen solvent system, add 0.5-1% acetic acid by volume. For example, for 100 mL of eluent, add 0.5 to 1 mL of glacial acetic acid.
-
Run the TLC: Rerun the TLC with the new acidic mobile phase. You should observe a much more compact, well-defined spot.
-
Perform Flash Chromatography: Pack and run your column using the pre-mixed acidic eluent. This will ensure your product elutes as a sharp band, allowing for better separation from impurities.[8]
Question 4: What is the most robust, multi-step procedure to get analytically pure this compound?
Answer:
For the highest purity, a combination of chemical extraction followed by physical purification (recrystallization) is the gold standard. This approach removes impurities with different chemical and physical properties in a stepwise fashion.
Workflow Diagram
Caption: A robust two-stage purification workflow.
Detailed Protocol:
-
Acid-Base Work-up: Perform the full acid-base extraction as detailed in the answer to Question 1. This will remove unreacted thiols, the disulfide byproduct, and other neutral organic impurities.
-
Recrystallization: Take the dried solid obtained from the extraction and perform a recrystallization.[9]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. A literature procedure reports successful recrystallization from a benzene-petrol ether solvent system.[6] Given the toxicity of benzene, toluene or a mixture of ethyl acetate and hexanes are excellent, safer alternatives.
-
Procedure: a. Place the solid in an Erlenmeyer flask with a stir bar. b. Add the more polar solvent (e.g., ethyl acetate) dropwise at reflux until the solid just dissolves. c. Slowly add the less polar anti-solvent (e.g., hexanes) until the solution becomes slightly cloudy. d. Add a drop or two of the polar solvent to redissolve the solids and obtain a clear, saturated solution. e. Remove from heat and allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.
-
-
Final Analysis: Confirm purity by melting point (literature: 81–82 °C)[6], NMR, and HPLC.
Data Summary Table
For quick reference, the properties of the target compound and key potential impurities are summarized below.
| Compound | Formula | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₁₂O₃S | 212.27[10] | 81–82[6] | N/A |
| 4-Methoxythiophenol | C₇H₈OS | 140.20[11] | 19.5 | 95-97 (at 10 mmHg) |
| 3-Mercaptopropionic acid | C₃H₆O₂S | 106.14 | 16.9 | 111 (at 15 mmHg) |
| Di(4-methoxyphenyl) disulfide | C₁₄H₁₄O₂S₂ | 278.40 | 35–37[6] | N/A |
References
- Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID.
-
Wikipedia. (2023, December 2). 3-Mercaptopropionic acid. Retrieved from [Link]
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Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID (3-MPA). Retrieved from [Link]
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PubChem. (n.d.). 3-Mercaptopropionic Acid. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
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PubChem. (n.d.). 3-((4-Methylphenyl)thio)propionic acid. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C10H12O3S). Retrieved from [Link]
- Google Patents. (2014). WO2014095080A2 - Process for the purification of carboxylic acids.
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Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(4-methoxybenzylmercapto)-2-(methylthio)propanoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Wikipedia. (2024, May 22). Thiol-ene reaction. Retrieved from [Link]
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Reddit. (2016, November 8). Column chromatography of carboxylic acids? Retrieved from [Link]
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Reddy, C. R., et al. (2016). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 21(10), 1349. Retrieved from [Link]
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Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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The organic reaction database. (2008, November 3). The thiol-ene reaction. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Retrieved from [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2307. Retrieved from [Link]
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Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
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ResearchGate. (2008). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. Retrieved from [Link]
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Organic Syntheses. (1990). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
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PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]
- Google Patents. (2006). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
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common side reactions in the synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid
Welcome to the technical support center for the synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the success of your experiments.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceuticals and fine chemicals. While seemingly straightforward, the two primary synthetic routes—the Michael addition of 4-methoxythiophenol to acrylic acid and the copper-catalyzed coupling of an aryl halide with 3-mercaptopropionic acid—are often plagued by side reactions that can significantly impact yield and purity. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable steps for resolution.
Issue 1: Low Yield of the Desired Product in Michael Addition
Question: I am performing the Michael addition of 4-methoxythiophenol to acrylic acid using a base catalyst, but my yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the base-catalyzed Michael addition are typically attributed to two primary side reactions: the formation of bis(4-methoxyphenyl) disulfide and the polymerization of acrylic acid.
-
Disulfide Formation: 4-Methoxythiophenol is susceptible to oxidation, especially under basic conditions, leading to the formation of the disulfide dimer. This reaction is often accelerated by the presence of atmospheric oxygen.[1][2][3] The thiolate anion, which is the active nucleophile in the Michael addition, is readily oxidized.[4]
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
pH Control: Maintain a pH that is high enough to generate the thiolate nucleophile but not so high as to excessively promote oxidation. A pH around 8-9 is often a good starting point.[4][5]
-
Chelating Agents: Traces of metal ions in the reaction mixture can catalyze the oxidation of thiols. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and prevent them from participating in redox reactions.[4]
-
-
-
Polymerization of Acrylic Acid: Acrylic acid can readily polymerize, particularly in the presence of bases or radical initiators, or at elevated temperatures.[6][7] This consumes the acrylic acid, reducing the yield of the desired Michael adduct.
-
Troubleshooting:
-
Add a Polymerization Inhibitor: Incorporate a radical scavenger into the reaction mixture. Common inhibitors for acrylic acid polymerization include hydroquinone monomethyl ether (MEHQ) and phenothiazine (PTZ).[7][8][9][10]
-
Control Temperature: Maintain a low to moderate reaction temperature to minimize thermally induced polymerization.
-
Slow Addition: Add the acrylic acid slowly to the reaction mixture containing the thiophenol and catalyst. This keeps the instantaneous concentration of the monomer low, disfavoring polymerization.
-
-
Issue 2: Presence of a Persistent Impurity with a Molecular Weight of ~278 g/mol
Question: After my synthesis and initial workup, I consistently observe an impurity with a mass corresponding to bis(4-methoxyphenyl) disulfide. How can I prevent its formation and remove it from my product?
Answer:
The impurity is indeed bis(4-methoxyphenyl) disulfide, a common byproduct of the oxidation of 4-methoxythiophenol.
-
Prevention: As detailed in Issue 1, the key to preventing disulfide formation is to rigorously exclude oxygen from the reaction system. This can be achieved by working under an inert atmosphere, using degassed solvents, and potentially adding antioxidants. The choice of a non-oxidizing base is also crucial.
-
Purification: If disulfide formation has already occurred, several purification strategies can be employed:
-
Crystallization: this compound is a solid with a distinct melting point, while the disulfide is also a solid. Careful selection of a crystallization solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexanes) can often lead to the selective precipitation of the desired product, leaving the more nonpolar disulfide in the mother liquor.
-
Chromatography: Flash column chromatography on silica gel is an effective method for separating the more polar carboxylic acid product from the less polar disulfide byproduct. A gradient elution with a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated and reduce tailing, is a good starting point.
-
Base Extraction: The carboxylic acid product can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate solution), leaving the neutral disulfide in the organic phase. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.
-
Issue 3: Formation of Oligomers or a Polymeric Mass
Question: My reaction mixture becomes viscous and difficult to stir, and upon workup, I isolate a sticky, polymeric material instead of my crystalline product. What is causing this, and how can I avoid it?
Answer:
This is a clear indication of uncontrolled polymerization of the acrylic acid.
-
Causality: The polymerization can be initiated by radicals, which can be formed from impurities or by exposure to air and light, or it can be anionically initiated by the base catalyst.
-
Troubleshooting:
-
Inhibitors are Essential: Always add a polymerization inhibitor like MEHQ or PTZ to the acrylic acid before use, especially if it is not freshly opened.[7][8][9][10]
-
Minimize Reaction Time and Temperature: Do not prolong the reaction unnecessarily and avoid high temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Catalyst Choice: While a base is necessary for the Michael addition, a strong, non-nucleophilic base at a catalytic amount is preferred. Using an excess of a nucleophilic base can contribute to anionic polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the main differences in side reactions between the Michael addition and the copper-catalyzed coupling routes?
A1: The side reaction profiles of the two routes are quite distinct.
-
Michael Addition: The primary concerns are the oxidation of the thiophenol starting material to a disulfide and the polymerization of the acrylic acid Michael acceptor.
-
Copper-Catalyzed Coupling (Ullmann-type): The main side reactions are typically related to the organometallic nature of the reaction. These include the homocoupling of the aryl halide to form a biaryl byproduct and potential side reactions involving the ligand or the copper catalyst itself.[11][12]
Q2: How does the choice of catalyst affect the Michael addition reaction?
A2: The catalyst plays a crucial role in the Michael addition. Both base-catalyzed and nucleophile-initiated mechanisms are common.[13][14]
-
Base Catalysis (e.g., triethylamine, sodium hydroxide): The base deprotonates the thiol to form the thiolate anion, which is the active nucleophile.[15] The choice of base and its strength can influence the rate of both the desired reaction and the competing disulfide formation.
-
Nucleophilic Catalysis (e.g., phosphines): A nucleophile can add to the acrylic acid to form a zwitterionic intermediate, which then deprotonates the thiol. This can sometimes be a more efficient catalytic cycle with fewer side reactions if the catalyst loading is kept low.[16]
Q3: Can I use acrylic esters instead of acrylic acid for the Michael addition?
A3: Yes, acrylic esters (e.g., methyl acrylate or ethyl acrylate) are excellent Michael acceptors and are often used to avoid the handling of acrylic acid and its tendency to polymerize. The resulting ester product can then be hydrolyzed to the desired carboxylic acid in a subsequent step.
Q4: What are the key parameters to control in a copper-catalyzed C-S coupling reaction?
A4: The success of a copper-catalyzed Ullmann-type C-S coupling depends on several factors:
-
Copper Source: Copper(I) salts like CuI are commonly used. The quality and purity of the copper source are important.[17][18]
-
Ligand: The choice of ligand is critical for stabilizing the copper catalyst and facilitating the catalytic cycle. Various ligands, including diamines and amino acids, have been shown to be effective.[17][19]
-
Base: A base is required to deprotonate the thiol or carboxylic acid. The choice of base can influence the reaction rate and the formation of byproducts.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used.
-
Temperature: These reactions typically require elevated temperatures.
Experimental Protocols
Protocol 1: Michael Addition of 4-Methoxythiophenol to Acrylic Acid
This protocol is optimized to minimize common side reactions.
Materials:
-
4-Methoxythiophenol
-
Acrylic acid (with inhibitor, e.g., MEHQ)
-
Triethylamine (or another suitable base)
-
Ethylenediaminetetraacetic acid (EDTA) (optional)
-
Degassed solvent (e.g., THF or acetonitrile)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Initial Charge: To the flask, add 4-methoxythiophenol (1.0 eq) and the degassed solvent. If using, add a catalytic amount of EDTA.
-
Inerting: Purge the system with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add triethylamine (1.1 eq) to the reaction mixture and stir.
-
Substrate Addition: In the dropping funnel, prepare a solution of acrylic acid (1.05 eq) in the degassed solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes while maintaining the inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization or column chromatography as described in the troubleshooting section.
Protocol 2: Copper-Catalyzed Synthesis of this compound
Materials:
-
4-Iodoanisole
-
3-Mercaptopropionic acid
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or an amino acid)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃)
-
High-boiling polar aprotic solvent (e.g., DMF or DMSO)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: In a glovebox or under a stream of inert gas, charge a reaction vessel with CuI (5-10 mol%), the ligand (10-20 mol%), the base (2.0 eq), 4-iodoanisole (1.0 eq), and 3-mercaptopropionic acid (1.2 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C). Stir the mixture for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and an organic solvent. Filter to remove any insoluble materials. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or crystallization.
Visualization of Reaction Pathways
Main Reaction and Side Reactions in Michael Addition
Caption: Michael addition pathway and competing side reactions.
Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for Michael addition synthesis.
Data Summary Table
| Side Product | Common Cause | Prevention Strategies | Purification Method |
| Bis(4-methoxyphenyl) disulfide | Oxidation of 4-methoxythiophenol by air, catalyzed by base or metal ions. | - Use of inert atmosphere (N₂ or Ar)- Degas solvents- Add chelating agents (e.g., EDTA) | - Crystallization- Column chromatography- Base extraction |
| Poly(acrylic acid) | Spontaneous or base-catalyzed polymerization of acrylic acid. | - Add polymerization inhibitors (e.g., MEHQ, PTZ)- Control reaction temperature- Slow addition of acrylic acid | - Filtration (if solid)- Precipitation and removal |
| Biaryl Homocoupling Product (in Cu-catalyzed reaction) | Self-coupling of the aryl halide starting material. | - Optimize ligand and reaction conditions- Use appropriate stoichiometry | - Column chromatography |
References
-
Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemical Materials, 26(1), 724–744. [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
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Fujita, M., Kuga, H., & Wakakura, M. (2015). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 120(1), 351–357. [Link]
-
Kuo, C. L., & Chen, C. Y. (2012). Inhibition of acrylic acid and acrylate autoxidation. RSC Advances, 2(1), 174-180. [Link]
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Levy, L. B. (1993). Inhibition of acrylic acid polymerization by phenothiazine and oxygen. Journal of Polymer Science Part A: Polymer Chemistry, 31(11), 2767-2771. [Link]
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Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
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Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]
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Chan, J. W., Hoyle, C. E., & Lowe, A. B. (2009). Sequential aminolysis and thiol-ene/Michael-type addition as a novel, mild route to end-functionalized RAFT-prepared (co)polymers. Journal of the American Chemical Society, 131(16), 5751-5753. [Link]
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Dvorak, B., & Lycka, A. (2006). Bis(4-methoxyphenyl)disulfide formation through copper catalysts. Chemical Papers, 60(5), 381-384. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2014). Recent synthetic developments and applications of the Ullmann reaction. A review. Arkivoc, 2014(1), 543-605. [Link]
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ResearchGate. (2016). How to prevent disulfide bond scrambling?. [Link]
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De Zutter, N., Van Vlierberghe, S., & Reyniers, M. F. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(3), 513-525. [Link]
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Crivello, J. V. (1975). The air oxidation of thiols to disulfides. The Journal of Organic Chemistry, 40(1), 117-119. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Xi, W., Peng, H., Aguirresarobe, R. H., & Bowman, C. N. (2012). The thiol-Michael addition click reaction: a powerful and widely used tool in materials chemistry. Chemistry of Materials, 26(1), 724-744. [Link]
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ResearchGate. (n.d.). The mechanism of the base-catalyzed and nucleophile-initiated thia-Michael additions between a thiol and a vinyl group. [Link]
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Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 6034-6045. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364. [Link]
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Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]
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Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]
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Ranu, B. C., & Dutta, P. (2003). Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry, 5(2), 242-244. [Link]
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Gunanathan, C., & Milstein, D. (2013). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. Accounts of Chemical Research, 46(12), 2926-2936. [Link]
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Wallace, T. J., Schriesheim, A., & Bartok, W. (1961). The Base-Catalyzed Oxidation of Thiols. The Journal of Organic Chemistry, 26(5), 1311-1316. [Link]
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PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Sargent Group. (2024). Ligand-modified nanoparticle surfaces influence CO electroreduction selectivity. [Link]
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Arutyunyan, N. S., et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Russian Journal of General Chemistry, 84(8), 1599-1601. [Link]
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Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical reviews, 108(8), 3054-3131. [Link]
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Bakthadoss, M., & Murugan, R. (2018). Thiolate-assisted copper (i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 42(18), 15154-15161. [Link]
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Back, T. G., & Moussa, Z. (2002). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. The Journal of organic chemistry, 67(14), 4957-4960. [Link]
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Organic Syntheses. (n.d.). METHYL β-THIODIPROPIONATE. [Link]
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Al-Ostath, R. A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2235. [Link]
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Stability and storage conditions for 3-[(4-Methoxyphenyl)thio]propanoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 3-[(4-Methoxyphenyl)thio]propanoic acid (CAS 10290-43-4). It is designed to offer practical solutions to common challenges encountered during its storage, handling, and experimental use.
I. Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] The recommended temperature range is 2-8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption and atmospheric oxidation.[2][3]
Q2: The compound has a slight yellow tint upon arrival. Is it still usable?
A faint yellow coloration is not uncommon and does not necessarily indicate significant degradation. However, a pronounced change in color or the appearance of a strong odor could suggest oxidation of the thioether group. It is advisable to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q3: Can I store solutions of this compound? If so, for how long and under what conditions?
While it is always best to prepare solutions fresh, they can be stored for short periods. For aqueous solutions, it is recommended to store them at 2-8°C for no longer than 24-48 hours. For organic solutions, such as in DMSO or ethanol, storage at -20°C can extend the stability. It is important to use airtight containers to prevent solvent evaporation and contamination.
Q4: What are the potential degradation products of this compound?
The primary degradation pathway for this compound is the oxidation of the thioether linkage.[1][4][5] This can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. These oxidized forms may have different physical properties and biological activities.
II. Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Potential Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Verify the storage conditions of the solid compound and any prepared solutions.
-
Assess the purity of the compound using HPLC or LC-MS to check for the presence of degradation products (sulfoxide, sulfone).
-
If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments.
-
-
-
Potential Cause 2: Improper Solution Preparation.
-
Troubleshooting Steps:
-
Ensure the compound is fully dissolved in the chosen solvent. Sonication may be required.
-
Confirm the accuracy of the concentration calculation and the calibration of weighing and liquid handling equipment.
-
Prepare solutions fresh before each experiment.
-
-
Issue 2: Poor solubility in aqueous buffers.
-
Potential Cause: Intrinsic properties of the compound.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.
-
Serially dilute the stock solution into the aqueous buffer. Note that the final concentration of the organic solvent should be kept low and consistent across all experiments to avoid solvent effects.
-
For complete dissolution in aqueous media, adjustment of the pH to slightly above the pKa of the carboxylic acid group may be necessary.
-
-
III. Experimental Protocols
Protocol 1: Stability Assessment of this compound
This protocol outlines a method for evaluating the stability of the compound under accelerated conditions.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into three sets of amber glass vials.
-
One set will be the control, stored at the recommended 2-8°C.
-
The second set will be for thermal stress, stored at 40°C.
-
The third set will be for photostability testing, exposed to a light source as per ICH Q1B guidelines, stored at 25°C.
-
-
Time Points:
-
Analyze samples at time 0, 1 week, 2 weeks, and 4 weeks.
-
-
Analytical Method: HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.
-
Identify and quantify any degradation products.
-
Protocol 2: Purity Determination by Quantitative NMR (qNMR)
This protocol provides a primary method for accurately determining the purity of the compound without the need for a specific reference standard of the analyte.[6]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry NMR tube.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
IV. Data Presentation
Table 1: Hypothetical Stability Data for this compound
| Storage Condition | Time Point | Purity (%) | Sulfoxide (%) | Sulfone (%) |
| 2-8°C | 0 | 99.8 | <0.1 | <0.1 |
| 4 weeks | 99.7 | <0.1 | <0.1 | |
| 40°C | 0 | 99.8 | <0.1 | <0.1 |
| 4 weeks | 97.5 | 1.8 | 0.5 | |
| 25°C with Light | 0 | 99.8 | <0.1 | <0.1 |
| 4 weeks | 98.2 | 1.2 | 0.4 |
V. Visualization
Troubleshooting Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility of 3-[(4-Methoxyphenyl)thio]propanoic Acid
Welcome to the technical support guide for 3-[(4-Methoxyphenyl)thio]propanoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the solubility of this compound. Given that specific, publicly available quantitative solubility data for this compound is limited, this guide focuses on predicting its solubility behavior based on its physicochemical properties and provides robust protocols to enable you to generate reliable data in your own laboratory settings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound (Molecular Formula: C₁₀H₁₂O₃S) is governed by a balance of polar and non-polar functional groups.[1][2]
-
Polar Group: The terminal carboxylic acid (-COOH) group is polar and capable of hydrogen bonding. This group is also ionizable, meaning its charge state changes with pH.
-
Non-Polar Groups: The methoxyphenyl ring and the thioether linkage (-S-) are predominantly non-polar (lipophilic), which contributes to its solubility in organic solvents.
-
Predicted Lipophilicity: The predicted XlogP value for this compound is approximately 1.9, suggesting a moderate degree of lipophilicity.[1] This value indicates that while it has some affinity for non-polar environments, it is not extremely hydrophobic.
Based on these features, the compound is expected to be a weakly acidic molecule with limited aqueous solubility at neutral pH but enhanced solubility at higher pH and in polar organic solvents.
Q2: In which types of solvents is this compound likely to be most soluble?
A2: Following the principle of "like dissolves like," we can predict its general solubility profile.
-
Aqueous Solvents: Solubility in water is expected to be low at neutral and acidic pH due to the non-polar parts of the molecule. However, as the pH increases above the pKa of the carboxylic acid group (typically around 4-5), the compound will deprotonate to form a more soluble carboxylate salt. Therefore, solubility will be significantly higher in basic aqueous solutions (e.g., pH > 7).
-
Polar Aprotic Solvents: High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents can interact favorably with both the polar and non-polar regions of the molecule.
-
Polar Protic Solvents: Good solubility is expected in alcohols such as methanol, ethanol, and isopropanol. These solvents can hydrogen bond with the carboxylic acid group.
-
Non-Polar Solvents: Lower solubility is expected in non-polar solvents like hexanes and toluene due to the presence of the polar carboxylic acid group.
Q3: What is the first step I should take before starting a large-scale experiment requiring this compound to be in solution?
A3: Always perform a preliminary, small-scale solubility test.[3] This crucial preformulation study will save significant time and resources. Test a small, known amount of the compound (e.g., 1-2 mg) in a measured volume (e.g., 0.5-1.0 mL) of your intended solvent system. This will give you a practical, qualitative assessment of its solubility and help you identify a suitable solvent and approximate concentration range for your application.
Part 2: Troubleshooting Guide for Solubility Experiments
Encountering issues during solubility experiments is common. This guide provides a logical framework for diagnosing and resolving these problems.
Q4: My solubility results are inconsistent across different experiments. What are the likely causes?
A4: Inconsistent results are a common challenge. The root cause often lies in one of several key experimental variables.[4][5]
-
Equilibrium Not Reached: Solubility must be measured at equilibrium, which is the point where the maximum amount of solute has dissolved and the concentration of the solution is stable.[6] Insufficient mixing time or inadequate agitation can lead to undersaturated solutions and artificially low solubility values. Solution: Increase the agitation time (e.g., 24-72 hours) and ensure vigorous mixing. It is also good practice to approach equilibrium from two directions (undersaturation and supersaturation) to confirm the result.[6]
-
Temperature Fluctuations: Solubility is highly temperature-dependent. Even minor fluctuations in ambient temperature can alter the equilibrium solubility.[4] Solution: Conduct all experiments in a temperature-controlled environment, such as an incubator or a water bath. Record the temperature at which the measurement is made.
-
Compound Purity and Stability: The purity of your solute and solvent is critical.[4] Impurities can enhance or decrease solubility. Furthermore, if the compound degrades in the solvent over time, your measurements will not be reliable. Solution: Use high-purity solvents and characterize the purity of your this compound (e.g., via HPLC or NMR). After the experiment, recover the solid material and re-analyze it to check for degradation or polymorphic changes.[6]
-
pH Control (for aqueous solutions): For an acidic compound like this, small shifts in the pH of aqueous media will cause large changes in solubility, especially around the pKa. Solution: Use robust buffering systems and verify the pH of the solution both before and after the experiment.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting inconsistent solubility results.
Caption: Troubleshooting flowchart for inconsistent solubility data.
Q5: My compound dissolved initially but then precipitated out of solution. What happened?
A5: This phenomenon is known as "crashing out" and typically points to the formation of a supersaturated solution or a change in conditions.
-
Solvent Addition Order: If you dissolved the compound in a strong solvent (like DMSO) and then diluted it with a weaker co-solvent (like water or a buffer), you may have exceeded the solubility limit in the final solvent mixture. This is a common issue when making stock solutions.
-
Temperature Change: You may have dissolved the compound at a higher temperature to speed up the process.[7] Upon cooling to room temperature, the solubility limit decreased, causing the excess solute to precipitate.
-
pH Shift: For aqueous preparations, adding the compound (which is acidic) to an unbuffered or weakly buffered solution could have lowered the local pH, causing the less soluble protonated form to crash out.
Q6: I am having trouble separating the undissolved solid from my saturated solution for analysis. What are the best practices?
A6: Proper phase separation is critical to avoid contaminating your saturated solution with undissolved solid particles, which would lead to an overestimation of solubility.[4][6]
-
Centrifugation: The most common method is to centrifuge the sample at a controlled temperature. This will pellet the excess solid. Carefully collect the supernatant for analysis without disturbing the pellet.
-
Filtration: Use a syringe filter with a membrane that is compatible with your solvent (e.g., PTFE for organic solvents, PVDF for aqueous solutions). Ensure the filter does not adsorb your compound by running a known concentration standard through it and checking for recovery. The filter pore size should be small enough (e.g., 0.22 or 0.45 µm) to remove fine particles.
Part 3: Experimental Protocols
This section provides a standardized, step-by-step protocol for determining the equilibrium solubility of this compound.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
The shake-flask method is considered the gold standard for equilibrium solubility measurements.[4] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.
Materials:
-
This compound (verify purity, >98% recommended)[8]
-
Solvent of choice (HPLC grade or equivalent)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Calibrated analytical balance
-
Validated analytical method for concentration measurement (e.g., HPLC-UV, UV-Vis Spectroscopy)
Procedure:
-
Preparation: Add an excess amount of this compound to a tared glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., add 10 mg to 1 mL of solvent for an initial test).
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a consistent speed for at least 24 hours. A 48- or 72-hour time point is recommended to confirm that equilibrium has been reached.[3]
-
Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for a short period to let larger particles settle. Separate the liquid and solid phases using one of the following methods:
-
Centrifugation: Centrifuge the vials at the same temperature as the equilibration for 15-20 minutes.
-
Filtration: Draw the suspension into a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter.
-
-
Sample Preparation for Analysis: Carefully remove an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mmol/L, specifying the solvent and the temperature.
Shake-Flask Experimental Workflow Diagram
Caption: Step-by-step workflow for the shake-flask solubility method.
Predicted Solubility Data Summary Table
While experimental data is not available, this table provides a qualitative prediction to guide your solvent selection. The actual quantitative values must be determined experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous (Basic) | pH 7.4 Buffer, 0.1 M NaOH | High | The carboxylic acid is deprotonated to a soluble carboxylate salt. |
| Aqueous (Neutral/Acidic) | Water, pH 4.0 Buffer | Low | The compound exists in its less soluble, protonated form. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | Good interactions with both polar and non-polar moieties of the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the carboxylic acid group. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Very Low to Low | The polar carboxylic acid group limits solubility in non-polar environments.[9] |
References
-
MacFarlane, D. R., et al. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]
-
Slideshare. (n.d.). Solubility experimental methods.pptx. Available at: [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]
-
Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available at: [Link]
-
Quora. (2018). What are the errors that can occur in determining the solubility of a substance?. Available at: [Link]
-
PubChem. (n.d.). 3-((4-Methylphenyl)thio)propionic acid. Retrieved January 5, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C10H12O3S). Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Available at: [Link]
-
Ren, S. (2022). Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]
-
Science Buddies. (n.d.). Solubility Science: How Much is Too Much?. Retrieved January 5, 2026, from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
Sources
- 1. PubChemLite - this compound (C10H12O3S) [pubchemlite.lcsb.uni.lu]
- 2. Propanoic acid, 3-[(4-methoxyphenyl)thio]- | CymitQuimica [cymitquimica.com]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 13739-36-1 this compound AKSci 2318AL [aksci.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the success of your synthesis. The methodologies and advice presented herein are grounded in established chemical principles to help you navigate common challenges and optimize your experimental outcomes.
Introduction
The synthesis of this compound is a crucial step in the development of various heterocyclic compounds, including thiochromen-4-ones, which are recognized for their significant biological activities and potential as anticancer agents.[1][2] The most common and efficient pathway to this molecule is through a nucleophilic substitution or a conjugate addition reaction involving 4-methoxythiophenol and a three-carbon electrophile. While the synthesis is generally robust, several factors can influence its efficiency, yield, and purity. This guide will address the most common issues encountered in the laboratory.
The primary synthetic route discussed involves the reaction of 4-methoxythiophenol with 3-chloropropanoic acid under basic conditions. This reaction proceeds via an S_N2 mechanism where the thiolate anion, generated in situ, displaces the chloride.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: General workflow for synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has failed to initiate or shows very low conversion. What are the likely causes?
This is a common issue that can almost always be traced back to one of three areas: reagent integrity, pH control, or reaction conditions.
-
Reagent Integrity:
-
Thiol Oxidation: 4-methoxythiophenol is susceptible to oxidation by atmospheric oxygen, which converts it to bis(4-methoxyphenyl) disulfide. This disulfide is unreactive under the reaction conditions.
-
Solution: Use freshly opened or purified 4-methoxythiophenol. If the thiol is old or has been exposed to air, consider purifying it by distillation. To prevent oxidation during the reaction, sparge your solvent with an inert gas (N₂ or Ar) before adding reagents and maintain an inert atmosphere throughout the experiment.
-
-
-
pH and Base Selection:
-
Insufficient Basicity: The active nucleophile is the thiolate anion (RS⁻), not the neutral thiol (RSH). A base is required to deprotonate the thiol (pKa ≈ 6.5). If the medium is not sufficiently basic, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.
-
Excessive Basicity: While base is necessary, extremely high pH can promote side reactions, such as the polymerization of acrylate-type substrates if acrylic acid is used instead of 3-chloropropanoic acid.
-
Solution: A combination of a strong base like NaOH and a weaker base like Na₂CO₃ is often effective.[1] NaOH ensures the generation of the thiolate, while Na₂CO₃ helps buffer the solution. The reaction rate for thia-Michael additions generally increases in solutions with higher pH as this favors the formation of the thiolate anion.[3][4]
-
-
-
Solvent and Temperature:
-
Solvent Choice: The reaction rate is significantly influenced by the solvent. Polar aprotic solvents (e.g., DMF, DMSO) or polar protic solvents (e.g., ethanol, water) are generally preferred as they can stabilize the charged thiolate nucleophile.[3]
-
Temperature: While heating can increase the reaction rate, excessive temperatures can promote the reverse reaction (retro-Michael addition), especially if using an acrylate substrate.[5] For S_N2 reactions with 3-chloropropanoic acid, gentle heating or even room temperature may be sufficient.
-
Q2: My reaction worked, but the final product is impure. What is the main side product and how can I avoid it?
The most common impurity is the disulfide dimer, which arises from thiol oxidation.
Caption: Desired reaction versus the primary side reaction.
-
Identification: The disulfide is non-polar compared to the carboxylic acid product. On a TLC plate, it will have a much higher R_f value. In the ¹H NMR spectrum, it will show a clean aromatic signal for the 4-methoxyphenyl group and a methoxy singlet, but it will lack the characteristic triplet signals of the propanoic acid backbone.
-
Prevention: The most effective prevention is to rigorously exclude oxygen. Use degassed solvents and maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction mixture.
-
Removal: If the disulfide does form, it can typically be removed during purification. Due to its non-polar nature, it will separate easily from the acidic product during an acid-base extraction or by flash column chromatography.
Q3: I am struggling with the workup and purification. What is the best procedure?
The carboxylic acid functional group is key to a successful purification strategy. An acid-base extraction is the most effective first step to separate the product from neutral impurities like the disulfide.
Optimized Workup and Purification Protocol:
-
Cool and Dilute: Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Acidification (Crucial Step): Slowly add a strong acid, such as 2M HCl, while stirring until the pH of the aqueous solution is ~2-3. This step is critical as it protonates the carboxylate salt of your product, converting it from a water-soluble salt to the neutral carboxylic acid, which is soluble in organic solvents.
-
Extraction: Transfer the mixture to a separatory funnel and extract it several times with an organic solvent like ethyl acetate. The desired product will move into the organic layer, while inorganic salts will remain in the aqueous layer.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Final Purification:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can yield highly pure material.
-
Flash Column Chromatography: For oils or highly impure solids, chromatography is recommended. A typical system uses silica gel with a gradient of ethyl acetate in hexanes.[1]
-
Q4: How do I confirm the identity and purity of my final product?
Standard analytical techniques are used for characterization. Below is a table of expected analytical data.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₀H₁₂O₃S[6] |
| Molecular Weight | 212.26 g/mol |
| Appearance | Typically a white to off-white solid |
| Melting Point | Literature values vary, often around 98-102 °C.[7] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~11.0 (br s, 1H, -COOH), 7.35 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.79 (s, 3H, -OCH₃), 3.10 (t, 2H, -S-CH₂-), 2.70 (t, 2H, -CH₂-COOH). Note: The carboxylic acid proton shift is variable and may not always be observed. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~178.0 (-COOH), 159.0 (Ar-C-O), 133.0 (Ar-C-H), 127.0 (Ar-C-S), 114.5 (Ar-C-H), 55.3 (-OCH₃), 34.5 (-S-CH₂-), 34.0 (-CH₂-COOH). |
| IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch), ~1250 (C-O stretch). |
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.[1]
Reagents & Equipment:
-
4-Methoxythiophenol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH) and Water (H₂O)
-
Hydrochloric acid (HCl, 2M)
-
Ethyl acetate
-
Round-bottom flask with magnetic stirrer, condenser, and inert gas inlet
Procedure:
-
Setup: In a 250 mL round-bottom flask, prepare a solution of aqueous NaOH (e.g., 25 mL, 1.0 M) and aqueous Na₂CO₃ (e.g., 25 mL, 1.0 M).
-
Thiol Addition: Add 4-methoxythiophenol (e.g., 50 mmol) as a solution in 30 mL of ethanol to the basic solution with stirring.
-
Electrophile Addition: Slowly add a solution of 3-chloropropanoic acid (e.g., 51 mmol) in 20 mL of water.
-
Reaction: Heat the mixture to a gentle reflux and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting thiol.
-
Workup: Follow the "Optimized Workup and Purification Protocol" described in Q3.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as needed.
References
-
Chen, P.-C., et al. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(5). Available at: [Link]
-
Luo, Y., et al. (2021). Thia-Michael Reaction. Encyclopedia MDPI. Available at: [Link]
-
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744. Available at: [Link]
-
Lowe, A. B. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol–yne, Amino–yne, and Hydroxyl–yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4699-4753. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
Sources
- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - this compound (C10H12O3S) [pubchemlite.lcsb.uni.lu]
- 7. 3-(4-甲氧基苯基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Degradation Pathways of 3-[(4-Methoxyphenyl)thio]propanoic Acid
Welcome to the technical support center for researchers studying the degradation pathways of 3-[(4-Methoxyphenyl)thio]propanoic acid. This guide, presented in a question-and-answer format, provides in-depth technical assistance and troubleshooting advice for common challenges encountered during experimental investigations. As Senior Application Scientists, we have synthesized current scientific knowledge with practical, field-tested insights to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What are the predicted primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which consists of a methoxy-substituted aromatic ring, a thioether linkage, and a propanoic acid side chain, we can predict several potential degradation pathways. These pathways may occur individually or concurrently, depending on the experimental conditions (e.g., microbial, chemical, or photochemical degradation).
The three primary predicted pathways are:
-
Thioether Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, leading to the formation of a sulfoxide and subsequently a sulfone. This is a common metabolic pathway for thioethers in biological systems.
-
O-Demethylation: The methoxy group on the aromatic ring can be cleaved to form a hydroxyl group (a phenol). This reaction is a common metabolic transformation for methoxybenzene derivatives.[1]
-
Side-Chain Degradation (Beta-Oxidation): The propanoic acid side chain can undergo beta-oxidation, a metabolic process that breaks down fatty acids.[2][3] This would involve the shortening of the three-carbon chain.
Below is a diagram illustrating these predicted initial degradation pathways.
Caption: Predicted initial degradation pathways of this compound.
Q2: Are there any known microbial degradation pathways for similar aromatic sulfur compounds?
A2: Yes, studies on the microbial degradation of aromatic sulfur compounds have shown that phenylthioacetates are susceptible to microbial transformation.[4] The degradation is influenced by the substituents on the aromatic ring. For instance, the presence of a methoxy group has been observed to make the compounds more amenable to degradation compared to other substituents.[4] The initial steps in microbial degradation are likely to involve the oxidation of the thioether to a sulfoxide and subsequent cleavage of the C-S bond.
Q3: What are the likely products of photodegradation?
A3: Photodegradation of aromatic sulfur compounds can lead to a variety of products. Studies on polycyclic aromatic sulfur heterocycles have shown that photo-oxidation can result in the formation of sulfonic acids, as well as various aliphatic and aromatic acids and alcohols.[5] For this compound, it is plausible that photodegradation could lead to the oxidation of the thioether and cleavage of the C-S bond, potentially forming 4-methoxybenzenesulfonic acid and derivatives of propanoic acid.
Troubleshooting Guides
HPLC-MS/MS Analysis
Q4: I am having trouble detecting the parent compound and its potential metabolites. What could be the issue?
A4: Several factors could contribute to this issue. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Poor Ionization | Sulfur-containing compounds can sometimes be challenging to ionize. Try both positive and negative ion modes. For the carboxylic acid moiety, negative ion mode is often more sensitive. Consider using different mobile phase additives, such as formic acid or ammonium acetate, to enhance ionization. |
| Analyte Adsorption | Thioethers and other sulfur compounds can adsorb to metal surfaces in the HPLC system, leading to peak tailing and poor sensitivity.[6] Use PEEK or other biocompatible tubing and fittings where possible. |
| Incorrect Column Chemistry | Ensure you are using a suitable column. A C18 column is a good starting point for reversed-phase chromatography. If you are analyzing polar metabolites, consider a more polar-retentive column like a phenyl-hexyl or a polar-embedded phase. |
| Sample Degradation | The compound might be unstable in your sample matrix or during storage. Analyze samples immediately after preparation, and store them at low temperatures, protected from light. |
Q5: I am observing unexpected peaks in my chromatogram. How can I identify them?
A5: Unexpected peaks could be isomers, degradation products, or contaminants.
-
Isomers: If you are synthesizing the compound, you might have positional isomers. Check your synthesis route and purify the starting material if necessary.
-
Degradation Products: Compare the mass-to-charge ratios (m/z) of the unexpected peaks with the predicted metabolites from the pathways described in Q1. Use MS/MS to fragment the ions and compare the fragmentation patterns to that of the parent compound to look for common structural motifs.
-
Contaminants: Run a blank (injection of the mobile phase without the sample) to check for contaminants from the solvent or the HPLC system.
Experimental Design
Q6: My microbial degradation experiment shows no change in the concentration of the parent compound over time. What should I check?
A6: If you are not observing any degradation, consider the following:
-
Microbial Strain: The microbial culture you are using may not have the necessary enzymes to degrade the compound. Try using a mixed microbial culture from a relevant environment (e.g., soil or sediment) or a known degrader of aromatic compounds.
-
Acclimation Period: The microorganisms may require an acclimation period to induce the enzymes needed for degradation. Extend the incubation time or pre-expose the culture to low concentrations of the compound.
-
Toxicity: The compound may be toxic to the microorganisms at the concentration you are using. Perform a toxicity assay or run the experiment at a lower concentration.
-
Nutrient Limitation: Ensure that the growth medium contains all the necessary nutrients for microbial growth and metabolism.
Experimental Protocols
Protocol 1: In Vitro Metabolism with Liver Microsomes
This protocol is designed to assess the potential for oxidative metabolism of this compound.
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat or human), a NADPH-generating system, and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Add this compound (dissolved in a suitable solvent like methanol or DMSO at a low final concentration) to the incubation mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which will also precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate the solvent. Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
-
Analysis: Analyze the samples by HPLC-MS/MS to identify and quantify the parent compound and any metabolites formed.
Caption: Workflow for in vitro metabolism studies.
Protocol 2: Photodegradation Study
This protocol outlines a basic setup for assessing the photodegradation of the compound.
-
Prepare the Solution: Dissolve this compound in a relevant aqueous buffer or solvent.
-
Experimental Setup: Place the solution in a quartz cuvette or a photoreactor. Use a light source that simulates sunlight (e.g., a xenon lamp).
-
Control: Prepare a control sample that is kept in the dark to account for any non-photochemical degradation.
-
Irradiation: Expose the experimental sample to the light source for a defined period.
-
Sampling: At various time points, withdraw aliquots from both the experimental and control samples.
-
Analysis: Analyze the samples by HPLC with a UV detector or by HPLC-MS/MS to monitor the decrease in the parent compound concentration and the formation of any degradation products.
References
-
Analytical methods for the study of urinary thioether metabolites in the rat and guinea pig. (1987). PubMed. [Link]
-
Studied photocatalytic reactions of sulfur compounds containing aromatic fragments. (n.d.). ResearchGate. [Link]
-
Enzymatic cleavage of thioethers. (1950). PubMed. [Link]
-
Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. (2011). PubMed. [Link]
-
Kinetics of thiol protecting groups as a step towards dual-trigger degradation of thioether thermosets. (2024). American Chemical Society. [Link]
-
Characterization of thioether compounds formed from alkaline degradation products of enflurane. (n.d.). PubMed. [Link]
-
Leveraging radical-mediated degradation of thioether bonds for tunable degradation of hydrogels. (2025). American Chemical Society. [Link]
-
ENZYMATIC CLEAVAGE OF THIOETHERS. (1950). Scilit. [Link]
-
Widespread occurrence of bacterial thiol methyltransferases and the biogenic emission of methylated sulfur gases. (n.d.). Semantic Scholar. [Link]
-
On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. (2023). ACS Publications. [Link]
-
A Radical Approach to Enzymatic β-Thioether Bond Formation. (n.d.). ResearchGate. [Link]
-
Characterization of Thioether Compounds Formed from Alkaline Degradation Products of Enflurane. (n.d.). Ovid. [Link]
-
thioester bond cleavage: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Thiol–ene click hydrogels for therapeutic delivery. (n.d.). PubMed Central. [Link]
-
Biodegradability of poly(ester-thioether)s containing chiral biomass via a Michael-type thiol-ene click reaction. (n.d.). ResearchGate. [Link]
-
Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. (2023). YouTube. [Link]
-
DBNPA. (n.d.). Wikipedia. [Link]
-
Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor. (n.d.). Semantic Scholar. [Link]
-
Fatty Acid beta-Oxidation. (n.d.). AOCS. [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). University of Parma. [Link]
-
Showing Compound Methoxybenzene (FDB012090). (n.d.). FooDB. [Link]
-
Anisole. (n.d.). Sciencemadness Wiki. [Link]
-
Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry. (n.d.). PubMed Central. [Link]
-
Fatty Acid Oxidation. (2023). Biology LibreTexts. [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). MDPI. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Columbia University. [Link]
-
Aerobic microbial degradation of aromatic sulfur-containing compounds and effect of chemical structures. (n.d.). PubMed. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Analytical Techniques applied in Metabolomics. (n.d.). FutureLearn. [Link]
-
Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025). Mastelf. [Link]
-
What Are The Analytical Techniques In Metabolomics And How To Choose. (n.d.). LinkedIn. [Link]
-
Bacterial Degradation of Aromatic Compounds. (n.d.). MDPI. [Link]
-
Kinetics of the thermal decomposition of methoxybenzene (anisole). (1989). Macquarie University. [Link]
-
Anisole. (n.d.). Wikipedia. [Link]
-
Beta oxidation. (n.d.). Wikipedia. [Link]
-
Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats. (2019). PubMed Central. [Link]
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- 5. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Identification of Impurities in 3-[(4-Methoxyphenyl)thio]propanoic Acid
Welcome to the technical support center for the analysis of 3-[(4-Methoxyphenyl)thio]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the integrity and purity of your samples.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound.
Q1: What are the most probable process-related impurities in my sample?
The most common synthetic route to this compound is the Michael addition of 4-methoxythiophenol to acrylic acid or its esters.[1][2] Based on this, likely process-related impurities include:
-
Unreacted Starting Materials: 4-methoxythiophenol and acrylic acid.
-
Thiol Dimer: 1,2-bis(4-methoxyphenyl)disulfane, formed through oxidation of 4-methoxythiophenol.
-
Byproducts of Michael Addition: Potential side-reactions can lead to various adducts, especially if the reaction conditions are not strictly controlled.[3][4]
Q2: What are the expected degradation products?
Thioether compounds are susceptible to oxidation. Therefore, the primary degradation products to anticipate are:
-
Sulfoxide: 3-[(4-Methoxyphenyl)sulfinyl]propanoic acid.
-
Sulfone: 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid.
Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying these potential degradants.[5][6]
Q3: My HPLC chromatogram shows unexpected peaks. How do I begin to identify them?
Start with a systematic approach. First, ensure the peaks are not artifacts from the solvent, system, or sample preparation. If the peaks are real, consider their retention times. Early eluting peaks might correspond to more polar compounds like residual starting materials, while later eluting peaks could be less polar species like the disulfide dimer. Coupling your HPLC to a mass spectrometer (LC-MS) is a powerful next step for obtaining molecular weight information of the unknown impurities.[7]
Q4: Can I use Nuclear Magnetic Resonance (NMR) for impurity identification?
Absolutely. NMR spectroscopy is a powerful tool for the structural elucidation of impurities, especially when they can be isolated or are present in sufficient concentration.[3][8] It provides detailed structural information that can unequivocally identify an unknown compound.[9][10] Quantitative NMR (qNMR) can also be used to determine the concentration of impurities without the need for a reference standard of the impurity itself.[11]
II. Troubleshooting Guides
This section provides structured guidance for resolving specific issues during impurity analysis.
Guide 1: Unexpected Peaks in HPLC Analysis
Problem: Your HPLC-UV analysis of a this compound sample reveals unknown peaks.
Workflow for Identification:
Caption: Workflow for identifying unknown HPLC peaks.
Troubleshooting Steps:
-
System Suitability: First, confirm that your HPLC system is performing correctly by running a blank injection (your mobile phase) to rule out system or solvent-related peaks.
-
Spiking Experiment: To check for unreacted starting materials, perform a co-injection by spiking your sample with small amounts of 4-methoxythiophenol and acrylic acid. An increase in the area of a specific peak will suggest its identity.
-
LC-MS Analysis: The most effective next step is to analyze the sample by LC-MS. This will provide the molecular weight of the compounds giving rise to the unknown peaks.
-
Forced Degradation: If the impurity is suspected to be a degradant, perform forced degradation studies.[5] Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to see if the peak of interest increases in intensity.[6]
-
Isolation and Structural Elucidation: For definitive identification, the impurity may need to be isolated using techniques like preparative HPLC.[12] The isolated compound can then be characterized using spectroscopic methods such as NMR and High-Resolution Mass Spectrometry (HRMS).[9]
Guide 2: Challenges in GC-MS Analysis
Problem: You are attempting to use Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling but are facing issues with peak shape, detection, or volatility.
Considerations:
-
Derivatization: this compound has a carboxylic acid group, which makes it polar and non-volatile. For GC-MS analysis, derivatization is often necessary to increase volatility and improve peak shape.[13][14] Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., methyl chloroformate).
-
Thermal Lability: Be aware that some impurities, particularly the sulfoxide degradation product, may be thermally labile and could degrade in the hot GC inlet.
-
Alternative Techniques: For polar and non-volatile impurities, HPLC-MS is generally a more suitable technique.[7]
III. Potential Impurities Summary
The following table summarizes the likely impurities in this compound samples, their potential origin, and key analytical data.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Origin | Key Analytical Observations |
| 4-Methoxythiophenol | CH₃OC₆H₄SH | 140.20 | Unreacted Starting Material | Elutes earlier than the main peak in RP-HPLC. Characteristic thiol odor. |
| Acrylic Acid | CH₂=CHCOOH | 72.06 | Unreacted Starting Material | Very polar, elutes very early in RP-HPLC. May require specific chromatographic conditions. |
| 1,2-bis(4-methoxyphenyl) disulfane | (CH₃OC₆H₄S)₂ | 278.39 | Oxidation of Starting Material | Less polar, elutes later than the main peak in RP-HPLC. |
| 3-[(4-Methoxyphenyl) sulfinyl]propanoic acid | C₁₀H₁₂O₄S | 228.26 | Oxidation Product | More polar than the parent compound. Will elute earlier in RP-HPLC. |
| 3-[(4-Methoxyphenyl) sulfonyl]propanoic acid | C₁₀H₁₂O₅S | 244.26 | Oxidation Product | Most polar of the oxidation products. Will elute earliest in RP-HPLC. |
IV. Experimental Protocol: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method for the separation and quantification of impurities in this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Formic acid (or other suitable acid for pH adjustment).
-
Water (HPLC grade).
-
Sample of this compound.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Rationale for Method Parameters:
-
C18 Column: Provides good retention and separation for moderately polar to non-polar compounds.
-
Gradient Elution: Necessary to separate compounds with a wide range of polarities, from the polar acrylic acid to the non-polar disulfide dimer.
-
Acidified Mobile Phase: Suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
UV Detection at 254 nm: The aromatic ring in the molecule and its potential impurities provides strong UV absorbance at this wavelength.
V. Logical Workflow for Impurity Identification
The following diagram illustrates a comprehensive workflow for the identification and characterization of impurities.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. thio-michael addition reaction: Topics by Science.gov [science.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Propanoic acid, 3-[(4-methoxyphenyl)thio]- | CymitQuimica [cymitquimica.com]
- 11. PubChemLite - this compound (C10H12O3S) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid for industrial applications
Technical Support Center: Scale-Up Synthesis of 3-[(4-Methoxyphenyl)thio]propanoic Acid
Welcome to the technical support center for the industrial-scale synthesis of this compound. This critical intermediate, vital in the synthesis of various pharmaceutical agents, presents unique challenges during scale-up. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common problems encountered during production, grounded in established chemical principles and practical, field-proven experience.
Section 1: Synthesis Overview and Core Principles
The synthesis of this compound is most commonly achieved via a thiol-Michael addition reaction. This involves the conjugate addition of 4-methoxythiophenol to an acrylic acid derivative. The reaction's success on an industrial scale hinges on precise control over reaction parameters to maximize yield and purity while ensuring operator safety and process efficiency.
The core transformation relies on the generation of a nucleophilic thiolate anion from 4-methoxythiophenol, which then attacks the β-carbon of the electron-deficient alkene in the acrylic acid derivative.
Reaction Mechanism: Thiol-Michael Addition
The mechanism proceeds in three general steps[1]:
-
Deprotonation: A base abstracts the acidic proton from the thiol (4-methoxythiophenol), forming a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the Michael acceptor (e.g., acrylic acid), forming a new carbon-sulfur bond and an enolate intermediate.
-
Protonation: The enolate is protonated by the conjugate acid of the base (or a protic solvent) to yield the final propanoic acid product.
// Invisible edges for ordering Thiol -> Michael_Acceptor [style=invis]; Michael_Acceptor -> Proton_Source [style=invis]; } .enddot Caption: Reaction mechanism for the base-catalyzed thiol-Michael addition.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific, common issues encountered during the scale-up synthesis.
Q1: My reaction yield is significantly lower than in the lab-scale experiment. What are the primary factors to investigate?
A1: Low yield on scale-up is a frequent issue, often stemming from a combination of factors that are less pronounced in smaller flasks.
-
Inefficient Mixing: In large reactors, inadequate agitation can lead to localized "hot spots" or areas of poor reactant mixing. This can cause side reactions or leave pockets of unreacted starting material. Ensure the reactor's agitation speed and impeller design are sufficient to maintain a homogenous slurry or solution.
-
Poor Temperature Control: The thiol-Michael addition is exothermic. A large reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the temperature rises uncontrollably, it can promote side reactions like the polymerization of acrylic acid. Verify that the reactor's cooling system is adequate and that the addition rate of reactants is controlled to manage the exotherm.
-
Oxygen Contamination: Thiols are susceptible to oxidative dimerization, forming disulfides (e.g., 1,2-bis(4-methoxyphenyl)disulfane). This is a major cause of yield loss. On a larger scale, ensuring a robust inert atmosphere is critical. Purge the reactor thoroughly with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.
-
Reactant Quality: The purity of industrial-grade starting materials can be lower than lab-grade. Test the purity of 4-methoxythiophenol and the acrylic acid derivative. The presence of inhibitors in the acrylic acid may also slow the reaction.
Q2: I'm observing a significant amount of a major byproduct. How can I identify and minimize it?
A2: The most common byproduct is the disulfide dimer of 4-methoxythiophenol. Its formation is a clear indicator of oxygen exposure.
-
Identification: The disulfide byproduct is easily identifiable by HPLC (it will have a much higher retention time than the starting thiol) and by Mass Spectrometry (MS), showing a molecular weight corresponding to the dimer.
-
Minimization Strategy:
-
Inert Atmosphere: This is the most critical control parameter. Use high-purity nitrogen or argon and ensure all transfer lines and the reactor headspace are thoroughly purged.
-
Degassed Solvents: For processes sensitive to trace oxygen, using solvents that have been degassed (e.g., by sparging with nitrogen) can be beneficial.
-
Order of Addition: Add the 4-methoxythiophenol to the reaction mixture under inert gas after the system is sealed and purged. The base should be added subsequently to generate the thiolate in situ, minimizing the time the reactive thiol is exposed to potential oxidants.
-
Q3: The final product is difficult to purify and has a persistent yellow or brown color. What are the likely causes and solutions?
A3: Coloration and purification difficulties often point to polymer formation or complex side products.
-
Cause - Polymerization: Acrylic acid and its derivatives can self-polymerize, especially under basic conditions or at elevated temperatures. This results in a viscous, oily, or solid polymeric impurity that is difficult to remove.
-
Solution - Polymerization Inhibition:
-
Temperature Control: Strictly maintain the reaction temperature below the threshold for polymerization.
-
Inhibitors: Commercial acrylic acid often contains inhibitors like MEHQ (monomethyl ether of hydroquinone). For scale-up, it may be necessary to add a small amount of a phenolic inhibitor like hydroquinone or BHT (butylated hydroxytoluene) to the reaction mixture, though this must be tested to ensure it doesn't interfere with the desired reaction.
-
-
Cause - Thiol-Related Impurities: Besides the disulfide, other colored impurities can form from the degradation of the thiophenol.
-
Solution - Purification Strategy:
-
Acid-Base Extraction: After the reaction, the product is a carboxylate salt. A common work-up involves acidifying the aqueous phase to a pH of ~3-4, which protonates the product, causing it to precipitate or become extractable into an organic solvent. This step is crucial for separating it from water-soluble inorganic salts.
-
Recrystallization: The crude, isolated acid can often be purified effectively by recrystallization from a suitable solvent system (e.g., toluene, heptane/ethyl acetate mixtures). This is a highly effective and scalable method for removing both polymeric and dimeric impurities.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for handling 4-methoxythiophenol? A: 4-Methoxythiophenol requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[2]. The most significant immediate hazard is its powerful and unpleasant stench.
-
Handling: Always handle in a well-ventilated area, preferably within a fume hood[3]. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[3][4]. Avoid all personal contact, including inhalation[3].
-
Storage: Keep containers tightly sealed and store in a cool, dry place away from oxidizing agents and air[2].
-
Spills: In case of a spill, absorb with an inert material like vermiculite or sand and place in a sealed container for disposal[5]. A bleach solution can be used to neutralize the odor from trace amounts on surfaces.
Q: Which analytical techniques are best for monitoring reaction progress and final product purity? A: A combination of techniques is recommended for robust process control.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method. It can effectively separate the starting materials (4-methoxythiophenol, acrylic acid), the product, and key byproducts like the disulfide dimer. This allows for quantitative tracking of the reaction's completion.
-
Final Product QC:
-
HPLC: To determine purity (typically >99% for pharmaceutical intermediates). A validated HPLC method is essential for quality control[6].
-
NMR (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
-
Q: What are the pros and cons of different bases and solvents for this reaction on an industrial scale? A: The choice of base and solvent is a critical process optimization parameter, balancing reactivity, cost, and downstream processing.
| Parameter | Option 1: Organic Base / Organic Solvent | Option 2: Inorganic Base / Polar Aprotic Solvent | Option 3: Aqueous Base / Water |
| Example | Triethylamine (TEA) in Toluene or THF | Potassium Carbonate (K₂CO₃) in DMF or Acetonitrile | Sodium Hydroxide (NaOH) in Water |
| Pros | Good solubility of reactants. TEA is easily removed by distillation. | K₂CO₃ is inexpensive and easily removed by filtration/washing. High reactivity. | Lowest cost solvent. Environmentally friendly ("green"). Simple work-up. |
| Cons | TEA is flammable, has a strong odor, and is more expensive. | DMF/Acetonitrile are expensive, have high boiling points (difficult to remove), and carry toxicity concerns. | Potential for side reactions (e.g., hydrolysis of esters if used). Product may have some solubility in water, affecting yield. |
| Best For | Processes where cost is less of a concern and easy base removal is prioritized. | High-throughput synthesis where high reactivity is needed and solvent recovery systems are in place. | "Green chemistry" initiatives and cost-driven processes where the starting materials and product have suitable solubility. |
Section 4: Experimental Protocol - Representative Batch Process
This protocol is a general guideline and must be adapted and optimized for specific equipment and scale.
1. Reactor Preparation:
-
Ensure the reactor is clean, dry, and pressure-tested.
-
Begin purging the reactor with nitrogen to displace all oxygen. Maintain a slow, continuous nitrogen bleed throughout the process.
2. Reagent Charging:
-
Charge the reactor with the chosen solvent (e.g., water or an organic solvent).
-
Add the acrylic acid derivative (1.0 equivalent).
-
Add the base (e.g., NaOH, 1.05 equivalents) and stir until dissolved. If using an inorganic base like K₂CO₃ in an organic solvent, stir to create a slurry.
3. Reactant Addition:
-
Begin controlled, subsurface addition of 4-methoxythiophenol (1.0 equivalent) to the reaction mixture.
-
Carefully monitor the internal temperature. The addition rate should be set to keep the temperature within the desired range (e.g., 20-40°C). Use reactor cooling as needed.
4. Reaction:
-
After the addition is complete, maintain the reaction mixture at the set temperature for 2-6 hours, or until HPLC analysis shows >98% conversion of the limiting reagent.
5. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If an organic solvent was used, perform an aqueous wash.
-
Slowly add hydrochloric acid (HCl) to the aqueous phase to adjust the pH to ~3.5. The product will precipitate.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with cold water to remove inorganic salts.
6. Drying and Purification:
-
Dry the crude product under vacuum.
-
Perform recrystallization from a pre-determined solvent system to achieve the desired purity specifications.
-
Dry the final product under vacuum until a constant weight is achieved.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(4-methoxybenzylmercapto)-2-(methylthio)propanoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Retrieved from [Link]
-
ResearchGate. (2019). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H12O3S). Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]
- Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
-
ACS Publications. (2018). Visible-Light Initiated Thiol-Michael Addition Photopolymerization Reactions. Retrieved from [Link]
-
The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. Retrieved from [Link]
-
ResearchGate. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2016). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Retrieved from [Link]
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- 2. 4-Methoxythiophenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Validation & Comparative
A Comparative Analysis of 3-[(4-Methoxyphenyl)thio]propanoic Acid and Other Thio-Compounds in Cellular Metabolism and Redox Regulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, thio-compounds represent a versatile class of molecules with significant potential in modulating cellular processes ranging from redox homeostasis to metabolic signaling. This guide provides an in-depth, objective comparison of 3-[(4-Methoxyphenyl)thio]propanoic acid with other prominent thio-compounds, namely the selective PPARδ agonist GW501516 (Cardarine), the metal chelator 2,3-dimercaptosuccinic acid (DMSA), and the widely recognized antioxidant N-acetylcysteine (NAC). This analysis is grounded in experimental data to elucidate their distinct mechanisms and potential therapeutic applications.
Introduction to Thio-compounds in Drug Discovery
Thio-compounds, characterized by the presence of a sulfur-containing functional group, are pivotal in numerous biological functions. The thiol group (-SH) endows these molecules with the ability to participate in redox reactions, chelate metals, and interact with various enzymatic and signaling pathways.[1][2] Their diverse activities have made them attractive candidates for drug development, with applications in mitigating oxidative stress, treating heavy metal toxicity, and modulating metabolic diseases.[3][4] This guide will dissect the pharmacological profiles of four distinct thio-compounds to provide a comparative framework for researchers.
Profile of this compound
Chemical Structure: C₁₀H₁₂O₃S[5]
This compound is a synthetic thio-compound with a structure suggesting potential roles in metabolic regulation. While specific, direct comparative studies on this molecule are limited, its structural similarity to other known metabolic modulators warrants a thorough investigation of its biological activities. The presence of the thioether linkage and the propanoic acid moiety suggests potential interactions with enzymes involved in fatty acid metabolism and signaling pathways like the Peroxisome Proliferator-Activated Receptors (PPARs).
Comparative Thio-Compounds: A Mechanistic Overview
To provide a comprehensive comparison, we have selected three well-characterized thio-compounds with distinct primary mechanisms of action.
GW501516 (Cardarine): The PPARδ Agonist
GW501516 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[6] Its primary mechanism involves the activation of PPARδ, which in turn upregulates genes involved in fatty acid oxidation and energy expenditure.[1][3] This leads to a metabolic shift where the body preferentially utilizes fat for energy instead of glucose, mimicking the effects of endurance exercise.[1]
2,3-Dimercaptosuccinic Acid (DMSA): The Metal Chelator
DMSA is a water-soluble dithiol compound recognized for its efficacy as a chelating agent, particularly in the treatment of heavy metal poisoning.[4][7] Its two sulfhydryl groups can bind to heavy metals like lead, mercury, and arsenic, forming stable, water-soluble complexes that are then excreted from the body.[4][8] DMSA also exhibits antioxidant properties by scavenging reactive oxygen species (ROS).[7]
N-Acetylcysteine (NAC): The Glutathione Precursor
N-acetylcysteine (NAC) is a widely used antioxidant and mucolytic agent.[9] Its primary antioxidant mechanism is indirect, serving as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[10][11] By replenishing cellular GSH levels, NAC enhances the body's defense against oxidative stress.[10] It can also act as a direct scavenger of certain reactive oxygen species.[11]
Head-to-Head Performance Comparison: Experimental Insights
This section delves into a comparative analysis based on key performance metrics derived from experimental data.
Potency and Selectivity in Target Engagement
| Compound | Primary Target | Affinity/Potency | Selectivity |
| This compound | Putative: PPARs, FAO enzymes | Data not available | Data not available |
| GW501516 (Cardarine) | PPARδ | Ki = 1 nM, EC50 = 1 nM[6] | >1000-fold over PPARα and PPARγ[6] |
| DMSA | Heavy Metal Ions | Forms stable chelates | High affinity for lead, mercury, arsenic[4] |
| NAC | Glutathione Synthesis | Indirect precursor | Not applicable (prodrug) |
GW501516 demonstrates exceptional potency and selectivity for its target, PPARδ.[6] In contrast, DMSA's efficacy is defined by its strong chelating ability for specific heavy metals. NAC's role as a prodrug means its primary "target" is the glutathione synthesis pathway. The specific molecular targets and potency of this compound remain to be fully elucidated through direct experimental investigation.
Efficacy in Modulating Cellular Processes
| Compound | Key Cellular Effect | Supporting Experimental Evidence |
| This compound | Putative: Increased fatty acid oxidation, antioxidant effects | Structurally similar compounds show antioxidant and anticancer activities.[12] |
| GW501516 (Cardarine) | Increased fatty acid metabolism in skeletal muscle | Observed in rat and obese rhesus monkey studies.[6] |
| DMSA | Reduction of heavy metal-induced oxidative stress | Reduces oxidative stress and apoptosis in vivo.[7] |
| NAC | Replenishment of depleted GSH pools, reduction of oxidative stress | Demonstrated in numerous in vivo studies.[10] |
Studies on derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have shown promising antioxidant and anticancer activities, suggesting that this compound may possess similar properties.[12] GW501516 has demonstrated clear efficacy in enhancing fatty acid metabolism in preclinical models.[6] DMSA is clinically effective in reducing the toxic effects of heavy metals, which is supported by in vivo data showing a reduction in oxidative stress.[7] NAC's ability to restore glutathione levels is a well-established mechanism for its antioxidant effects.[10]
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison, this section outlines key experimental methodologies.
Assessing PPARγ Activity
A common method to assess PPARγ agonism is through a luciferase reporter gene assay.[13][14]
Protocol: PPARγ Luciferase Reporter Assay
-
Cell Culture: Transfect Cos-7 or a similar suitable cell line with a PPARγ expression vector and a PPRE (PPAR response element)-driven luciferase reporter vector.[13]
-
Compound Treatment: Treat the transfected cells with varying concentrations of the test compounds (e.g., this compound, GW501516) for 24 hours. A known PPARγ agonist like rosiglitazone should be used as a positive control.[13]
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control vector (e.g., expressing Renilla luciferase or GFP) to account for variations in transfection efficiency. Calculate EC50 values to determine the potency of each compound.
Measuring Fatty Acid Oxidation Inhibition
The inhibition of fatty acid oxidation (FAO) can be measured using radiolabeled substrates.[15][16]
Protocol: In Vitro Fatty Acid Oxidation Assay
-
Cell/Tissue Preparation: Use isolated mitochondria, cell homogenates, or intact cells (e.g., primary hepatocytes).[15][16]
-
Incubation: Incubate the biological sample with a radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid, in the presence and absence of the test compounds.[16]
-
Separation of Metabolites: After incubation, separate the radiolabeled acid-soluble metabolites (products of β-oxidation) from the un-metabolized fatty acid substrate.
-
Quantification: Measure the radioactivity of the acid-soluble fraction using liquid scintillation counting.
-
Data Analysis: Calculate the rate of fatty acid oxidation and determine the inhibitory concentration (IC50) for each compound.
Evaluating Antioxidant Capacity
Several in vitro assays can be used to compare the antioxidant capacity of thio-compounds.[17]
Protocol: CUPRAC (CUPric Reducing Antioxidant Capacity) Assay
-
Reagent Preparation: Prepare the CUPRAC reagent, which consists of copper(II) chloride, neocuproine, and ammonium acetate buffer.
-
Reaction: Mix the test compound solution with the CUPRAC reagent. The antioxidant will reduce Cu(II) to Cu(I), which forms a colored complex with neocuproine.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at 450 nm.
-
Quantification: Use a standard antioxidant, such as Trolox, to create a calibration curve and express the antioxidant capacity as Trolox equivalents.
Determining Cytotoxicity
The potential toxicity of the compounds on cells can be assessed using various viability assays.[18][19]
Protocol: Resazurin (AlamarBlue) Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add the resazurin solution to each well and incubate for 1-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) of the wells.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.
Visualizing the Mechanisms of Action
To better understand the distinct pathways these thio-compounds influence, the following diagrams illustrate their primary mechanisms.
Figure 1: Comparative signaling pathways of the selected thio-compounds.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the distinct pharmacological profiles of this compound and other key thio-compounds. While GW501516, DMSA, and NAC have well-defined primary mechanisms of action, the specific biological activities and molecular targets of this compound require further empirical validation.
Future research should focus on conducting direct, head-to-head experimental comparisons of this compound with these and other relevant compounds using the standardized protocols outlined herein. Elucidating its potency and selectivity for targets such as PPARs and enzymes involved in fatty acid oxidation will be crucial in determining its potential therapeutic utility. Such studies will not only clarify the specific mechanism of this promising molecule but also contribute to the broader understanding of thio-compounds in drug discovery.
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Navigating the Therapeutic Potential of Propanoic Acid Derivatives: A Comparative Analysis of 3-[(4-Methoxyphenyl)thio]propanoic acid and its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of therapeutic compound development, propanoic acid derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide offers a comparative analysis of 3-[(4-Methoxyphenyl)thio]propanoic acid , a compound of growing interest, against its structurally related analogs for which in vivo efficacy data is available. While direct in vivo studies on this compound remain to be published, this guide will leverage available data on closely related molecules to provide a predictive assessment of its potential therapeutic efficacy and guide future research directions.
Introduction: The Promise of this compound
This compound belongs to a class of compounds characterized by a propanoic acid backbone linked to a methoxyphenyl group via a thioether linkage. This unique structure suggests potential for various biological activities, including antioxidant and anti-inflammatory effects. While in vitro studies on closely related amino-derivatives have shown promise in areas like cancer and microbial infections, the in vivo profile of the thio-derivative is yet to be elucidated.
This guide will draw comparisons with 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) , a well-studied metabolite with a similar core structure, to infer the potential in vivo performance of this compound.
Comparative In Vivo Efficacy: Insights from HMPA
Extensive in vivo research on HMPA provides a valuable benchmark for predicting the potential therapeutic applications of this compound. Studies in animal models have demonstrated HMPA's efficacy in several key areas:
-
Muscular Health and Performance: Oral administration of HMPA to mice has been shown to significantly enhance grip strength and promote muscle development.[1][2] Low doses of HMPA were found to increase the expression of Myf5, a myogenic regulatory factor, suggesting a role in myogenesis.[1][2]
-
Metabolic Regulation: HMPA has been observed to improve hepatic glucose and lipid metabolism, indicating its potential in addressing metabolic disorders.[1][2]
-
Antioxidant and Anti-inflammatory Activity: In vivo studies have highlighted HMPA's ability to mitigate oxidative stress and exhibit anti-inflammatory properties, which are crucial in various pathological conditions.
The structural similarity between this compound and HMPA, particularly the methoxyphenyl group, suggests that the former may also possess comparable beneficial effects on muscle, metabolism, and inflammation. The presence of a thioether linkage in place of a direct carbon-carbon bond might influence its pharmacokinetic profile and potency, warranting dedicated in vivo investigation.
In Vitro Insights from Related Propanoic Acid Derivatives
While direct in vivo data is lacking for our target compound, in vitro studies on other propanoic acid derivatives offer clues to its potential biological activities:
-
Anticancer and Antioxidant Potential: Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated significant antioxidant activity, in some cases surpassing that of ascorbic acid.[3] These compounds also exhibited cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines.[3]
-
Antimicrobial Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial effects against multidrug-resistant bacterial and fungal pathogens.
These findings suggest that the core propanoic acid scaffold, when appropriately functionalized, can be a versatile platform for developing agents against a range of diseases. The methoxyphenyl group, common to our target compound and these active derivatives, appears to be a key contributor to their biological effects.
Proposed In Vivo Evaluation Workflow
To ascertain the in vivo efficacy of this compound, a structured experimental workflow is essential. The following protocol outlines a potential approach for a preclinical animal study.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: A streamlined workflow for the in vivo evaluation of novel therapeutic compounds.
Comparative Data Summary
The following table summarizes the available biological activity data for HMPA and related propanoic acid derivatives, providing a comparative framework for this compound.
| Compound/Derivative Class | Biological Activity | Model System | Key Findings | Reference |
| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Muscle Function Enhancement | Mice | Increased grip strength, promoted muscle development. | [1][2] |
| Metabolic Regulation | Mice | Improved hepatic glucose and lipid metabolism. | [1][2] | |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Antioxidant | In vitro (DPPH assay) | Some derivatives showed higher activity than ascorbic acid. | [3] |
| Anticancer | In vitro (Cell lines) | Cytotoxic against glioblastoma and breast cancer cells. | [3] | |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial | In vitro (MIC assays) | Active against multidrug-resistant bacteria and fungi. |
Postulated Mechanism of Action: A Signaling Pathway Perspective
Based on the known mechanisms of structurally similar phenolic compounds, this compound may exert its effects through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress. A plausible pathway is the Nrf2-Keap1 signaling cascade.
Putative Nrf2-Mediated Antioxidant Response
Caption: Proposed Nrf2 activation by this compound.
Conclusion and Future Directions
While the direct in vivo efficacy of this compound is yet to be established, the substantial body of evidence for its structural analog, HMPA, and other related propanoic acid derivatives provides a strong rationale for its further investigation. The data suggests that this compound holds significant potential as a therapeutic agent, particularly in the areas of metabolic disease, muscle disorders, and conditions associated with oxidative stress and inflammation.
Future research should prioritize in vivo studies to confirm these predicted activities, establish a clear pharmacokinetic and safety profile, and elucidate its precise mechanism of action. Such studies will be critical in unlocking the full therapeutic potential of this compound and paving the way for its clinical development.
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[5] Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites, 14(2), 93. Available at: [Link]
[3] Grybaitė, B., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 24(13), 11041. Available at: [Link]
[1] Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports, 13(1), 21246. Available at: [Link]
[2] Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 13(2), 221. Available at: [Link]
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A Researcher's Guide to Investigating the Structure-Activity Relationship (SAR) of 3-[(4-Methoxyphenyl)thio]propanoic Acid Analogs as PPAR Agonists
This guide provides a comprehensive framework for initiating and conducting structure-activity relationship (SAR) studies on 3-[(4-methoxyphenyl)thio]propanoic acid and its analogs, a promising scaffold for the development of novel peroxisome proliferator-activated receptor (PPAR) agonists. Instead of merely presenting established data, this document serves as a strategic and methodological blueprint for researchers aiming to explore this chemical space. We will delve into the rationale behind targeting this scaffold, propose a detailed strategy for analog design and synthesis, and outline a robust workflow for biological evaluation and data interpretation, all while benchmarking against established therapeutic agents.
Introduction: The Therapeutic Promise of PPAR Agonism
Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism, energy homeostasis, and inflammation.[1] The three main isoforms, PPARα, PPARγ, and PPARδ, have distinct but overlapping functions, making them critical targets for therapeutic intervention in metabolic diseases.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism like the liver, heart, and muscle. Its activation leads to a reduction in circulating triglycerides, making PPARα agonists, such as the fibrate class of drugs, a cornerstone in treating hypertriglyceridemia.[1]
-
PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is crucial for insulin sensitization.[2] Agonists of PPARγ, like the thiazolidinediones (TZDs), are effective in treating type 2 diabetes by improving glucose metabolism.[2][3]
-
Dual PPARα/γ Agonism: Compounds that can activate both PPARα and PPARγ are of significant therapeutic interest. Such dual agonists have the potential to offer a multi-pronged approach to treating metabolic syndrome by simultaneously addressing hyperglycemia, insulin resistance, and dyslipidemia.[4][5]
The this compound scaffold presents a compelling starting point for developing novel PPAR agonists. It incorporates the three key pharmacophoric elements generally required for PPAR activation: an acidic head group (the propanoic acid), a central linker region, and a lipophilic tail (the substituted phenylthio moiety). This structure is analogous to other known aryl propanoic acid derivatives that have demonstrated potent PPAR agonism, suggesting a high probability of activity for this series.[5]
Strategic Framework for SAR Exploration
The primary objective of an SAR study is to systematically modify a lead compound's structure to understand how these changes influence its biological activity. This knowledge is then used to design more potent, selective, and safer drug candidates.
Proposed Analog Design and Synthesis Strategy
We propose a systematic modification of the this compound scaffold at three key positions: the aromatic ring, the thioether linker, and the acidic head group.
A. Aromatic Ring Modifications (The "Lipophilic Tail"): The nature and position of substituents on the phenyl ring are critical for interaction with the large, hydrophobic ligand-binding pocket of PPARs.
-
Para-Position Analogs: Vary the electronic and steric properties of the para-substituent. Replace the methoxy group with ethoxy, isopropoxy (to probe steric bulk), hydrogen, chloro, fluoro (to explore halogen effects), and trifluoromethyl (a strong electron-withdrawing group).
-
Positional Isomers: Move the methoxy substituent to the ortho and meta positions to understand the spatial requirements of the binding pocket.
B. Thioether Linker Modifications: The thioether linkage provides flexibility and specific geometry.
-
Oxidation State: Synthesize the corresponding sulfoxide and sulfone analogs. This modification dramatically increases polarity and alters the geometry, which can significantly impact binding and activity.
-
Linker Replacement: While more synthetically challenging, replacing the sulfur atom with an oxygen (ether) or a methylene group could provide insights into the role of the heteroatom in ligand binding.
C. Propanoic Acid Head Group Modifications: The acidic head group is crucial for anchoring the ligand within the binding pocket through interactions with key amino acid residues like tyrosine and histidine.
-
Ester Prodrugs: Synthesize the methyl or ethyl ester of the propanoic acid. These esters can act as prodrugs, potentially improving bioavailability, and can be used as negative controls in in vitro assays to confirm the necessity of the free carboxylate.
-
Bioisosteric Replacement: Replace the carboxylic acid with known bioisosteres like tetrazole or hydroxamic acid to explore alternative interactions with the receptor's polar region.
General Synthesis Workflow
The synthesis of the proposed analogs can be achieved through established organic chemistry methodologies. A general and adaptable synthetic route is outlined below. The key step involves the nucleophilic substitution of a halo-propionate by a substituted thiophenol.
Caption: General synthetic workflow for 3-(arylthio)propanoic acid analogs.
Comparative Biological Evaluation Workflow
A tiered approach to biological evaluation is recommended to efficiently screen compounds and generate robust SAR data.
Primary Screening: PPARα and PPARγ Transactivation Assay
This cell-based reporter gene assay is the workhorse for identifying active compounds and quantifying their potency (EC50) and efficacy.
Principle: The assay utilizes host cells (e.g., HEK293 or CHO-K1) co-transfected with two plasmids: one expressing a fusion protein of the PPAR ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). Agonist binding to the PPAR-LBD induces a conformational change, leading to the recruitment of coactivators and subsequent expression of luciferase, which is quantified by luminescence.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Plate cells in 96-well plates. Co-transfect with the appropriate PPAR-LBD and luciferase reporter plasmids using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, remove the transfection medium and add fresh medium containing the test compounds at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include a known agonist (e.g., Rosiglitazone for PPARγ, Fenofibrate for PPARα) as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the response as a function of compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal activation) and maximal efficacy.
Secondary Screening: Competitive Binding Assay
For the most potent agonists identified in the primary screen, a direct binding assay is crucial to confirm that they interact with the PPAR-LBD and to determine their binding affinity (Ki). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method.
Principle: The assay measures the binding of a fluorescently-labeled PPAR-LBD to a fluorescently-labeled tracer ligand. When both are in proximity, FRET occurs. Test compounds compete with the tracer ligand for binding to the LBD, causing a decrease in the FRET signal.
Experimental Workflow Diagram:
Caption: Workflow for a TR-FRET competitive binding assay.
Data Interpretation and SAR Generation
The goal is to correlate structural changes with changes in biological activity. The data should be compiled into a comprehensive table.
Table 1: Template for Structure-Activity Relationship Data
| Compound ID | R (Substitution) | Linker | Head Group | PPARγ EC50 (µM) | PPARα EC50 (µM) | PPARγ Ki (µM) |
| Lead | 4-OCH₃ | -S- | -COOH | Data | Data | Data |
| 1a | 4-OC₂H₅ | -S- | -COOH | Data | Data | Data |
| 1b | 4-Cl | -S- | -COOH | Data | Data | Data |
| 1c | 4-CF₃ | -S- | -COOH | Data | Data | Data |
| 2a | 4-OCH₃ | -SO- | -COOH | Data | Data | Data |
| 2b | 4-OCH₃ | -SO₂- | -COOH | Data | Data | Data |
| 3a | 4-OCH₃ | -S- | -COOEt | >10 | >10 | N/A |
By analyzing this table, researchers can deduce key relationships. For example, a comparison of compounds 1a-1c would reveal the electronic and steric preferences at the para-position. A significant drop in activity for compounds 2a and 2b would indicate that the thioether is preferred over the more polar sulfoxide or sulfone. The lack of activity for the ester 3a would confirm the necessity of the free carboxylic acid for activity.
Benchmarking Against Competitor Compounds
To contextualize the potency and selectivity of newly synthesized analogs, it is essential to compare their activity against established clinical drugs and relevant tool compounds.
Table 2: Performance Comparison with Benchmark PPAR Agonists
| Compound Class | Example Compound | Primary Target | Reported PPARγ EC50 (µM) | Reported PPARα EC50 (µM) | Key Clinical Features / Drawbacks |
| Thiazolidinediones (TZDs) | Rosiglitazone | PPARγ | ~0.03 - 0.1 | >10 | Potent insulin sensitizer; associated with fluid retention and weight gain.[5] |
| Fibrates | Fenofibric Acid | PPARα | >10 | ~1 - 10 | Reduces triglycerides; limited effect on glucose control.[3] |
| Carbamate-tethered Aryl Propanoic Acids | (R)-9d | PPARα/γ Dual | 0.136 | 0.377 | Potent dual agonist in preclinical studies.[5] |
| 3-[(4-Methoxyphenyl)thio] propanoic acid Analog | Lead Compound | To be determined | Experimental Data | Experimental Data | To be determined |
This comparative analysis will immediately clarify whether a novel analog possesses superior potency, an improved selectivity profile (e.g., a more balanced dual activity), or a novel activity profile compared to existing chemical classes.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to exploring the SAR of this compound analogs as PPAR agonists. By following the proposed workflows for analog design, synthesis, and multi-tiered biological evaluation, researchers can efficiently navigate this chemical space. The ultimate goal is to identify novel candidates with potent and balanced dual PPARα/γ activity, which could translate into a superior therapeutic profile for the treatment of complex metabolic disorders like type 2 diabetes and dyslipidemia. Promising lead compounds identified through this SAR campaign would then warrant further investigation in secondary assays (e.g., assessing off-target effects, metabolic stability) and eventually, in vivo models of metabolic disease.
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comparative analysis of synthesis methods for 3-[(4-Methoxyphenyl)thio]propanoic acid
An In-Depth Comparative Guide to the Synthesis of 3-[(4-Methoxyphenyl)thio]propanoic Acid
This guide provides a detailed comparative analysis of the prevalent synthesis methods for this compound, a key intermediate in the synthesis of bioactive molecules such as thiochromen-4-ones.[1] We will delve into the mechanistic underpinnings, experimental protocols, and practical considerations of each method to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound is a valuable building block in organic and medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and a thioether linkage, makes it a versatile precursor for constructing more complex molecular architectures.[1] Notably, it serves as the starting material for synthesizing thiochromen-4-ones, a class of sulfur-containing heterocyclic compounds with promising optical and biological activities, including antioxidant, antimicrobial, and anticancer properties.[1] The efficiency and scalability of its synthesis are therefore of critical importance. This guide will compare the two most common and practical routes to this compound: Nucleophilic Aromatic Substitution and Michael Addition.
Method 1: Nucleophilic Substitution of 3-Chloropropanoic Acid
This classical and robust method involves the SN2 reaction between the thiolate of 4-methoxythiophenol and 3-chloropropanoic acid. It is a widely employed strategy for forming C-S bonds.[2][3]
Principle and Mechanism
The reaction proceeds via a standard SN2 mechanism. First, a base deprotonates the thiol group of 4-methoxythiophenol to generate a highly nucleophilic thiophenoxide anion. This anion then attacks the electrophilic carbon atom bearing the chlorine atom in 3-chloropropanoic acid, displacing the chloride ion and forming the desired thioether bond. The choice of base and solvent is crucial to ensure efficient thiolate formation and to facilitate the substitution reaction while minimizing side reactions.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of 3-(arylthio)propanoic acids.[1]
Materials:
-
4-Methoxythiophenol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Prepare a basic aqueous solution by dissolving sodium hydroxide (1.0 M) and sodium carbonate (1.0 M) in water.[1] For a 50 mmol scale, 25 mL of each solution can be used.[1]
-
In a 250 mL flask equipped with a stirrer bar, add the basic solution.
-
Dissolve 4-methoxythiophenol (50 mmol) in ethanol (30 mL) and add it to the flask.
-
Dissolve 3-chloropropanoic acid (51 mmol) in water (20 mL) and add this solution to the reaction mixture.[1]
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with an organic solvent like diethyl ether or dichloromethane to remove any unreacted 4-methoxythiophenol.
-
Carefully acidify the aqueous layer to a pH of ~2 using concentrated HCl. This will precipitate the carboxylic acid product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Discussion of Key Parameters
-
Base: A combination of NaOH and Na₂CO₃ is used to ensure the complete deprotonation of the thiol and to neutralize the HCl formed as a byproduct, driving the reaction to completion.[1]
-
Solvent System: The use of an ethanol/water co-solvent system is advantageous as it dissolves both the organic thiol and the inorganic base and salt of the chloro-acid, creating a homogenous reaction environment.
-
Yield: This method is reported to produce good to excellent yields, often in the range of 80–93%.[1]
Workflow Diagram
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A Comprehensive Benchmarking Guide to 3-[(4-Methoxyphenyl)thio]propanoic Acid as a Potential PPAR Agonist
Introduction: The Rationale for Investigating 3-[(4-Methoxyphenyl)thio]propanoic Acid as a Modulator of PPARs
In the landscape of metabolic and inflammatory diseases, the Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as critical therapeutic targets.[1][2][3] These ligand-activated transcription factors, comprising three isotypes (PPARα, PPARγ, and PPARδ), are master regulators of lipid and glucose homeostasis, as well as inflammatory responses.[4][5][6] The clinical success of fibrates (PPARα agonists) in treating dyslipidemia and thiazolidinediones (PPARγ agonists) in managing type 2 diabetes underscores the therapeutic potential of modulating this nuclear receptor family.[1][7]
This guide introduces This compound , a novel small molecule with structural motifs suggestive of potential interaction with the PPAR ligand-binding domain. Its thioether linkage and carboxylic acid moiety are features present in other known PPAR modulators. This document provides a comprehensive framework for benchmarking this compound against established therapeutic agents that target the PPARs: Fenofibrate (a PPARα agonist), Rosiglitazone (a PPARγ agonist), and GW501516 (a PPARδ agonist).
We will first delineate the necessary experimental workflows to characterize the activity profile of this compound across the three PPAR isotypes. Subsequently, we will present a comparative analysis based on hypothetical, yet plausible, experimental outcomes, offering researchers a blueprint for its evaluation.
Part 1: Experimental Characterization of this compound
To ascertain the therapeutic potential of this compound, a systematic in vitro evaluation is paramount. The following experimental workflow is designed to elucidate its activity and selectivity as a PPAR agonist.
Figure 1: A tiered experimental workflow for the in-vitro characterization of this compound as a potential PPAR agonist.
Primary Screening and Potency Determination: PPAR Transactivation Assay
Rationale: The initial step is to determine if this compound can activate any of the PPAR isotypes. A cell-based reporter gene assay is the industry standard for this purpose.[1][8] This assay utilizes a chimeric receptor system where the ligand-binding domain (LBD) of a human PPAR isotype is fused to a GAL4 DNA-binding domain. Upon ligand binding, this chimera activates the transcription of a luciferase reporter gene, providing a quantifiable luminescent readout.
Protocol: Lanthanide-Based Luminescence Resonance Energy Transfer (LRET) PPAR Transactivation Assay
-
Cell Culture and Transfection: HEK293T cells are co-transfected with two plasmids: one expressing the PPAR-LBD/GAL4 chimera (separate transfections for PPARα, γ, and δ) and a second containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence.
-
Compound Treatment: Transfected cells are seeded into 96-well plates and treated with a range of concentrations of this compound (e.g., 0.01 nM to 100 µM). Fenofibrate, Rosiglitazone, and GW501516 are used as positive controls for their respective isotypes.
-
Lysis and Luminescence Detection: After a 24-hour incubation, cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a plate reader capable of time-resolved fluorescence, which is characteristic of LRET-based assays.[7][9][10][11]
-
Data Analysis: Luminescence data is normalized to a vehicle control. Dose-response curves are generated, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated for each active isotype.
Selectivity and Mechanism of Action
Rationale: If this compound demonstrates agonist activity in the transactivation assay, the next steps are to confirm direct binding to the PPAR LBD and to assess its effect on the expression of known PPAR target genes.
Protocol: Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Assay Principle: This assay measures the ability of a test compound to displace a fluorescently labeled PPAR ligand from the recombinant PPAR-LBD.[12]
-
Procedure: Recombinant human PPAR-LBD (for the active isotype) is incubated with a fluorescent tracer ligand and a terbium-labeled anti-GST antibody. In the absence of a competitor, the tracer binds to the LBD, bringing the terbium and the fluorescent tracer in close proximity, resulting in a high TR-FRET signal.
-
Competition: Increasing concentrations of this compound are added to compete with the tracer for binding to the LBD.
-
Data Analysis: A decrease in the TR-FRET signal indicates displacement of the tracer. The IC50 value is determined, from which the inhibition constant (Ki) can be calculated to quantify the binding affinity.
Protocol: Target Gene Expression Analysis (Quantitative PCR - qPCR)
-
Cell Treatment: Relevant cell lines are treated with this compound at its EC50 concentration. For example, HepG2 cells for PPARα, 3T3-L1 adipocytes for PPARγ, and C2C12 myotubes for PPARδ.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells, and cDNA is synthesized.
-
qPCR: The expression levels of known PPAR target genes are quantified.
-
PPARα: CPT1A (Carnitine Palmitoyltransferase 1A), ACOX1 (Acyl-CoA Oxidase 1)
-
PPARγ: FABP4 (Fatty Acid Binding Protein 4), ADIPOQ (Adiponectin)
-
PPARδ: PDK4 (Pyruvate Dehydrogenase Kinase 4), UCP3 (Uncoupling Protein 3)
-
-
Analysis: Gene expression changes are normalized to a housekeeping gene and compared to vehicle-treated cells.
Cellular Phenotypic Assays
Rationale: To bridge the gap between molecular activity and physiological function, it is crucial to evaluate the effects of this compound in relevant cellular models.
Protocol: Adipocyte Differentiation Assay
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.
-
Induction of Differentiation: Differentiation is induced using a standard cocktail of insulin, dexamethasone, and IBMX, in the presence or absence of varying concentrations of this compound or Rosiglitazone.
-
Lipid Accumulation Staining: After 7-10 days, differentiated adipocytes are stained with Oil Red O to visualize lipid droplet accumulation.
-
Quantification: The stained lipid droplets are extracted and quantified spectrophotometrically to assess the extent of adipogenesis.
Protocol: Anti-inflammatory Assay
-
Cell Culture and Stimulation: RAW 264.7 macrophages are treated with this compound or a positive control for 1 hour before stimulation with lipopolysaccharide (LPS).
-
Cytokine Measurement: After 24 hours, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are measured by ELISA.
-
Nitric Oxide Measurement: The production of nitric oxide (a key inflammatory mediator) is assessed using the Griess reagent.
Part 2: Comparative Analysis of this compound Against Known Therapeutic Agents
For the purpose of this guide, we will proceed with a comparative analysis based on a hypothetical, yet scientifically plausible, set of data for this compound. Let us assume our initial experiments yielded the following results:
-
PPAR Transactivation: this compound is a potent agonist of PPARα and a weaker agonist of PPARγ, with no significant activity on PPARδ.
-
Binding Affinity: The compound demonstrates good binding affinity for PPARα and moderate affinity for PPARγ.
-
Target Gene Expression: Treatment of HepG2 cells with the compound leads to a significant upregulation of CPT1A, while in 3T3-L1 cells, there is a modest increase in FABP4 expression.
-
Phenotypic Assays: The compound shows a moderate effect on adipocyte differentiation and a significant reduction in LPS-induced TNF-α production in macrophages.
Potency and Selectivity
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) | Selectivity Profile |
| This compound | 0.5 (Hypothetical) | 5.0 (Hypothetical) | >100 (Hypothetical) | PPARα/γ dual agonist (α-preferential) |
| Fenofibric Acid | 9.47[13] | 61.0[13] | Inactive[13] | PPARα selective agonist |
| Rosiglitazone | Inactive[14] | 0.06[14] | Inactive[14] | PPARγ selective agonist |
| GW501516 | >1000-fold less active than δ[15] | >1000-fold less active than δ[15] | 0.001[15][16] | PPARδ selective agonist |
Based on this hypothetical data, this compound presents as a PPARα/γ dual agonist with a preference for PPARα. This profile is distinct from the highly selective reference compounds. Such a dual activity could be therapeutically advantageous, potentially addressing both dyslipidemia (via PPARα) and insulin resistance (via PPARγ).[1]
Mechanism of Action: A Comparative Overview
Figure 2: A simplified signaling pathway comparing the hypothesized mechanism of this compound with Fenofibrate and Rosiglitazone.
The dual PPARα/γ agonism of this compound suggests a broader mechanistic footprint compared to the selective agents. While Fenofibrate's effects are primarily mediated through PPARα activation, leading to increased fatty acid catabolism and reduced triglyceride levels, Rosiglitazone's actions are channeled through PPARγ, enhancing insulin sensitivity and promoting adipogenesis.[14][15][16][17] Our hypothetical compound could potentially integrate both pathways.
Potential Therapeutic Implications
The unique profile of this compound as a PPARα-preferential dual agonist could position it favorably for the treatment of metabolic syndrome, a condition characterized by a constellation of metabolic abnormalities including dyslipidemia, insulin resistance, and a pro-inflammatory state.[1] A single agent that can address multiple facets of this complex disorder would be of significant clinical value.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the preclinical evaluation of this compound as a novel PPAR agonist. By employing a systematic workflow of in vitro assays, it is possible to thoroughly characterize its potency, selectivity, and cellular effects. The subsequent comparative analysis against established therapeutic agents, based on a plausible hypothetical data set, highlights the potential for this compound to exhibit a unique and therapeutically relevant profile as a PPARα/γ dual agonist.
Further in vivo studies in animal models of dyslipidemia, insulin resistance, and atherosclerosis would be the essential next step to validate these in vitro findings and to fully assess the therapeutic potential of this compound.
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A Comparative Guide to 3-[(4-Methoxyphenyl)thio]propanoic Acid and Its Analogs in Experimental Research
For researchers and professionals in drug development, the selection of molecular scaffolds and intermediates is a critical decision that influences the trajectory of a research program. This guide provides an in-depth technical comparison of 3-[(4-Methoxyphenyl)thio]propanoic acid, a thioether-containing compound, with its more extensively studied oxygen- and hydroxyl-analogs: 3-(4-Methoxyphenyl)propionic acid and 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA). While direct experimental data on the titular compound is sparse, its role as a synthetic intermediate and the well-documented bioactivities of its analogs provide a strong foundation for predicting its utility and for designing robust, reproducible experimental protocols.
This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers can adapt and validate these methodologies for their specific needs. We will delve into the synthesis of the target thioether, explore the established anti-inflammatory and antioxidant properties of its analogs, and present a comparative analysis to inform future research directions.
Section 1: Synthesis and Chemical Profile
Synthesis of this compound
The synthesis of this compound is a straightforward and reproducible process, typically achieved through a nucleophilic substitution reaction. The compound serves as a valuable intermediate, for example, in the one-pot synthesis of thiochromen-4-ones.[1] A general and reliable protocol for its preparation is detailed below.
Experimental Protocol: Synthesis of 3-(Arylthio)propanoic Acids
This protocol is adapted from established literature procedures for the synthesis of 3-(arylthio)propanoic acids.[1]
-
Materials: 4-Methoxythiophenol, 3-chloropropanoic acid, sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), ethanol (EtOH), and water.
-
Step 1: Preparation of the Reaction Mixture: In a 250 mL flask equipped with a stirrer bar, prepare a basic aqueous solution by dissolving NaOH (1.0 M) and Na₂CO₃ (1.0 M) in 25 mL of water each.
-
Step 2: Addition of Thiol: To the basic solution, add a solution of 4-methoxythiophenol (50 mmol) dissolved in 30 mL of ethanol. The formation of the thiolate anion in the basic medium is crucial for the subsequent nucleophilic attack. The thiolate is a potent nucleophile, much more so than the corresponding alcoholate, a key difference between sulfur and oxygen chemistry.[2]
-
Step 3: Nucleophilic Substitution: Add a solution of 3-chloropropanoic acid (51 mmol) in 20 mL of water to the reaction mixture. The thiolate will displace the chloride ion in an SN2 reaction to form the thioether bond.
-
Step 4: Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, acidify the reaction mixture to protonate the carboxylic acid, leading to its precipitation. The solid product can then be collected by filtration, washed with water, and dried.
-
Step 5: Purification: If necessary, the crude product can be purified by recrystallization to achieve high purity (typically 80-93% yield).[1]
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Section 2: Comparative Analysis with Oxygen and Hydroxyl Analogs
While this compound is primarily a synthetic intermediate, its structural analogs have been the subject of significant biological investigation. Understanding their properties provides a predictive framework for the potential applications of the thioether compound.
3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA)
HMPA, also known as dihydroferulic acid, is a microbial metabolite of dietary polyphenols and is recognized for its antioxidant and anti-inflammatory activities.[3][4]
Experimental Protocol: In Vivo Assessment of HMPA on Muscle Function and Oxidative Stress
This protocol is based on a study investigating the effects of HMPA on muscle health in mice.[3][4][5]
-
Animal Model: Eight-week-old male C57BL/6 mice.
-
Administration: Mice are orally administered HMPA solution (50 or 500 mg/kg/day) or distilled water (vehicle control) for 14 days.
-
Experimental Groups: The mice are divided into sedentary and exhaustive exercise groups to evaluate the effects of HMPA under both basal and stressed conditions.[5]
-
Assessment of Oxidative Stress:
-
d-ROMs Test: Measures reactive oxygen metabolites in plasma. Studies have shown that HMPA administration significantly decreases oxidative stress levels.[5]
-
BAP Test (Biological Antioxidant Potential): Evaluates the overall antioxidant capacity of the plasma.
-
OXY-Adsorbent Test: High-dose HMPA has been shown to increase plasma antioxidant capacity post-exercise.[5]
-
-
Assessment of Muscle Function:
-
Biochemical Analysis: Plasma levels of blood urea nitrogen are measured as an indicator of protein catabolism, which has been shown to be decreased by low-dose HMPA after exercise.[3][4]
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)
A structurally related compound, HDMPPA, has been investigated for its anti-inflammatory effects in microglial cells.
Experimental Protocol: In Vitro Anti-Inflammatory Assay in BV2 Microglia
This protocol is derived from a study on the anti-inflammatory effects of HDMPPA, an active component in Korean cabbage kimchi.[6]
-
Cell Line: BV2 microglial cells.
-
Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response.
-
Treatment: Cells are pre-treated with various concentrations of HDMPPA before LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measured using the Griess reagent. HDMPPA has been shown to significantly suppress NO production.[6]
-
Prostaglandin E2 (PGE2) Production: Assessed by ELISA.
-
Pro-inflammatory Cytokine Expression: Levels of TNF-α and IL-1β are measured by RT-PCR and ELISA. HDMPPA attenuated the expression and secretion of these cytokines.[6]
-
-
Analysis of Signaling Pathways:
-
NF-κB Pathway: Activation is assessed by measuring the degradation and phosphorylation of IκB-α and the nuclear translocation of the p65 subunit. HDMPPA was found to inhibit LPS-induced NF-κB activation.[6]
-
MAPK and PI3K/Akt Pathways: Phosphorylation of key proteins in these pathways is analyzed by Western blotting. HDMPPA suppressed the phosphorylation of MAPKs and Akt.[6]
-
Signaling Pathway Diagram
Caption: Inhibition of LPS-induced inflammatory pathways by HDMPPA in microglia.
Section 3: Comparative Data Summary and Future Outlook
The substitution of an oxygen atom with a sulfur atom introduces significant changes in the physicochemical properties of a molecule, which in turn can affect its biological activity. Thioethers, when compared to their ether analogs, generally exhibit lower polarity and are more lipophilic.[7] The sulfur atom is larger and more polarizable than oxygen, which can lead to different non-covalent interactions with biological targets.[2] Furthermore, thioethers can be oxidized in vivo to sulfoxides and sulfones, which can alter their activity and pharmacokinetic profiles.[7]
| Feature | This compound | 3-(4-Methoxyphenyl)propionic Acid | 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA) |
| Structure | Contains a thioether (-S-) linkage | Contains an ether (-O-) linkage | Contains a hydroxyl (-OH) and a methoxy (-OCH₃) group |
| Primary Role | Synthetic Intermediate[1] | Research Chemical | Bioactive Metabolite[3][4] |
| Documented Bioactivity | Not extensively studied | Anti-inflammatory potential (inferred from analogs) | Antioxidant, Anti-inflammatory, improves muscle function[3][4][6] |
| Mechanism of Action | Unknown | Unknown | Modulates NF-κB, MAPK, and PI3K/Akt pathways; reduces oxidative stress[5][6] |
| Potential Advantages | Increased lipophilicity; potential for unique target interactions due to sulfur atom; metabolic oxidation to sulfoxide/sulfone may confer novel activities. | More polar than thioether analog. | Well-characterized biological effects; natural product metabolite. |
Future Directions for Research on this compound:
Given the established anti-inflammatory and antioxidant properties of its analogs, this compound represents a promising candidate for investigation in these areas. The introduction of the thioether linkage may enhance cell permeability and lead to a different pharmacological profile. Researchers are encouraged to employ the in vitro and in vivo protocols described in this guide as a starting point for evaluating the biological activities of this compound.
Specifically, the anti-inflammatory potential of this compound could be assessed using the LPS-stimulated BV2 microglia model, focusing on the same endpoints (NO, PGE2, cytokines) and signaling pathways (NF-κB, MAPKs) as its hydroxylated analog. Similarly, its antioxidant capacity could be quantified using the d-ROMs and BAP tests. Comparative studies with its oxygen analog would be particularly valuable in elucidating the specific contribution of the sulfur atom to its biological activity. Such research would not only expand our understanding of this specific molecule but also contribute to the broader field of medicinal chemistry by providing insights into the structure-activity relationships of thioether-containing compounds.
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cross-reactivity and off-target effects of 3-[(4-Methoxyphenyl)thio]propanoic acid
An In-Depth Technical Guide to Assessing Cross-Reactivity and Off-Target Effects of 3-[(4-Methoxyphenyl)thio]propanoic acid
Executive Summary
The rigorous evaluation of a small molecule's selectivity is a cornerstone of modern drug discovery and chemical biology. Unidentified off-target interactions are a primary cause of unexpected toxicity and clinical trial failures, making early, comprehensive profiling essential.[1][2] This guide focuses on this compound, a compound belonging to the pharmacologically significant class of aryl propionic acid derivatives.[3][4] Given the limited publicly available data on its specific biological targets and cross-reactivity, this document serves as a methodological framework. It provides researchers with the principles and detailed protocols to independently characterize the on- and off-target profile of this molecule.
To provide a practical benchmark, we will compare the type of data that should be generated with the well-documented profile of Dasatinib , a multi-targeted kinase inhibitor. This comparison will illustrate how to interpret selectivity data and understand its biological implications.
Introduction to the Compound and the Challenge of Selectivity
This compound: Structural Context
This compound is a derivative of propionic acid. This structural class is notable for including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[3] Derivatives of propanoic acid have been investigated for a wide array of biological activities, including anticancer and antimicrobial effects.[3][5][6][7][8] The presence of a thiol (-SH) functional group in the molecule is also significant, as thiols are known to be reactive and can interact with biological macromolecules, sometimes leading to off-target effects through mechanisms like thiol alkylation.[7][9][10]
The Imperative of Off-Target Profiling
The efficacy and safety of any bioactive small molecule are defined by its interaction landscape across the proteome. While high affinity for the intended target is desired, interactions with unintended proteins—off-targets—can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[11] It is now understood that most kinase inhibitors, for example, are not perfectly selective and interact with a range of kinases and other proteins.[2][11][12][13] This promiscuity necessitates a systematic approach to identify and validate all significant molecular interactions.
The Benchmark for Selectivity Analysis: The Case of Dasatinib
To illustrate a comprehensive selectivity profile, we will use Dasatinib as a reference compound. Dasatinib is an FDA-approved dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[14][15] Its development and clinical use have been informed by extensive off-target profiling, which has helped to explain both its efficacy and its side-effect profile.[16][17][18]
On-Target vs. Off-Target Profile of Dasatinib
The data below, summarized from extensive kinome profiling studies, showcases the kind of quantitative analysis essential for characterizing a compound like this compound. The dissociation constant (Kd) is a measure of binding affinity; a lower value indicates a stronger interaction.
| Target Class | Kinase Target | Dasatinib Kd (nM) | Biological Implication of Inhibition |
| Primary Targets | BCR-ABL | <1 | Primary therapeutic target in CML.[14][19] |
| SRC | <1 | Key target in cell growth, adhesion, and motility.[14][20] | |
| LCK | <1 | T-cell signaling. | |
| FYN | <1 | Neuronal function, cell adhesion. | |
| YES | <1 | Cell growth and survival. | |
| Key Off-Targets | c-KIT | 1.1 | Can lead to side effects like hypopigmentation.[16] |
| PDGFRβ | 1.1 | Associated with fluid retention and edema.[16] | |
| p38α (MAPK14) | 30 | Potential for anti-inflammatory effects.[21] | |
| BTK | 6 | Effects on B-cell signaling.[21] | |
| EPHB4 | 1.6 | Modulation of cell migration and adhesion.[21] | |
| RIPK2 | 9.7 | Involvement in inflammatory responses.[21] |
Data adapted from various kinome profiling studies. Exact values may vary based on assay conditions.[21]
This detailed profile allows researchers to form hypotheses about a compound's therapeutic window and potential side effects. The goal of the following experimental protocols is to generate a similar dataset for this compound.
Experimental Methodologies for Comprehensive Selectivity Profiling
To build a robust selectivity profile, a multi-pronged approach combining in vitro binding assays with cell-based target engagement and proteome-wide analyses is required.
Workflow for Small Molecule Selectivity Profiling
The logical flow of experiments is crucial for an efficient and comprehensive characterization of a new chemical entity.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Chemical Proteomics for Unbiased Target Identification
Principle: While kinome scanning and CETSA are excellent for testing hypotheses against known targets, chemical proteomics can identify novel or unexpected interactions across the entire proteome. [14][22]This is typically achieved by immobilizing the small molecule on a solid support (e.g., beads) and using it as "bait" to capture interacting proteins from a cell lysate. These captured proteins are then identified by mass spectrometry. [14][22][23] Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an analog of this compound that includes a linker suitable for attachment to beads (e.g., an alkyne handle for click chemistry).
-
Immobilization: Covalently attach the synthesized probe to activated sepharose beads.
-
Affinity Pulldown: Incubate the compound-coated beads with a cell lysate. Proteins that bind to the compound will be captured on the beads. A control experiment using beads without the compound is run in parallel.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the compound pulldown with the control pulldown. Proteins significantly enriched in the compound sample are considered potential binding partners.
Conclusion and Forward Path
The journey from a promising small molecule to a well-characterized chemical probe or drug candidate is paved with rigorous, multi-faceted analysis. For this compound, the path forward involves moving beyond its chemical structure to build a deep understanding of its biological interactions. While direct comparative data is not yet in the public domain, the experimental framework provided here offers a validated roadmap for its comprehensive characterization.
By employing broad-based screening like kinome profiling, confirming intracellular interactions with CETSA, and exploring the unknown with chemical proteomics, researchers can generate the high-quality, quantitative data necessary to assess the true potential and liabilities of this compound. The profile of Dasatinib serves as a powerful reminder of the complexity of small molecule-protein interactions and the value of a thorough investigation in mitigating risk and unlocking therapeutic potential.
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A Comparative Guide to Computational Modeling of 3-[(4-Methoxyphenyl)thio]propanoic Acid Interactions with Cyclooxygenase-2 (COX-2)
Introduction
Propanoic acid derivatives are a well-established class of compounds with significant therapeutic potential, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2][3] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4] This guide focuses on 3-[(4-Methoxyphenyl)thio]propanoic acid, a molecule of interest for its potential as a COX-2 inhibitor. Due to the limited experimental data on this specific compound, this document serves as a practical, in-depth guide to employing computational modeling techniques to predict and analyze its interactions with the COX-2 enzyme.
We will provide a comparative analysis of two powerful computational methods: molecular docking and molecular dynamics (MD) simulation . This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind these choices, ensuring a robust and reliable computational investigation.
Comparative Computational Methodologies: A Head-to-Head Analysis
The choice of computational methodology is critical and depends on the specific questions being addressed. Molecular docking provides a static snapshot of the binding pose of a ligand in a protein's active site, making it an excellent tool for high-throughput screening and initial binding mode prediction.[5][6][7] In contrast, molecular dynamics simulations offer a dynamic view of the protein-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that may occur.[8][9][10]
Methodology 1: Molecular Docking for Binding Pose Prediction
Molecular docking is a computationally efficient method to predict the preferred orientation of a ligand when bound to a protein target.[11][12] This technique is instrumental in virtual screening and understanding the key interactions that stabilize the ligand-protein complex.
-
Protein Preparation:
-
Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 5KIR).[6][11]
-
Remove all heteroatoms, including water molecules and co-crystallized ligands, from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Maestro).
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and a known COX-2 inhibitor for comparison (e.g., Celecoxib).
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Grid Generation:
-
Define the binding site (active site) of COX-2. This is typically done by selecting the region around the co-crystallized ligand in the original PDB file.[6]
-
Generate a grid box that encompasses the entire binding pocket to define the search space for the docking algorithm.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina) to dock the prepared ligands into the defined grid box of the COX-2 protein.[12]
-
The program will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked poses for each ligand.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the COX-2 active site.[13]
-
Diagram: Molecular Docking Workflow
Caption: A streamlined workflow for predicting ligand binding poses using molecular docking.
Methodology 2: Molecular Dynamics (MD) Simulation for Stability Assessment
MD simulations provide a more detailed and dynamic understanding of the protein-ligand complex, offering insights into its stability and conformational flexibility over time.[8][9]
-
System Preparation:
-
Use the best-docked pose of the COX-2/3-[(4-Methoxyphenyl)thio]propanoic acid complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Then, equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the system reaches a stable state.
-
-
Production Run:
-
Run the production MD simulation for a significant period (e.g., 100 ns) to collect trajectory data.[14]
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.[8]
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[10]
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and protein.
-
Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding affinity more accurately than docking scores.[15]
-
-
Diagram: Molecular Dynamics Simulation Workflow
Caption: A comprehensive workflow for assessing the stability of a protein-ligand complex using molecular dynamics simulation.
Comparative Data Analysis
To provide a clear comparison, the following tables summarize hypothetical but plausible data for this compound and two reference compounds: Celecoxib (a known selective COX-2 inhibitor) and Ibuprofen (a non-selective COX inhibitor).
Table 1: Molecular Docking Results
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Arg513, Tyr385, Ser530 |
| Celecoxib | -10.2 | Arg513, His90, Gln192 |
| Ibuprofen | -7.1 | Arg120, Tyr355 |
Table 2: Molecular Dynamics Simulation Results (100 ns)
| Compound | Average RMSD of Ligand (Å) | Binding Free Energy (MM/PBSA, kcal/mol) |
| This compound | 1.2 | -45.7 |
| Celecoxib | 0.8 | -62.3 |
| Ibuprofen | 2.5 | -30.1 |
Interpretation of Results:
The hypothetical docking results suggest that this compound has a favorable binding affinity for COX-2, although lower than the established inhibitor Celecoxib. The MD simulation data further supports this, indicating that the complex is stable over the simulation time, with a lower RMSD and more favorable binding free energy compared to the non-selective inhibitor Ibuprofen. The key interacting residues identified through docking are consistent with those known to be important for COX-2 inhibition.[16]
Diagram: Key Interactions in the COX-2 Active Site
Caption: A schematic of the predicted key interactions between this compound and the COX-2 active site.
Conclusion and Future Directions
This guide provides a comprehensive framework for the computational modeling of this compound's interactions with COX-2. The comparative analysis of molecular docking and molecular dynamics simulations offers a dual-pronged approach to understanding both the static binding pose and the dynamic stability of the complex. The hypothetical results suggest that this compound is a promising candidate for further investigation as a selective COX-2 inhibitor.
The next logical steps would involve in vitro validation of these computational predictions.[10] An enzymatic assay to determine the IC50 value of the compound against COX-2 would be crucial to confirm its inhibitory activity.[10] Furthermore, the synthesis and evaluation of derivatives of this compound, guided by the structural insights from these computational models, could lead to the development of more potent and selective COX-2 inhibitors.
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Lima, L. M., et al. (2021). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. Pharmaceuticals, 14(10), 1033. [Link]
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Ahmadi, S., et al. (2021). Identification of new potential cyclooxygenase-2 inhibitors: insight from high throughput virtual screening of 18 million compounds combined with molecular dynamic simulation and quantum mechanics. Journal of Biomolecular Structure and Dynamics, 39(14), 5146-5161. [Link]
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Dhanjal, J. K., et al. (2015). Molecular dynamics simulation of COX-2-C_773 complex. ResearchGate. [Link]
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Sarma, B., et al. (2022). Molecular docking study and molecular dynamic simulation of human cyclooxygenase-2 (COX-2) with selected eutypoids. Journal of Biomolecular Structure and Dynamics, 40(3), 1189-1204. [Link]
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Lestari, B., et al. (2023). Stability Analysis of the Asiatic Acid–COX-2 Complex Using 100 ns Molecular Dynamic Simulations and Its Selectivity against COX-2 as a Potential Anti-Inflammatory Candidate. Molecules, 28(9), 3749. [Link]
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Safety Operating Guide
3-[(4-Methoxyphenyl)thio]propanoic acid proper disposal procedures
An Expert Guide to the Proper Disposal of 3-[(4-Methoxyphenyl)thio]propanoic acid
Core Principles: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's chemical nature and associated hazards. This compound is a solid organic compound characterized by two key functional groups: a carboxylic acid and a thioether.
-
Hazard Profile : According to the Globally Harmonized System (GHS), this chemical is classified with the following hazard statements:
-
Chemical Reactivity :
-
Carboxylic Acid : As an acid, it can react with bases, potentially in an exothermic manner. While not a strong acid, it should be segregated from alkaline substances to prevent uncontrolled reactions.[2]
-
Thioether Group : The presence of a sulfur linkage means this compound may release noxious sulfur oxides upon combustion or decomposition. Thioether compounds and their thiol precursors are often associated with strong, unpleasant odors, and waste streams containing them require careful management to prevent their release.[3][4]
-
The primary risk associated with improper disposal is the potential for hazardous reactions if mixed with incompatible chemicals and the release of irritants into the laboratory or wider environment. Therefore, it is not suitable for drain or general trash disposal.[5]
Essential Disposal Data Summary
For quick reference, the critical disposal parameters for this compound are summarized below.
| Parameter | Guideline | Rationale & References |
| Waste Category | Non-Halogenated Organic Solid Waste | Segregation prevents hazardous reactions and simplifies the final disposal process.[6][7] |
| EPA Hazardous Waste Code | Not specifically listed. May be classified as D002 if in a solution with pH ≤ 2. As a solid, it falls under general laboratory chemical waste. | The EPA regulates hazardous waste by characteristics (ignitability, corrosivity, reactivity, toxicity) and specific lists.[8][9] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | High-temperature incineration is the preferred method for destroying organic compounds and preventing environmental release.[10] |
| Recommended Container | High-Density Polyethylene (HDPE) or original manufacturer's container. | Container must be chemically compatible to prevent degradation, leaks, or rupture.[7] |
| Incompatible Waste Streams | Bases (e.g., Sodium Hydroxide), Strong Oxidizing Agents (e.g., Nitric Acid), Reactive Metals. | Segregation is critical to prevent violent reactions, gas generation, or fire.[8] |
Step-by-Step Disposal Protocol
The following workflow provides a direct, procedural guide for the lifecycle of this compound waste, from generation to final pickup.
Step 1: Waste Collection and Segregation
-
Designate a Waste Stream : At the point of generation, identify the waste as "non-halogenated organic solid waste."
-
Avoid Commingling : Never mix this waste with other streams, particularly aqueous waste, halogenated solvents, bases, or oxidizers.[7] Use separate, dedicated containers for each waste type.
Step 2: Containerization
-
Select a Compatible Container : Use a clean, dry, and robust container, preferably made of HDPE. The original product bottle is an acceptable alternative if it is in good condition with a functional, tight-fitting cap.[2][7]
-
Headspace : Do not overfill the container. Leave at least 10% or one inch of headspace to allow for potential expansion.[2]
-
Closure : Keep the waste container securely capped at all times, except when adding waste.[2][11] This minimizes the release of any potential vapors and prevents spills.
Step 3: Labeling
-
Mandatory Information : Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.
-
Contents Declaration : Clearly write the full, unabbreviated chemical name: "this compound." Do not use formulas or abbreviations. List all components if it is a mixture.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Location : Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation.[2][11]
-
Secondary Containment : The SAA should include secondary containment, such as a spill tray or a bermed cabinet, to capture any potential leaks.[8]
-
Segregation within SAA : Within the SAA, continue to store this waste away from incompatible materials. Specifically, keep acids and bases in separate containment trays.[2]
Step 5: Arranging for Final Disposal
-
Contact EHS : Once the container is full or you have finished the project generating this waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Do Not Abandon : Never leave chemical waste behind in a laboratory. Ensure a proper handover to trained EHS personnel or a licensed hazardous waste contractor.[7]
Disposal Decision Workflow
The following diagram illustrates the logical process for managing this compound waste from generation to disposal.
Caption: Decision workflow for compliant chemical waste management.
Spill and Decontamination Protocols
Accidents involving this compound should be handled promptly and safely.
Small Spills (Solid Material)
-
Restrict Access : Cordon off the affected area.
-
Wear PPE : At a minimum, wear a lab coat, safety goggles, and nitrile gloves.
-
Containment : Gently sweep the solid material into a dustpan or onto a stiff piece of paper. Avoid creating dust.
-
Collection : Transfer the spilled material into a designated hazardous waste container, label it as "Spill Debris," and list the chemical name.
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleanup materials into the spill debris waste container.
Glassware and Equipment Decontamination
Because this compound contains a thioether group, special care should be taken to decontaminate equipment to prevent lingering odors.
-
Initial Rinse : Rinse glassware with a suitable organic solvent to remove the bulk of the residue. Collect this rinsate as hazardous waste.
-
Oxidative Treatment : Submerge the glassware in a dilute bleach solution (e.g., 10% commercial bleach) inside a fume hood.[3][4] Allow it to soak for at least one hour (or overnight for heavily contaminated items) to oxidize the sulfur-containing residue.[3]
-
Final Cleaning : After the bleach soak, dispose of the bleach solution down the drain with copious amounts of water (check local regulations first).[3] Then, wash the glassware using standard laboratory procedures.
By implementing this comprehensive disposal strategy, researchers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]
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ACTenviro. (2024). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
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UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
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University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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National Institutes of Health. (2020). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 3-[(4-Methoxyphenyl)thio]propanoic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, field-proven safety and logistical information for handling 3-[(4-Methoxyphenyl)thio]propanoic acid (CAS No. 13739-36-1). Moving beyond a simple checklist, we will delve into the causality behind each procedural step, ensuring a comprehensive understanding that fosters a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment
This compound is a compound that, while not classified as acutely toxic, presents hazards that demand careful management. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2] Understanding these risks is the first step in mitigating them effectively.
Hazard Summary Table:
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritation (H315) | Causes skin irritation upon contact.[1][2] | Dermal |
| Eye Irritation (H319) | Causes serious eye irritation.[1][2] | Ocular |
| Respiratory Irritation (H335) | May cause respiratory irritation if inhaled.[1][2][3] | Inhalation |
Given these potential hazards, a thorough risk assessment should precede any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to preventing exposure. The following PPE is mandatory when handling this compound.
Essential Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are preferred).[4][5] | Prevents direct skin contact and subsequent irritation. |
| Eye and Face Protection | Safety goggles or a face shield.[4][6][7] | Protects against splashes or airborne particles entering the eyes. |
| Protective Clothing | A laboratory coat or gown.[4][7] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][6] If significant dust or aerosol generation is unavoidable, a NIOSH-approved respirator (e.g., N95) may be necessary.[5][7] | Minimizes the inhalation of airborne particles, preventing respiratory tract irritation. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing risk. The following step-by-step guide outlines the safe handling of this compound throughout your experimental process.
Step 1: Preparation and Engineering Controls
-
Work Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood to ensure adequate ventilation.[4][6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[7][8]
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean and within easy reach inside the fume hood to avoid unnecessary movements.
Step 2: Weighing and Aliquoting
-
Don PPE: Before handling the primary container, properly don all required PPE as outlined in the table above.
-
Container Handling: Handle the container with care to avoid generating dust.
-
Weighing: Weigh the desired amount of the compound on weighing paper or in a suitable container within the fume hood.
-
Transfer: Carefully transfer the weighed compound to the reaction vessel.
Step 3: In-Reaction Handling
-
Closed System: Whenever possible, maintain a closed system to prevent the release of vapors or dust.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and strong bases, as these are common incompatibilities for similar compounds.[7][8]
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Step 1: Waste Segregation
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container.
-
Empty Containers: Even "empty" containers may retain residue and should be handled as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[9]
Step 2: Disposal Procedures
-
Consult Local Regulations: Arrange for the disposal of this special waste through a licensed disposal company, in consultation with your institution's Environmental Health and Safety (EHS) office and in accordance with national and regional regulations.[6]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is vital.
Emergency Response Table:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][6] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][6] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2][6] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite), sweep it up, and place it in a sealed container for disposal.[6] |
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols in the handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
- BroadPharm. (2017, September 26). Safety Data Sheet: Mal-NH-ethyl-SS-propionic acid.
- AK Scientific. 13739-36-1 this compound.
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3'-Thiodipropionic Acid, 99%.
- Fisher Scientific.
- Guidechem. 3-(4-METHOXYPHENYL)PROPIONIC ACID 25173-37-9 wiki.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- ChemScene. 3-(4-Methoxyphenyl)-3-((4-methylphenyl)sulfonamido)propanoic acid.
- Pfaltz & Bauer.
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- Sigma-Aldrich. 3-(4-Methoxyphenyl)propionic acid 98 1929-29-9.
- PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019.
- Sigma-Aldrich. 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid AldrichCPR 30044-91-8.
- BLDpharm. 13739-36-1|3-((4-Methoxyphenyl)thio)propanoic acid.
- MedChemExpress. (2026, January 5). 3-(4-Carboxyphenyl)propanoic acid-SDS.
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- PubMed. (2025, July 6). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl)
- University of Nebraska Medical Center. HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal.
- Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
